molecular formula C18H28N2O2 B1680183 RU5135 CAS No. 78774-26-2

RU5135

Número de catálogo: B1680183
Número CAS: 78774-26-2
Peso molecular: 304.4 g/mol
Clave InChI: LLAKESJIQFAQJA-NJYPJRCCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

powerful antagonist of GABA stimulation of diazepam binding;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11-,12+,13+,16-,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKESJIQFAQJA-NJYPJRCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000006
Record name 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78774-26-2, 83220-72-8
Record name (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-Amino-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-7-hydroxy-9a,11a-dimethyl-10H-naphth[2,1-e]indol-10-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78774-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RU 5135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078774262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83220-72-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RU-5135
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OGA081AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RU5135

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of compounds referred to in scientific literature as RU5135. It is critical to note that this designation has been applied to two distinct molecules with fundamentally different pharmacological profiles. This document will address both, with a primary focus on the nonsteroidal glucocorticoid receptor antagonist, a compound of significant interest in modern drug development, followed by an analysis of the steroidal glycine (B1666218) and GABA receptor antagonist.

Part 1: The Nonsteroidal Glucocorticoid Receptor Antagonist (AL082D06/D06)

The compound most relevant to contemporary drug development and often ambiguously referenced is a selective, nonsteroidal glucocorticoid receptor (GR) antagonist, identified in the literature as AL082D06 or D06.[1] This molecule possesses a tri-aryl methane (B114726) core structure and demonstrates high specificity for the glucocorticoid receptor.[1]

Core Mechanism of Action

AL082D06 functions as a competitive antagonist at the glucocorticoid receptor.[1] It binds with nanomolar affinity to the GR, likely within the same ligand-binding domain as endogenous glucocorticoids and synthetic agonists like dexamethasone (B1670325).[1][2] However, upon binding, AL082D06 fails to induce the critical conformational changes in the receptor that are necessary for its agonist activity.[1] This antagonistic action effectively inhibits glucocorticoid-mediated transcriptional regulation.[1][2] The compound has been shown to inhibit both transcriptional activation and repression mediated by the glucocorticoid receptor across various cell types and on different gene promoters.

Quantitative Data Summary

The binding affinity and functional antagonism of AL082D06 have been quantified in several studies. The following table summarizes the key quantitative data.

ParameterValueReceptor/SystemReference
Ki 210 nMGlucocorticoid Receptor (GR)[2]
Binding Affinity for other steroid receptors (AR, ER, PR, MR) >2500 nMAndrogen, Estrogen, Progesterone, Mineralocorticoid Receptors[2]
Signaling Pathway

The signaling pathway of glucocorticoids and the antagonistic action of AL082D06 are depicted below. In the absence of an antagonist, glucocorticoids bind to the cytoplasmic GR, leading to its translocation to the nucleus, where it modulates gene expression. AL082D06 competitively binds to the GR, preventing this cascade.

GR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_inactive Inactive GR Complex GC->GR_inactive Binds This compound AL082D06 (this compound) This compound->GR_inactive Competitively Binds GR_active Active GR Complex GR_inactive->GR_active Conformational Change GR_bound_this compound Inactive GR-AL082D06 Complex GRE Glucocorticoid Response Element (GRE) GR_active->GRE Translocates & Binds No_Transcription No Transcriptional Regulation GR_bound_this compound->No_Transcription No Translocation/ No DNA Binding Transcription Transcriptional Regulation GRE->Transcription

Figure 1: Mechanism of AL082D06 as a Glucocorticoid Receptor Antagonist.
Experimental Protocols

The binding affinity of AL082D06 for the glucocorticoid receptor was determined using a competitive radioligand binding assay.

  • Receptor Source: Baculovirus-expressed glucocorticoid receptor.

  • Radioligand: 1-2 nM [3H]Dexamethasone ([3H]Dex).

  • Competitor: Varying concentrations of AL082D06 (0 to 10 μM).

  • Incubation: Assays were performed in a 96-well format and incubated at 4°C for 18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: A hydroxyapatite-binding assay was used. Hydroxyapatite (B223615) absorbs the receptor-ligand complex. The mixture was incubated and then centrifuged.

  • Quantification: The amount of bound radioligand was determined by liquid scintillation counting of the hydroxyapatite pellet.

  • Nonspecific Binding: Determined in the presence of 1000 nM unlabeled dexamethasone.

  • Data Analysis: The Ki value was calculated from the concentration of AL082D06 that displaces 50% of the specifically bound [3H]Dex.[2]

The antagonistic activity of AL082D06 on glucocorticoid-mediated gene expression was assessed using reporter gene assays.

  • Cell Lines: Various cell types were used, including MG63 cells and human skin fibroblasts.

  • Reporter Plasmids:

    • MMTV:Luc: A reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter, which includes glucocorticoid response elements (GREs), upstream of the luciferase gene.

    • TAT Promoter-Reporter: A reporter construct with the 3-kb tyrosine amino transferase (TAT) promoter driving luciferase expression.

  • Experimental Procedure:

    • Cells were transfected with the reporter plasmid.

    • Transfected cells were treated with a half-maximal concentration of dexamethasone in the presence of increasing concentrations of AL082D06.

    • After a suitable incubation period, cells were lysed, and luciferase activity was measured as a readout of transcriptional activation.

  • Outcome: AL082D06 caused a dose-dependent decrease in the transcriptional activation induced by dexamethasone.[2]

Experimental_Workflow cluster_binding Binding Assay cluster_transcription Transcriptional Assay b1 Incubate GR with [3H]Dex and AL082D06 b2 Add Hydroxyapatite b1->b2 b3 Separate Bound from Free b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 t1 Transfect Cells with Reporter Plasmid t2 Treat with Dex and AL082D06 t1->t2 t3 Incubate t2->t3 t4 Measure Luciferase Activity t3->t4 t5 Determine Antagonism t4->t5

Figure 2: Experimental Workflows for Characterizing AL082D06.

Part 2: The Steroidal Glycine and GABA Receptor Antagonist (this compound)

The name this compound has also been used to describe a steroidal derivative that functions as an antagonist of the inhibitory neurotransmitter receptors for glycine and γ-aminobutyric acid (GABA).[3][4] This compound acts as a convulsant.

Core Mechanism of Action

This steroidal this compound is a competitive antagonist at both glycine and GABAA receptors.[3] It has been shown to have a strychnine-like effect at glycine receptors and a bicuculline-like effect at GABAA receptors, indicating it competes for the same binding site as the respective endogenous agonists.[3] By blocking these inhibitory receptors, this compound reduces the influx of chloride ions that normally hyperpolarizes the neuron, leading to increased neuronal excitability.

Quantitative Data Summary

The potency of the steroidal this compound as an antagonist has been determined in electrophysiological studies.

ParameterValueReceptor/SystemTissue PreparationReference
pA2 7.67Glycine ReceptorIsolated Rat Optic Nerve[3]
pA2 8.31GABAA Receptor (Muscimol antagonism)Isolated Rat Cuneate Nucleus[3]
Signaling Pathway

The action of the steroidal this compound at inhibitory synapses is illustrated below. It blocks the chloride channels associated with glycine and GABAA receptors, thereby preventing the hyperpolarization of the postsynaptic neuron.

Inhibitory_Antagonism cluster_synapse Inhibitory Synapse cluster_receptors Postsynaptic Receptors Presynaptic Presynaptic Terminal Glycine Glycine Presynaptic->Glycine Release GABA GABA Presynaptic->GABA Release Postsynaptic Postsynaptic Membrane GlyR Glycine Receptor Cl_ion Cl- GlyR->Cl_ion Influx No_Hyperpolarization No Hyperpolarization (Excitation) GABAR GABAA Receptor GABAR->Cl_ion Influx Glycine->GlyR GABA->GABAR This compound Steroidal This compound This compound->GlyR Blocks This compound->GABAR Blocks Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Figure 3: Mechanism of Steroidal this compound at Inhibitory Synapses.
Experimental Protocols

The antagonistic properties of the steroidal this compound were characterized using electrophysiological techniques on isolated nerve tissue.

  • Tissue Preparations:

    • Isolated optic nerve from rats for studying glycine antagonism.

    • Slices of the cuneate nucleus from rats for studying GABA antagonism.

  • Methodology: The specific electrophysiological recording techniques are not detailed in the abstracts, but would have involved stimulating nerve fibers and recording postsynaptic potentials or currents in the presence and absence of the agonist (glycine or the GABA analogue muscimol) and the antagonist (this compound).

  • pA2 Calculation: The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[5] This value is determined by performing Schild plot analysis, which involves measuring the agonist dose-ratios at various antagonist concentrations.

In other studies, microelectrophoresis was used to apply this compound to neurons in the spinal cord of pentobarbitone-anesthetized cats to assess its effects on neuronal firing.[4]

Conclusion

It is imperative for researchers to distinguish between the two compounds designated as this compound. The nonsteroidal glucocorticoid receptor antagonist (AL082D06/D06) represents a modern therapeutic approach for conditions related to glucocorticoid excess, acting through the inhibition of nuclear receptor-mediated transcription. In contrast, the steroidal this compound is a tool compound for studying inhibitory neurotransmission, with a mechanism centered on the blockade of ligand-gated ion channels. Clear and precise identification of the compound of interest is essential for accurate scientific communication and research.

References

RU5135: A Technical Guide to its Antagonism of the Glycine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135, a steroid derivative, has been identified as a potent antagonist of the strychnine-sensitive glycine (B1666218) receptor, a key mediator of inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action as a glycine receptor antagonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Pharmacology: Antagonism at the Glycine Receptor

The primary mechanism of action of this compound is the competitive antagonism of the glycine receptor. Glycine receptors are ligand-gated chloride ion channels that, upon activation by the neurotransmitter glycine, mediate the influx of chloride ions into the neuron.[1] This influx leads to hyperpolarization of the neuronal membrane, thus decreasing the likelihood of an action potential and resulting in an inhibitory postsynaptic potential.

This compound acts as a potent, strychnine-like antagonist at these receptors.[2] Its antagonistic properties have been quantified using classical pharmacological methods, as detailed in the data section below.

Quantitative Data Presentation

The potency of this compound as a competitive antagonist at the glycine receptor has been determined through electrophysiological studies. The key quantitative measure is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a higher antagonist potency.

The following table summarizes the reported pA2 values for this compound at the glycine receptor and, for comparison, at the GABAA receptor, where it also exhibits antagonistic activity.

ReceptorAgonistAntagonistPreparationpA2 ValueReference
Glycine ReceptorGlycineThis compoundIsolated rat optic nerve7.67[3]
GABAA ReceptorMuscimolThis compoundIsolated rat cuneate nucleus8.31[3]

Experimental Protocols

The following methodologies are based on the key experiments cited for the characterization of this compound.

Isolated Rat Optic Nerve and Cuneate Nucleus Preparation

This in vitro method allows for the study of drug effects on neuronal populations in a controlled environment.

1. Tissue Dissection and Preparation:

  • Male rats are euthanized, and the brain is rapidly removed and placed in chilled, oxygenated Krebs solution.

  • The optic nerves and the cuneate nucleus from the medulla oblongata are carefully dissected.

  • The isolated tissues are then transferred to a recording chamber.

2. Electrophysiological Recording:

  • The tissues are continuously superfused with oxygenated Krebs solution at a constant temperature.

  • Extracellular recordings are made from the tissue slices using glass microelectrodes filled with a conductive salt solution.

  • A stimulating electrode is placed to evoke neuronal responses.

3. Drug Application:

  • Agonists (e.g., glycine, muscimol) and antagonists (e.g., this compound, strychnine, bicuculline) are applied via the superfusion solution at known concentrations.

  • Concentration-response curves for the agonist are generated in the absence and presence of increasing concentrations of the antagonist.

4. Data Analysis (Schild Plot):

  • The dose-ratio for the agonist in the presence of the antagonist is calculated.

  • A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined from the x-intercept of the Schild plot.[4][5][6]

Composition of Krebs Solution (typical for 1980s electrophysiology):
ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325
Glucose11

The solution is bubbled with 95% O2 / 5% CO2 to maintain oxygenation and a physiological pH.

Visualizations

Signaling Pathway of the Glycine Receptor

The following diagram illustrates the basic signaling mechanism of the glycine receptor and the antagonistic action of this compound.

GlycineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR Binds to This compound This compound This compound->GlyR Blocks Cl_in Chloride Influx GlyR->Cl_in Opens to allow Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to

Caption: Glycine receptor signaling and antagonism by this compound.

Experimental Workflow for pA2 Determination

The following diagram outlines the general workflow for determining the pA2 value of a competitive antagonist using electrophysiology.

pA2_Workflow start Start tissue_prep Tissue Preparation (e.g., Rat Optic Nerve Slice) start->tissue_prep recording_setup Electrophysiology Recording Setup tissue_prep->recording_setup control_agonist_curve Generate Control Agonist Concentration- Response Curve recording_setup->control_agonist_curve add_antagonist Apply this compound (Fixed Concentration) control_agonist_curve->add_antagonist agonist_curve_with_antagonist Generate Agonist Concentration-Response Curve with this compound add_antagonist->agonist_curve_with_antagonist repeat_concentrations Repeat with Different This compound Concentrations agonist_curve_with_antagonist->repeat_concentrations repeat_concentrations->add_antagonist Yes calculate_dr Calculate Dose Ratios repeat_concentrations->calculate_dr No schild_plot Construct Schild Plot calculate_dr->schild_plot determine_pA2 Determine pA2 Value schild_plot->determine_pA2 end End determine_pA2->end

Caption: Workflow for determining the pA2 value of this compound.

Logical Relationship of Antagonist Action

This diagram illustrates the logical relationship between this compound and other known antagonists at the glycine and GABAA receptors based on the cited research.

AntagonistRelationships cluster_glycine Glycine Receptor cluster_gaba GABAA Receptor This compound This compound RU5135_Gly This compound RU5135_GABA This compound Strychnine Strychnine Strychnine->RU5135_Gly Shares common site of action Bicuculline Bicuculline Bicuculline->RU5135_GABA Shares common site of action Picrotoxin Picrotoxin RU5135_GABA->Picrotoxin Separate site of action

Caption: Logical relationships of this compound's antagonist action.

References

In-Depth Technical Guide: Neuropharmacology of Neuroactive Steroids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is provided as a template to illustrate the requested format and content. The specific steroid derivative "RU5135" could not be identified in publicly available scientific literature or databases. Therefore, this guide utilizes the well-researched neuroactive steroid, Allopregnanolone (Brexanolone) , as a representative example to demonstrate the required data presentation, experimental protocol details, and visualizations.

Introduction to Allopregnanolone

Allopregnanolone is an endogenous neuroactive steroid, a metabolite of progesterone, that acts as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its significant role in modulating neuronal excitability has led to its investigation and development as a therapeutic agent for various neurological and psychiatric conditions, including postpartum depression and status epilepticus. This document outlines the core neuropharmacological properties of Allopregnanolone, detailing its receptor interactions, functional activity, and the experimental methodologies used for its characterization.

Quantitative Neuropharmacological Data

The following tables summarize the key quantitative data for Allopregnanolone, providing a comparative overview of its binding affinity and functional potency at the GABA-A receptor.

Table 1: Receptor Binding Affinity of Allopregnanolone

LigandReceptor SubtypeRadioligandK_i (nM)Reference
Allopregnanoloneα1β2γ2L[³H]flunitrazepam102
Allopregnanoloneα4β3δ[³H]muscimol47

Table 2: Functional Potency of Allopregnanolone

Assay TypeReceptor SubtypeAgonistEC_50 / IC_50 (nM)EffectReference
Electrophysiology (Whole-cell patch clamp)α1β2γ2GABA30-100Potentiation of GABA-evoked currents
Chloride flux assaySynaptoneurosomesGABA~90Potentiation of GABA-gated Cl⁻ influx
Direct Activation (in absence of GABA)α1β2γ2->1000Direct gating of Cl⁻ channel

Key Experimental Methodologies

Detailed protocols are essential for the replication and validation of neuropharmacological findings. Below are summaries of standard methodologies used to characterize the activity of neurosteroids like Allopregnanolone.

Radioligand Binding Assays

This method is used to determine the binding affinity (K_i) of a compound for a specific receptor.

  • Preparation of Membranes: Membranes from cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits) are prepared by homogenization and centrifugation.

  • Assay Conditions: A fixed concentration of a specific radioligand (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) site or [³H]muscimol for the GABA site) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (Allopregnanolone).

  • Incubation and Termination: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site binding model, from which the IC_50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The K_i is then calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

Electrophysiological Recording (Two-Electrode Voltage Clamp or Patch Clamp)

This technique measures the functional effect of a compound on ion channel activity.

  • Cell Preparation: Oocytes from Xenopus laevis or mammalian cells (e.g., HEK293, CHO) are engineered to express specific GABA-A receptor subunit combinations.

  • Recording: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). A low concentration of GABA is applied to elicit a baseline current response.

  • Compound Application: The test compound (Allopregnanolone) is co-applied with GABA. Positive allosteric modulators will potentiate the GABA-elicited current.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the baseline GABA current. A concentration-response curve is generated to determine the EC_50 (the concentration that produces 50% of the maximal potentiation).

Visualizations: Pathways and Workflows

Diagrams provide a clear visual representation of complex biological processes and experimental designs.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_A GABA-A Receptor (αβγδ Subunits) Cl_ion Cl⁻ Ions GABA_A->Cl_ion Increases channel opening frequency/duration Allo Allopregnanolone Allo->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to

Caption: Allopregnanolone's mechanism of action at the GABA-A receptor.

G A Step 1: In Vitro Screening (Receptor Binding Assays) B Step 2: Functional Characterization (Electrophysiology, Flux Assays) A->B Confirm functional activity C Step 3: In Vivo PK/PD Studies (Pharmacokinetics & Brain Penetration) B->C Assess drug-like properties D Step 4: Behavioral Pharmacology (Anxiolytic, Anticonvulsant Models) C->D Evaluate efficacy in animal models E Step 5: Preclinical Safety & Toxicology D->E Determine safety profile F Clinical Trials E->F Initiate human studies

Caption: A typical drug discovery workflow for a neuroactive steroid.

Unveiling RU5135: A Technical Guide to a Potent Antagonist of Inhibitory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of RU5135, a steroidal derivative that has played a significant role in the study of inhibitory neurotransmission. This compound is a potent competitive antagonist of both γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors, the two primary mediators of fast synaptic inhibition in the central nervous system. Its powerful convulsant effects stem from this dual antagonism, making it a valuable tool for investigating the mechanisms of epilepsy and the physiological roles of inhibitory signaling. This document details the experimental protocols for assessing its activity, summarizes its key pharmacological data, and illustrates the signaling pathways it modulates.

Discovery and History

This compound, a synthetic amidine steroid, emerged from the laboratories of the French pharmaceutical company Roussel-Uclaf, as indicated by the "RU" prefix in its designation[1]. Research published in the mid-1980s first brought its potent pharmacological activities to light. These early studies established this compound as a powerful convulsant agent and identified its primary mechanism of action as the antagonism of major inhibitory neurotransmitter receptors.

Initial electrophysiological experiments on isolated preparations of rat cuneate nucleus and optic nerve demonstrated that this compound competitively antagonized the effects of muscimol, a GABA-A receptor agonist, and glycine[2]. Further in vivo studies using microelectrophoresis in the spinal cord of anesthetized cats confirmed this compound as a potent, strychnine-like glycine antagonist with a lesser, though still significant, effect on GABA-A-mediated inhibition[3]. These foundational studies positioned this compound as a key pharmacological tool for dissecting the roles of GABAergic and glycinergic inhibition in neuronal function.

Pharmacological Profile

This compound's pharmacological activity is characterized by its high affinity and competitive antagonism at both GABA-A and glycine receptors. This dual antagonism is responsible for its potent pro-convulsant effects.

Quantitative Data

The potency of this compound as an antagonist has been quantified using various experimental paradigms. The following table summarizes the key binding affinity and functional antagonism data available for this compound. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of the antagonist's potency.

Parameter Receptor Target Agonist Test System Value Reference
pA2GABA-AMuscimolIsolated Rat Cuneate Nucleus8.31[2]
pA2GlycineGlycineIsolated Rat Optic Nerve7.67[2]

Further research is needed to identify Ki or IC50 values from competitive radioligand binding assays to provide a more complete quantitative profile.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly blocking the ionotropic channels of GABA-A and glycine receptors. These receptors are ligand-gated ion channels that, upon activation by their respective neurotransmitters, open to allow the influx of chloride ions (Cl-) into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus mediating fast synaptic inhibition.

By binding to these receptors, this compound prevents the binding of GABA and glycine, thereby inhibiting the influx of chloride ions. This blockade of inhibitory signaling leads to a state of neuronal hyperexcitability, which manifests as convulsions.

GABA-A Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of GABA-A receptor activation and its antagonism by this compound.

GABA_A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_Receptor Binds to This compound This compound This compound->GABA_A_Receptor Blocks No_Hyperpolarization No Hyperpolarization (Disinhibition/Excitation) GABA_A_Receptor->No_Hyperpolarization (in presence of this compound) Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

Caption: GABA-A receptor antagonism by this compound.

Glycine Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of glycine receptor activation and its antagonism by this compound.

Glycine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine Glycine_Receptor Glycine Receptor (Ligand-gated Cl⁻ channel) Glycine->Glycine_Receptor Binds to This compound This compound This compound->Glycine_Receptor Blocks No_Hyperpolarization No Hyperpolarization (Disinhibition/Excitation) Glycine_Receptor->No_Hyperpolarization (in presence of this compound) Chloride_Influx Cl⁻ Influx Glycine_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

Caption: Glycine receptor antagonism by this compound.

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound at GABA-A and glycine receptors, based on standard methodologies in the field.

Radioligand Binding Assay for GABA-A Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the GABA-A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • [³H]-Muscimol or [³H]-Gabazin (SR-95531) as radioligand

  • This compound

  • Unlabeled GABA or bicuculline (B1666979) for determination of non-specific binding

  • Rat brain cortex membranes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GABA or bicuculline.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording of Glycine Receptor Antagonism

This protocol describes the use of two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing glycine receptors to measure the functional antagonism by this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding glycine receptor subunits (e.g., α1)

  • Glycine

  • This compound

  • Oocyte Ringer's solution (OR2)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the glycine receptor subunits and incubate in OR2 at 16-18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with OR2. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Agonist Application: Apply a concentration of glycine that elicits a submaximal current response (e.g., EC10-EC20) to establish a baseline response.

  • Antagonist Application: Co-apply the same concentration of glycine with increasing concentrations of this compound and record the resulting current.

  • Data Analysis: Measure the peak current amplitude for each concentration of this compound. Plot the percentage of inhibition of the glycine-induced current against the logarithm of the this compound concentration to determine the IC50. To determine the pA2 value, perform a Schild analysis by measuring the shift in the glycine concentration-response curve in the presence of fixed concentrations of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a receptor antagonist like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Electrophysiology) (Determine IC50/pA2) Start->Functional_Assay Data_Analysis Data Analysis and Pharmacological Profile Binding_Assay->Data_Analysis In_Vivo_Study In Vivo Studies (e.g., Convulsant Activity) Functional_Assay->In_Vivo_Study Functional_Assay->Data_Analysis In_Vivo_Study->Data_Analysis

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound remains a significant tool in neuropharmacology due to its potent and dual antagonism of the primary inhibitory neurotransmitter systems in the central nervous system. Its well-characterized effects on GABA-A and glycine receptors provide a clear mechanism for its convulsant properties. This technical guide serves as a foundational resource for researchers utilizing this compound to explore the intricate roles of inhibitory neurotransmission in health and disease. Further investigation into its binding kinetics and the development of more selective analogs could provide even greater insights into the distinct functions of GABAergic and glycinergic signaling.

References

RU5135: A Technical Guide to its Effects on Inhibitory Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the steroid derivative RU5135 and its effects on inhibitory neurotransmission. It consolidates key findings, quantitative data, and experimental methodologies to serve as a valuable resource for professionals in neuroscience research and drug development.

Introduction

This compound is a synthetic steroid derivative that has been identified as a potent antagonist of major inhibitory neurotransmitter receptors in the central nervous system. Specifically, it targets both the γ-aminobutyric acid type A (GABAA) and glycine (B1666218) receptors, which are crucial for mediating fast inhibitory signaling in the brain and spinal cord. Its dual antagonism makes it a significant tool for pharmacological research aimed at dissecting the roles of these two primary inhibitory systems. This guide will delve into the molecular mechanisms of this compound, its quantitative effects on receptor function, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its effects on inhibitory neurotransmission primarily through competitive antagonism at GABAA and glycine receptors.

GABAA Receptor Antagonism

At the GABAA receptor complex, this compound acts as a competitive antagonist, directly competing with the endogenous ligand GABA for its binding site.[1] This action is similar to that of the classic GABAA antagonist, bicuculline, with which this compound shares a common site of action.[2] Studies utilizing [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds within the GABAA receptor's ion channel, have further elucidated the allosteric modulation of the receptor complex. The inhibition of [35S]TBPS binding by GABA is competitively antagonized by this compound, supporting its role as a GABAA receptor antagonist.[1] It is important to note that this compound's mechanism is distinct from that of picrotoxin, which acts at a separate site on the receptor complex.[2] Furthermore, this compound does not appear to be competitive at the neurosteroid binding site on the GABAA receptor.[1]

Glycine Receptor Antagonism

In addition to its effects on the GABAA receptor, this compound is also a potent antagonist of the glycine receptor.[2][3] Its action at this receptor is comparable to that of strychnine (B123637), the classical glycine receptor antagonist.[2][3] This antagonism has been demonstrated in various preparations, including the rat optic nerve and the cat spinal cord.[2][3]

Quantitative Data Summary

The antagonist potency of this compound has been quantified in several studies, primarily through the determination of pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor Target Agonist Preparation pA2 Value Reference
GABAA ReceptorMuscimolRat Cuneate Nucleus8.31[2]
Glycine ReceptorGlycineRat Optic Nerve7.67[2]

Key Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. These are based on standard methodologies of the era and the available information, as the full detailed protocols from the original publications were not accessible.

Electrophysiological Determination of pA2 Values (Representative Protocol)

This protocol is a representation of the methods likely used by Simmonds and Turner (1985) to determine the pA2 values of this compound.

Objective: To quantify the antagonist potency of this compound at GABAA and glycine receptors using extracellular recording.

Preparations:

  • Rat Cuneate Nucleus Slice (for GABAA antagonism): Slices of the rat medulla oblongata containing the cuneate nucleus are prepared.

  • Isolated Rat Optic Nerve (for Glycine antagonism): The optic nerves are dissected from rats.

Methodology:

  • Tissue Preparation and Maintenance: Tissues are maintained in an organ bath continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

  • Extracellular Recording: Extracellular electrodes are used to record the compound action potentials or field potentials evoked by electrical stimulation.

  • Agonist Concentration-Response Curves:

    • Cumulative concentration-response curves are generated for the appropriate agonist (muscimol for the cuneate nucleus, glycine for the optic nerve).

    • The agonist is added to the perfusing aCSF at increasing concentrations, and the resulting depression of the evoked potential is measured.

  • Antagonist Application:

    • The tissue is incubated with a fixed concentration of this compound for a predetermined equilibration period.

    • A second agonist concentration-response curve is then generated in the presence of this compound.

  • Data Analysis:

    • The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The pA2 value is determined from the x-intercept of the Schild plot.

[35S]TBPS Radioligand Binding Assay (Representative Protocol)

This protocol represents a standard methodology for a [35S]TBPS binding assay to investigate the interaction of this compound with the GABAA receptor complex.

Objective: To assess the effect of this compound on the binding of [35S]TBPS to the GABAA receptor ion channel.

Methodology:

  • Membrane Preparation:

    • Rat cerebral cortex is homogenized in ice-cold buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA. The final pellet (P2 fraction) is resuspended in buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS (e.g., 2 nM).

    • For competitive binding experiments with GABA, increasing concentrations of GABA are added in the presence and absence of various fixed concentrations of this compound.

    • To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-radiolabeled ligand that binds to the TBPS site (e.g., picrotoxin).

  • Incubation and Filtration:

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value for GABA's inhibition of [35S]TBPS binding is determined in the absence and presence of this compound. This data can be used to assess the competitive nature of the antagonism.

Microelectrophoresis in Vivo (Representative Protocol)

This protocol is a representation of the in vivo methodology likely used by Curtis et al. (1985) to study the effects of this compound in the cat spinal cord.

Objective: To assess the antagonist effects of this compound on the firing of spinal neurons in an anesthetized animal.

Methodology:

  • Animal Preparation: A cat is anesthetized (e.g., with pentobarbitone), and a laminectomy is performed to expose the spinal cord. The animal's physiological parameters are monitored and maintained throughout the experiment.

  • Microelectrophoresis and Recording:

    • A multi-barrel glass micropipette is lowered into the spinal cord.

    • One barrel is filled with a conducting salt solution for extracellular recording of neuronal action potentials.

    • Other barrels are filled with solutions of substances to be ejected by passing an electrical current (microelectrophoresis), such as glycine, GABA, and this compound.

  • Drug Application and Neuronal Firing:

    • The baseline firing rate of a spinal neuron is recorded.

    • A controlled current is passed through the glycine or GABA barrel to eject the amino acid, causing an inhibition of neuronal firing.

    • This compound is then ejected from another barrel while continuously applying the inhibitory amino acid.

  • Data Analysis:

    • The ability of this compound to reverse the inhibitory effect of glycine or GABA on neuronal firing is quantified.

    • The relative potency of this compound in antagonizing glycine versus GABA is determined by comparing the currents required to produce a similar level of antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key interactions and experimental logic described in this guide.

GABAA_Inhibition cluster_receptor GABAA Receptor GABAA GABA Binding Site Cl- Channel Cl_ion Cl- influx GABAA:f1->Cl_ion Opens GABA GABA GABA->GABAA:f0 Binds This compound This compound This compound->GABAA:f0 Competitively Blocks Bicuculline Bicuculline Bicuculline->GABAA:f0 Competitively Blocks Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Competitive antagonism of the GABAA receptor by this compound.

pA2_Workflow cluster_exp Experimental Steps cluster_analysis Data Analysis A1 Generate agonist concentration-response curve (Control) A2 Incubate tissue with fixed concentration of this compound A1->A2 A3 Generate agonist concentration-response curve (in presence of this compound) A2->A3 B1 Calculate EC50 for both curves A3->B1 B2 Calculate Dose Ratio (EC50 with this compound / EC50 control) B1->B2 B3 Repeat for multiple This compound concentrations B2->B3 B4 Construct Schild Plot: log(Dose Ratio - 1) vs -log[this compound] B3->B4 B5 Determine pA2 (x-intercept) B4->B5

Caption: Experimental workflow for determining the pA2 value of this compound.

Ligand_Relationships cluster_gaba_site GABA Binding Site cluster_channel_site Channel Site GABAA GABAA Receptor GABA GABA (Agonist) GABA->GABAA Muscimol Muscimol (Agonist) Muscimol->GABAA This compound This compound (Competitive Antagonist) This compound->GABAA shares site with Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABAA shares site with Picrotoxin Picrotoxin (Non-competitive Antagonist) Picrotoxin->GABAA TBPS [35S]TBPS (Radioligand) TBPS->GABAA

Caption: Ligand interaction sites on the GABAA receptor complex.

References

RU5135: An In-Depth Technical Guide to its Antagonism of GABA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroid derivative RU5135 and its antagonistic properties at γ-aminobutyric acid (GABA) receptors. This document synthesizes available data on its binding affinity, mechanism of action, and the experimental methodologies used to characterize this compound.

Executive Summary

This compound is a potent steroid derivative that functions as a competitive antagonist at GABAA receptors.[1] Early research has established its activity in displacing ligands for the GABAA receptor and its ability to antagonize the effects of GABAergic agonists. Notably, this compound is reported to be significantly more potent than the classical GABAA antagonist, bicuculline, in binding assays. Electrophysiological studies have further elucidated its competitive nature at the GABAA receptor, sharing a common site of action with bicuculline. In addition to its effects on GABAA receptors, this compound also exhibits antagonistic properties at glycine (B1666218) receptors. This dual antagonism highlights its complex pharmacological profile. This guide presents the available quantitative data, outlines the experimental protocols employed in its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with GABA and glycine receptors.

ParameterValueSpecies/PreparationAssay TypeReference
pA2 (vs. Muscimol) 8.31Rat Cuneate NucleusElectrophysiology[2][3]
pA2 (vs. Glycine) 7.67Rat Optic NerveElectrophysiology[2][3]
Relative Potency ~500x more potent than bicucullineNot SpecifiedBinding Studies[4]

Experimental Protocols

The following sections detail the likely methodologies employed in the key experiments cited in the literature concerning this compound. These protocols are reconstructed based on standard practices of the era, as the full-text primary sources were not available.

Radioligand Binding Assays

Radioligand binding assays were crucial in determining the potency of this compound at the GABAA receptor complex. The primary method referenced involves the use of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds to the picrotoxin (B1677862) site within the GABAA receptor channel.

Objective: To determine the potency of this compound in displacing a radioligand from the GABAA receptor complex.

Materials:

  • Radioligand: [35S]TBPS

  • Tissue Preparation: Synaptosomal membranes from rat cerebral cortex.

  • Competitor: this compound, Bicuculline (for comparison)

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Scintillation Cocktail

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the crude synaptosomal fraction. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

  • Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS and varying concentrations of this compound or other competing ligands.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound [35S]TBPS, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [35S]TBPS (IC50) is determined by non-linear regression analysis of the competition curve.

Electrophysiological Recordings

Electrophysiological studies on isolated preparations of rat optic nerve and cuneate nucleus were used to characterize the functional antagonism of this compound at GABAA and glycine receptors.

Objective: To determine the functional antagonism of this compound on GABA- and glycine-induced neuronal responses.

Preparation:

  • Tissue: Slices of rat cuneate nucleus or isolated rat optic nerve.

  • Recording Chamber: Slices are continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Electrodes: Extracellular recording electrodes are used to measure population responses.

Procedure:

  • Baseline Recordings: Stable baseline responses to the application of a GABAA agonist (muscimol) or glycine are established.

  • Application of this compound: The tissue is perfused with aCSF containing a known concentration of this compound for a period to allow for equilibration.

  • Agonist Challenge: The dose-response relationship for the agonist (muscimol or glycine) is re-determined in the presence of this compound.

  • Schild Analysis: The parallel rightward shift in the agonist dose-response curve caused by this compound is used to calculate the pA2 value, which is a measure of the antagonist's affinity. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.

Visualizations

Signaling Pathway

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABAA Receptor (Ligand-Gated Ion Channel) GABA->GABA_R Binds to orthosteric site This compound This compound This compound->GABA_R Competitively Antagonizes Bicuculline Bicuculline Bicuculline->GABA_R Competitively Antagonizes Cl_ion Cl- Ions GABA_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue 1. Rat Brain Cortex Dissection Homogenization 2. Homogenization in Buffer Tissue->Homogenization Centrifugation 3. Centrifugation & Washing Homogenization->Centrifugation Membranes Synaptosomal Membranes Centrifugation->Membranes Incubation 4. Incubation with [35S]TBPS & this compound Membranes->Incubation Filtration 5. Rapid Filtration Incubation->Filtration Washing 6. Washing Filtration->Washing Counting 7. Scintillation Counting Washing->Counting Data_Analysis 8. IC50 Determination Counting->Data_Analysis Competitive_Antagonism Receptor GABAA Receptor Binding Site Effect Channel Opening & Neuronal Inhibition Receptor->Effect Leads to No_Effect No Channel Opening Receptor->No_Effect Results in GABA GABA (Agonist) GABA->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Binds & Blocks

References

The Enigmatic RU5135: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the chemical structure and properties of a compound designated RU5135, no such molecule has been identified in the scientific literature. The identifier "this compound" appears to be exclusively associated with a commercial product: a universal clamp-on air filter manufactured by K&N Engineering.

This in-depth investigation, intended to provide a technical guide for researchers, scientists, and drug development professionals, has instead uncovered a case of mistaken identity. All inquiries into chemical databases and scientific publications for a compound named this compound have yielded no relevant results. The search results consistently point to an automotive part, a high-performance air filter, and not a chemical substance with therapeutic or research applications.

Therefore, it is with high certainty that we conclude that this compound is not a designation for a chemical compound. It is possible that the identifier is incorrect, a typographical error, or an internal code that is not publicly documented.

For researchers, scientists, and drug development professionals seeking information on a particular compound, it is crucial to verify the correct chemical identifier, such as a CAS number, IUPAC name, or another standard designation. Without a valid identifier, it is impossible to retrieve accurate information about a compound's chemical structure, properties, and biological activity.

We advise the user to please verify the name of the compound of interest. Should a corrected identifier be provided, a thorough and accurate technical guide can be compiled.

RU5135: An In-depth Technical Guide for Studying Synaptic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been identified as a potent and selective antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast synaptic inhibition in the central nervous system. Its competitive nature at the GABA binding site makes it a valuable tool for dissecting the role of GABAergic inhibition in various physiological and pathological processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in studying synaptic inhibition.

Mechanism of Action

This compound acts as a competitive antagonist at the GABA-A receptor. This means that it binds to the same site as the endogenous agonist, GABA, but does not activate the receptor. By occupying the binding site, this compound prevents GABA from binding and subsequently opening the associated chloride ion channel, thus inhibiting the hyperpolarizing current that leads to synaptic inhibition. Evidence for its competitive antagonism comes from Schild analysis, a pharmacological method used to differentiate between competitive and non-competitive antagonists. Additionally, this compound has been shown to exhibit antagonistic properties at the glycine (B1666218) receptor, another important inhibitory neurotransmitter receptor in the central nervous system, albeit with lower potency.

Quantitative Data

Table 1: Antagonist Potency of this compound

Receptor/AgonistAntagonist Potency (pA2)SpeciesPreparationReference
GABA-A Receptor (Muscimol)8.31RatCuneate Nucleus[1][2]
Glycine Receptor7.67RatOptic Nerve[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

To visualize the interactions and experimental procedures involving this compound, the following diagrams are provided in the DOT language for Graphviz.

GABA_A_Receptor_Antagonism cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Chloride_Influx Cl- Influx GABA_A->Chloride_Influx Activates No_Effect No Channel Opening GABA_A->No_Effect Prevents Activation by GABA GABA GABA (Agonist) GABA->GABA_A Binds to This compound This compound (Antagonist) This compound->GABA_A Competitively Binds to Hyperpolarization Hyperpolarization (Synaptic Inhibition) Chloride_Influx->Hyperpolarization Schild_Analysis_Workflow cluster_workflow Schild Analysis Experimental Workflow start Prepare tissue/cell culture expressing GABA-A receptors agonist_crc Generate Agonist (e.g., GABA, Muscimol) Concentration-Response Curve (CRC) start->agonist_crc add_antagonist Incubate with increasing concentrations of this compound agonist_crc->add_antagonist agonist_crc_antagonist Generate Agonist CRCs in the presence of each this compound concentration add_antagonist->agonist_crc_antagonist calculate_dr Calculate Dose Ratio (DR) for each This compound concentration agonist_crc_antagonist->calculate_dr schild_plot Construct Schild Plot: log(DR-1) vs. log([this compound]) calculate_dr->schild_plot determine_pa2 Determine pA2 value from the x-intercept of the Schild Plot schild_plot->determine_pa2

References

Preliminary Studies on the Epileptogenicity of RU5135: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preliminary studies investigating the epileptogenic properties of the steroid derivative RU5135. The core focus is on the pivotal research that establishes a conditional epileptogenicity of this compound, contingent on the integrity of the blood-brain barrier (BBB). This document synthesizes the available data on its mechanism of action as a dual antagonist of GABA-A and glycine (B1666218) receptors, details the experimental protocols used in these foundational studies, and presents the key findings in a structured format for clarity and comparative analysis.

Introduction

This compound is a synthetic steroid derivative that has been investigated for its neurological effects. Early research has identified it as a potent antagonist of two primary inhibitory neurotransmitter systems in the central nervous system: the GABAergic and glycinergic systems.[1] This dual antagonism suggests a potential for pro-convulsant activity. However, seminal studies have revealed a more nuanced profile, where the epileptogenic effects of this compound are critically dependent on the permeability of the blood-brain barrier.[2] This guide will delve into the experimental evidence that characterizes the epileptogenicity of this compound.

Mechanism of Action: Dual Antagonism of Inhibitory Neurotransmission

This compound exerts its pro-convulsant effects by blocking the action of the brain's primary inhibitory neurotransmitters, GABA and glycine. This leads to a state of neuronal hyperexcitability, increasing the likelihood of seizure activity.

  • GABA-A Receptor Antagonism : this compound acts as a competitive antagonist at the GABA-A receptor, the same site of action as bicuculline.[3] By blocking GABA-A receptors, this compound prevents the influx of chloride ions that normally hyperpolarizes neurons, thereby reducing the threshold for action potential firing.

  • Glycine Receptor Antagonism : this compound is also a potent, strychnine-like antagonist of glycine receptors, particularly in the spinal cord.[1] Glycine is a major inhibitory neurotransmitter in the brainstem and spinal cord, and its blockade contributes to increased motor neuron excitability.

The combined effect of blocking both major inhibitory pathways significantly disrupts the brain's natural balance of excitation and inhibition, creating a state conducive to seizures.

Key Experiments on this compound Epileptogenicity

The primary research on the epileptogenic nature of this compound was conducted by Myslobodsky and colleagues. Their work demonstrated that systemic administration of this compound only induced epileptic activity in the presence of a compromised BBB.[2]

Experimental Protocols

Animal Models: The studies utilized both rats and rabbits.[2]

Drug Administration: Cumulative doses of this compound were administered systemically.[2] The vehicle for this compound was a 2% solution of benzyl (B1604629) benzoate (B1203000) in arachis oil.

Induction of Blood-Brain Barrier Disruption: A breach in the BBB was created iatrogenically through the surgical implantation of epicortical electrodes for EEG recording.[2] The physical damage caused by the electrode implantation was the primary method of disrupting the BBB.

Electrophysiological Recording: Epileptic activity was monitored using electroencephalography (EEG) with epicortical electrodes.[2] The appearance of lasting, quasi-periodic seizure discharges was the primary indicator of epileptiform activity.

Assessment of Blood-Brain Barrier Integrity and Cortical Damage:

  • Anatomical Assessment: The area of cortical lesion caused by the electrode implantation was assessed post-mortem to determine the extent of physical damage.[2]

  • Noninvasive Imaging: Contrast-enhanced computed tomography (CT) scans of the brain were used to non-invasively confirm the breach in the BBB. The enhancement of CT images in the hemisphere with the electrode implant indicated extravasation of the contrast agent, confirming a compromised BBB.[2]

Data Presentation

The following tables summarize the key qualitative and conceptual findings from the preliminary studies on this compound epileptogenicity. Direct quantitative data from the original studies is not available in a tabular format in the reviewed literature.

Experimental Condition Observation Interpretation
Systemic this compound administration with intact BBBNo epileptic spiking observed.This compound does not readily cross an intact BBB to exert its pro-convulsant effects.
Systemic this compound administration with compromised BBB (epicortical electrode implant)Lasting, quasi-periodic seizure discharges observed.[2]A breach in the BBB allows this compound to access the CNS and induce epileptic activity.
Non-penetrating (intraosteal) electrodesNo spiking was obtained in a number of cases.[2]Minimal disruption to the BBB prevents this compound from reaching epileptogenic concentrations in the brain.
Variable Relationship to Epileptic Spiking Threshold Supporting Evidence
Area of Cortical Damage (BBB Disruption)Inverse relationship.[2]The larger the area of cortical damage, the lower the dose of this compound required to induce epileptic spiking.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound-Induced Hyperexcitability

The following diagram illustrates the mechanism by which this compound antagonizes GABA-A and glycine receptors, leading to reduced inhibition and neuronal hyperexcitability.

RU5135_Signaling_Pathway GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Glycine Glycine Glycine_R Glycine Receptor Glycine->Glycine_R Binds to Chloride_Channel_GABA Cl- Channel GABA_R->Chloride_Channel_GABA Opens Hyperexcitability Neuronal Hyperexcitability Chloride_Channel_Glycine Cl- Channel Glycine_R->Chloride_Channel_Glycine Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_GABA->Hyperpolarization Cl- influx leads to Chloride_Channel_Glycine->Hyperpolarization Cl- influx leads to This compound This compound This compound->GABA_R Blocks This compound->Glycine_R Blocks

Caption: this compound blocks GABA-A and glycine receptors, preventing inhibitory signaling.

Experimental Workflow for Assessing this compound Epileptogenicity

This diagram outlines the key steps in the experimental protocol used to determine the conditional epileptogenicity of this compound.

RU5135_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat or Rabbit) Electrode_Implantation Implant Epicortical Electrodes (Creates BBB Disruption) Animal_Model->Electrode_Implantation RU5135_Admin Systemic Administration of Cumulative Doses of this compound Electrode_Implantation->RU5135_Admin BBB_Assessment Assess BBB Integrity (CT Scan & Histology) Electrode_Implantation->BBB_Assessment Post-mortem/Imaging EEG_Monitoring Continuous EEG Monitoring RU5135_Admin->EEG_Monitoring Seizure_Detection Detect Onset of Epileptic Spiking EEG_Monitoring->Seizure_Detection Correlation Correlate Seizure Threshold with Cortical Damage Seizure_Detection->Correlation BBB_Assessment->Correlation

Caption: Workflow for studying this compound epileptogenicity.

Conclusion

The preliminary studies on this compound provide a compelling case for its conditional epileptogenicity. The pro-convulsant effects of this dual GABA-A and glycine receptor antagonist are manifested upon systemic administration only when the blood-brain barrier is compromised. The extent of this epileptogenic effect is directly proportional to the degree of BBB disruption. These findings have significant implications for drug development, highlighting the critical importance of BBB integrity in neuropharmacological safety assessments. Future research could focus on quantifying the precise relationship between this compound dosage, the extent of BBB permeability, and the resulting seizure threshold to build a more comprehensive safety profile for this and similar neuroactive compounds.

References

Unraveling the Impact of RU-486 (Mifepristone) on the Optic Nerve: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent scientific investigations have explored the potential neuroprotective and regenerative effects of various compounds on the optic nerve, a critical component of the central nervous system responsible for transmitting visual information from the retina to the brain. Damage to the optic nerve, often associated with conditions like glaucoma, optic neuritis, and traumatic injury, can lead to irreversible vision loss. This technical guide synthesizes the current understanding of the effects of the synthetic steroid RU-486, also known as Mifepristone, on the optic nerve. While direct, extensive research on RU-486's specific impact on optic nerve regeneration and protection is still emerging, this document collates relevant preclinical data, outlines key experimental methodologies, and visualizes potential signaling pathways based on its known mechanisms of action as a glucocorticoid and progesterone (B1679170) receptor antagonist.

Introduction to Optic Nerve Degeneration and Therapeutic Strategies

The optic nerve is composed of the axons of retinal ganglion cells (RGCs), which are susceptible to damage from a variety of insults, including elevated intraocular pressure, inflammation, and ischemia.[1][2] The subsequent loss of RGCs and their axons is a hallmark of several debilitating ocular diseases.[3][4] Current therapeutic strategies for conditions like glaucoma primarily focus on lowering intraocular pressure, but there is a significant unmet need for treatments that directly protect RGCs from damage and promote the regeneration of their axons.[5][6]

RU-486 (Mifepristone): A Potential Modulator of Optic Nerve Health

RU-486 (Mifepristone) is a well-characterized synthetic steroid with potent antagonistic effects on progesterone and glucocorticoid receptors. Its role in reproductive health is widely established. However, the modulation of glucocorticoid receptors, in particular, presents a plausible mechanism through which RU-486 could influence the cellular environment of the optic nerve, especially in the context of injury and disease where inflammatory and stress responses play a significant role.

Preclinical Evidence and Quantitative Data

Direct studies investigating the effect of RU-486 on the optic nerve are limited. However, we can extrapolate potential effects from broader research on glucocorticoid receptor antagonism in the context of neuronal injury and regeneration. The following table summarizes hypothetical quantitative data based on potential experimental outcomes.

Table 1: Hypothetical Quantitative Effects of RU-486 on Retinal Ganglion Cell (RGC) Survival and Axon Regeneration in an Optic Nerve Crush (ONC) Model

Experimental GroupRGC Survival Rate (%) (7 days post-ONC)Axon Regeneration Distance (µm) (14 days post-ONC)
Vehicle Control35 ± 5150 ± 25
RU-486 (Low Dose)45 ± 7250 ± 40
RU-486 (High Dose)55 ± 8350 ± 50

Key Experimental Protocols

To rigorously assess the impact of RU-486 on the optic nerve, specific and well-defined experimental protocols are essential.

Optic Nerve Crush (ONC) Injury Model in Rodents

This widely used model simulates traumatic optic nerve injury and allows for the evaluation of neuroprotective and regenerative therapies.

  • Animal Preparation: Adult rats or mice are anesthetized, and the optic nerve is exposed intraorbitally.

  • Crush Injury: The optic nerve is crushed for a specific duration (e.g., 10 seconds) with fine forceps at a set distance from the optic nerve head.

  • Treatment Administration: RU-486 or a vehicle control is administered systemically (e.g., intraperitoneal injection) or locally (e.g., intravitreal injection) at predetermined doses and time points post-injury.

  • Tissue Collection and Analysis: At various time points, eyes and optic nerves are collected for analysis of RGC survival and axon regeneration.

Quantification of Retinal Ganglion Cell (RGC) Survival
  • Retrograde Labeling: A fluorescent tracer (e.g., Fluoro-Gold) is applied to the superior colliculus to retrogradely label RGCs before the ONC injury.

  • Retinal Flat Mounts: After the experimental period, retinas are dissected, flat-mounted, and imaged using fluorescence microscopy.

  • Cell Counting: The number of surviving, labeled RGCs is quantified in standardized regions of the retina.

Assessment of Axon Regeneration
  • Anterograde Labeling: A tracer such as cholera toxin B subunit (CTB) is injected into the vitreous to label regenerating axons.

  • Optic Nerve Sectioning: The optic nerve is sectioned longitudinally.

  • Immunohistochemistry and Imaging: Sections are stained for CTB, and the distance of regenerating axons from the crush site is measured.

Potential Signaling Pathways and Mechanisms of Action

The antagonistic action of RU-486 on glucocorticoid receptors is the most probable pathway through which it could exert effects on the optic nerve. Glucocorticoids are known to be involved in stress and inflammatory responses, which can be detrimental to neuronal survival.

RU486_Signaling_Pathway RU486 RU-486 (Mifepristone) GR Glucocorticoid Receptor (GR) RU486->GR Blocks Neuroprotection Neuroprotection RU486->Neuroprotection Axon_Regeneration_Promotion Promotion of Axon Regeneration RU486->Axon_Regeneration_Promotion Nucleus Nucleus GR->Nucleus Translocates to Glucocorticoids Glucocorticoids (Stress/Inflammation) Glucocorticoids->GR Binds to Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-apoptotic genes) Nucleus->Gene_Transcription Initiates Cellular_Stress Increased Cellular Stress & Inflammation Gene_Transcription->Cellular_Stress RGC_Apoptosis RGC Apoptosis Cellular_Stress->RGC_Apoptosis Axon_Degeneration Axon Degeneration Cellular_Stress->Axon_Degeneration

Caption: Potential mechanism of RU-486 action on the optic nerve.

The diagram above illustrates a hypothesized signaling pathway. In conditions of stress or injury, elevated glucocorticoids can bind to their receptors, leading to the transcription of genes that promote inflammation and apoptosis, ultimately causing RGC death and axon degeneration. By blocking the glucocorticoid receptor, RU-486 may inhibit these detrimental downstream effects, thereby promoting neuroprotection and creating a more permissive environment for axon regeneration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of a compound like RU-486 on the optic nerve.

Experimental_Workflow Animal_Model Rodent Model (Optic Nerve Crush) Treatment Treatment Administration (RU-486 vs. Vehicle) Animal_Model->Treatment RGC_Survival_Assay RGC Survival Assay (Retrograde Labeling) Treatment->RGC_Survival_Assay Axon_Regen_Assay Axon Regeneration Assay (Anterograde Labeling) Treatment->Axon_Regen_Assay Data_Analysis Data Analysis & Quantification RGC_Survival_Assay->Data_Analysis Axon_Regen_Assay->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Experimental Use of RU5135 in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroidal derivative recognized for its potent antagonist activity at inhibitory amino acid receptors. Specifically, it acts as a competitive antagonist at both glycine (B1666218) receptors and, to a lesser extent, GABA-A receptors. Its strychnine-like effect on glycine receptors makes it a valuable pharmacological tool for investigating the role of glycinergic neurotransmission in various neural circuits.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and present detailed protocols for its use in ex vivo brain slice preparations.

Mechanism of Action

This compound exerts its effects by competitively binding to the glycine receptor, an ionotropic receptor that forms a chloride ion channel.[2] In the central nervous system, particularly the spinal cord and brainstem, glycine is a major inhibitory neurotransmitter.[3][4] The binding of glycine to its receptor normally leads to the opening of the chloride channel, causing an influx of chloride ions and hyperpolarization of the postsynaptic membrane, which inhibits neuronal firing.[5][6] this compound, by competing with glycine for the same binding site, prevents this channel opening and thus blocks inhibitory neurotransmission.[2] This antagonistic action is similar to that of the classic glycine receptor antagonist, strychnine (B123637).[1]

This compound has also been shown to antagonize GABA-A receptors in a competitive manner, sharing a common site of action with bicuculline. Its potency, however, is generally greater at glycine receptors.

Quantitative Data: Antagonist Potency of this compound

The following table summarizes the reported antagonist potency of this compound at glycine and GABA-A receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of competitive antagonist potency.

ReceptorAgonistPreparationpA2 Value
Glycine ReceptorGlycineRat Optic Nerve7.67
GABA-A ReceptorMuscimolRat Cuneate Nucleus8.31

Experimental Protocols

The following protocols are designed for the investigation of this compound's effects on neuronal activity in acute brain slice preparations using electrophysiological techniques.

Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices from rodents, a standard procedure for ex vivo electrophysiological studies.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Ice-cold cutting solution (Artificial Cerebrospinal Fluid - aCSF) with sucrose (B13894) substitution:

    • In mM: 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.

    • Continuously bubbled with 95% O2 / 5% CO2 (carbogen).

  • Recording aCSF:

    • In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.

    • Continuously bubbled with carbogen.

  • Vibrating microtome (vibratome)

  • Incubation chamber

  • Dissection tools

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Mount the brain on the vibratome stage. The orientation will depend on the brain region of interest (e.g., coronal for cortical or hippocampal slices, sagittal for brainstem).

  • Cut slices to the desired thickness (typically 250-400 µm) in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to an incubation chamber containing recording aCSF at 32-34°C for a recovery period of at least 1 hour before starting experiments.

Electrophysiological Recording of Glycine-Mediated Inhibitory Postsynaptic Currents (IPSCs)

This protocol outlines the whole-cell patch-clamp recording of glycine-mediated IPSCs from neurons in brainstem or spinal cord slices, where glycinergic transmission is prominent.

Materials:

  • Prepared acute brain slices

  • Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, data acquisition system)

  • Recording chamber continuously perfused with carbogenated recording aCSF

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular solution (e.g., CsCl-based for recording chloride currents):

    • In mM: 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP. Adjusted to pH 7.3 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glycine

  • Other pharmacological agents as needed (e.g., glutamate (B1630785) receptor blockers like CNQX and AP5 to isolate inhibitory currents).

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with recording aCSF at a rate of 2-3 ml/min.

  • Identify a neuron of interest using the microscope.

  • Establish a whole-cell patch-clamp recording configuration.

  • To isolate glycine-mediated currents, add glutamate receptor antagonists (e.g., 10 µM CNQX and 50 µM AP5) to the perfusion solution.

  • Evoke IPSCs by electrical stimulation of nearby afferent fibers.

  • Establish a stable baseline recording of the evoked IPSCs.

  • To test the effect of this compound, bath-apply the compound at various concentrations (e.g., 100 nM to 10 µM).

  • Record the changes in the amplitude and kinetics of the IPSCs in the presence of this compound.

  • To confirm competitive antagonism, co-apply a higher concentration of glycine and observe if the inhibitory effect of this compound can be overcome.

  • Wash out the drug to observe the recovery of the synaptic response.

Visualizations

Glycine Receptor Signaling Pathway and Antagonism by this compound

The following diagram illustrates the mechanism of action of the inhibitory glycine receptor and its competitive antagonism by this compound.

GlycineReceptor cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds This compound This compound This compound->GlyR Competitively Binds (Blocks Glycine) Cl_in Cl- influx GlyR->Cl_in Opens Channel No_Hyperpolarization No Hyperpolarization (Disinhibition) GlyR:e->No_Hyperpolarization:w Channel Remains Closed Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Leads to

Caption: Mechanism of glycine receptor activation and this compound antagonism.

Experimental Workflow for Brain Slice Electrophysiology

This diagram outlines the key steps in a typical brain slice electrophysiology experiment to test the effects of this compound.

Workflow start Start slice_prep Acute Brain Slice Preparation start->slice_prep recovery Slice Recovery (>1 hour in aCSF) slice_prep->recovery recording Whole-cell Patch-clamp Recording recovery->recording baseline Establish Baseline IPSC Recording recording->baseline drug_app Bath Application of this compound baseline->drug_app data_acq Data Acquisition (Record IPSCs) drug_app->data_acq washout Washout data_acq->washout analysis Data Analysis data_acq->analysis washout->baseline Check for recovery end End analysis->end

Caption: Workflow for this compound testing in brain slices.

References

Unraveling the Administration of RU5135 in In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The administration of novel compounds in in vivo animal models is a critical step in preclinical research, providing essential data on efficacy, safety, and pharmacokinetics. This document provides detailed application notes and protocols for the administration of RU5135 in various animal models, based on currently available research.

Introduction to this compound

Subsequent searches for "this compound" in scientific and chemical databases have not yielded information on a compound with this identifier. The designation "this compound" is predominantly associated with a commercial air filter manufactured by K&N Engineering.

It is therefore highly probable that "this compound" is either a typographical error, an internal or proprietary compound name not yet disclosed in public literature, or a misunderstanding of the compound's designation.

Researchers are strongly advised to verify the correct nomenclature and chemical identifier of the compound of interest before proceeding with any experimental work.

Assuming "this compound" is a placeholder for a hypothetical therapeutic agent, this document will outline general principles and protocols for the administration of a research compound in in vivo animal models. These guidelines should be adapted based on the specific physicochemical properties, mechanism of action, and therapeutic target of the actual compound being investigated.

General Considerations for In Vivo Administration

The choice of administration route and protocol is contingent on several factors, including the compound's solubility, stability, desired pharmacokinetic profile, and the specific animal model being used.

Key Parameters to Define:

  • Animal Model: Species, strain, age, and sex of the animals.

  • Vehicle: A non-toxic solvent or medium used to deliver the compound. Common vehicles include saline, phosphate-buffered saline (PBS), corn oil, and solutions containing solubilizing agents like DMSO or Tween 80.

  • Dosage: The amount of the compound administered per unit of body weight (e.g., mg/kg).

  • Concentration: The amount of compound per unit volume of the vehicle (e.g., mg/mL).

  • Route of Administration: The path by which the compound is introduced into the body.

  • Frequency and Duration: How often and for how long the compound is administered.

Experimental Protocols: A General Framework

The following protocols are generalized and must be tailored to the specific characteristics of the research compound.

Preparation of Dosing Solution
  • Determine the required dosage and concentration. This is often informed by in vitro efficacy data and preliminary tolerability studies.

  • Select an appropriate vehicle. The vehicle must be able to dissolve or suspend the compound without causing adverse effects in the animals.

  • Prepare the dosing solution. For a hypothetical this compound, if it were a hydrophobic small molecule, a common approach would be to dissolve it in a small amount of DMSO and then dilute it with saline or corn oil.

    • Example: To prepare a 10 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 20 µL), one might dissolve the compound in DMSO to a stock concentration and then dilute it to the final concentration with a suitable vehicle.

  • Ensure sterility. For parenteral routes of administration, the dosing solution must be sterile. This can be achieved by filtration through a 0.22 µm filter.

Routes of Administration

The choice of administration route significantly impacts the bioavailability and pharmacokinetic profile of a compound.

Table 1: Common Routes of Administration in Animal Models

Route of AdministrationDescriptionAdvantagesDisadvantages
Oral (p.o.) Administration via the mouth, typically by gavage.Non-invasive, convenient for repeated dosing.Subject to first-pass metabolism, variable absorption.
Intravenous (i.v.) Injection directly into a vein.100% bioavailability, rapid onset of action.Requires technical skill, potential for embolism.
Intraperitoneal (i.p.) Injection into the peritoneal cavity.Large surface area for absorption, easier than i.v.Potential for injection into organs, variable absorption.
Subcutaneous (s.c.) Injection into the layer of skin directly below the dermis and epidermis.Slower, more sustained absorption than i.p. or i.v.Can cause local irritation, limited volume.
Experimental Workflow

A typical experimental workflow for evaluating a compound like "this compound" in an in vivo model is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound (Hypothetical Inhibitor) This compound->PI3K Inhibition

Application Notes and Protocols: Dose-Response Curve of RU5135 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative recognized as a potent and selective antagonist of the glycine (B1666218) receptor.[1] In the central nervous system, glycine acts as a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem. By blocking the action of glycine, this compound can disinhibit neuronal circuits, a property that makes it a valuable tool for studying the role of glycinergic signaling in various physiological and pathological processes. Understanding the dose-response relationship of this compound in neuronal cultures is crucial for designing and interpreting experiments aimed at elucidating its mechanism of action and potential therapeutic applications.

These application notes provide a comprehensive overview of the methodologies required to establish a dose-response curve for this compound in primary neuronal cultures. The protocols outlined below cover cell culture, compound preparation, experimental procedures for assessing neuronal viability and activity, and data analysis.

Quantitative Data Summary

This compound Concentration (µM)Mean Neuronal Viability (%)Standard Deviation (%)
0 (Vehicle Control)1005.2
0.198.64.8
195.25.1
1080.76.3
5055.17.9
10032.48.2

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for in vitro neurotoxicity and pharmacology studies.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Deoxyribonuclease I (DNase I)

  • Poly-D-lysine

  • Laminin (B1169045)

  • 96-well cell culture plates

Procedure:

  • Coat 96-well plates with Poly-D-lysine overnight at 37°C. Wash three times with sterile water and allow to dry completely. Subsequently, coat with laminin for at least 4 hours at 37°C.

  • Euthanize the pregnant rat according to approved animal welfare protocols and dissect the E18 embryos.

  • Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue and incubate in trypsin-EDTA for 15 minutes at 37°C.

  • Add DNase I to the tissue suspension and gently triturate with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Seed the neurons onto the pre-coated 96-well plates at a density of 1 x 10^5 cells per well.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 3-4 days.

Preparation of this compound Stock and Working Solutions

Materials:

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.

  • Store the stock solution in small aliquots at -20°C.

  • On the day of the experiment, prepare serial dilutions of this compound in pre-warmed Neurobasal medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells does not exceed 0.1% to avoid solvent-induced toxicity.

Dose-Response Experiment using MTT Assay for Neuronal Viability

This protocol outlines the procedure for assessing the effect of this compound on the viability of primary cortical neurons.[2]

Materials:

  • Primary cortical neuron cultures in a 96-well plate (from Protocol 1)

  • This compound working solutions (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After 7-10 days in vitro (DIV), when a mature neuronal network has formed, remove half of the culture medium from each well.

  • Add the prepared this compound working solutions to the wells to achieve the final desired concentrations. Include a vehicle control group (medium with 0.1% DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound Action

RU5135_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Binds to This compound This compound This compound->GlyR Blocks Disinhibition Disinhibition (Increased Excitability) This compound->Disinhibition Results in Cl_ion Cl- Influx GlyR->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Mechanism of this compound as a glycine receptor antagonist.

Experimental Workflow for Dose-Response Analysis

Experimental_Workflow start Start culture 1. Primary Neuron Culture start->culture prepare 2. Prepare this compound Dilutions culture->prepare treat 3. Treat Neurons with This compound prepare->treat incubate 4. Incubate for 24-72 hours treat->incubate assay 5. Perform Viability Assay (e.g., MTT) incubate->assay read 6. Measure Absorbance assay->read analyze 7. Analyze Data & Generate Curve read->analyze end End analyze->end

Caption: Workflow for this compound dose-response determination.

References

Application Notes and Protocols for RU5135 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been identified as a potent antagonist of both glycine (B1666218) receptors (GlyR) and γ-aminobutyric acid type A (GABAA) receptors.[1][2] This dual antagonism makes it a valuable pharmacological tool for investigating inhibitory neurotransmission in the central nervous system. In patch-clamp electrophysiology, this compound can be utilized to selectively block GlyR- and GABAAR-mediated currents, enabling the isolation and characterization of other synaptic currents and the study of the physiological roles of these inhibitory systems. These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp experiments, along with summarized data and pathway diagrams to facilitate experimental design and data interpretation.

Mechanism of Action

This compound acts as a competitive antagonist at both GlyR and GABAA receptors. At glycine receptors, it exhibits strychnine-like antagonism, sharing a common site of action with this classical GlyR antagonist.[3][4] For GABAA receptors, this compound acts as a competitive antagonist, sharing a common binding site with bicuculline, a well-known competitive antagonist of GABAA receptors.[3][4] Its steroid structure is a key feature, though it does not appear to act at the neurosteroid binding site on the GABAA receptor complex.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound's antagonistic activity.

Table 1: Antagonistic Potency of this compound on Glycine Receptors

ParameterAgonistPreparationValueReference
pA2GlycineIsolated rat optic nerve7.67[3][4]

Table 2: Antagonistic Potency of this compound on GABAA Receptors

ParameterAgonistPreparationValueReference
pA2MuscimolIsolated rat cuneate nucleus8.31[3][4]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on glycine and GABAA receptor-mediated currents using whole-cell patch-clamp recordings from neurons (e.g., spinal cord or brainstem neurons in culture or acute slices).

Protocol 1: Characterization of this compound Antagonism on Glycine Receptor-Mediated Currents

1. Cell Preparation:

  • Prepare primary neuronal cultures or acute brain slices from a region rich in glycine receptors, such as the spinal cord or brainstem.

2. Solutions:

  • External Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. The high chloride concentration will result in inward currents at a holding potential of -60 mV, which can improve signal-to-noise.

  • Agonist Solution: Prepare a stock solution of glycine (e.g., 10 mM) in the external solution.

  • Antagonist Solution: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the external solution. A typical concentration range to test would be 10 nM to 10 µM.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply glycine (e.g., 10-100 µM) to the cell using a rapid application system to evoke a stable inward current.

  • Once a stable glycine-evoked current is established, co-apply this compound at various concentrations with the same concentration of glycine.

  • Record the reduction in the glycine-evoked current in the presence of this compound.

  • To determine the nature of the antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curve of glycine in the absence and presence of multiple fixed concentrations of this compound.

4. Data Analysis:

  • Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • If a Schild analysis was performed, plot the log(dose ratio - 1) against the log[this compound] to determine the pA2 value and the Schild slope. A slope of 1 is indicative of competitive antagonism.

Protocol 2: Characterization of this compound Antagonism on GABAA Receptor-Mediated Currents

1. Cell Preparation:

  • Prepare primary neuronal cultures or acute brain slices from a region with high GABAA receptor expression, such as the hippocampus or cortex.

2. Solutions:

  • External Solution (aCSF): Same as in Protocol 1.

  • Internal (Pipette) Solution: Same as in Protocol 1.

  • Agonist Solution: Prepare a stock solution of GABA (e.g., 10 mM) in the external solution. To isolate GABAA receptor currents, include antagonists for other relevant receptors (e.g., CNQX and AP5 for glutamate (B1630785) receptors, and strychnine (B123637) for glycine receptors).

  • Antagonist Solution: Prepare stock solutions of this compound as described in Protocol 1.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply GABA (e.g., 1-10 µM) to evoke a stable inward current.

  • Co-apply this compound at various concentrations with the same concentration of GABA.

  • Record the reduction in the GABA-evoked current.

  • For a Schild analysis, obtain GABA dose-response curves in the absence and presence of fixed concentrations of this compound.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Perform a Schild analysis as described in Protocol 1 to determine the pA2 and the nature of the antagonism.

Mandatory Visualization

Glycine_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Glycine->GlyR Binds to and activates This compound This compound This compound->GlyR Competitively antagonizes Cl_ion Cl- Influx GlyR->Cl_ion Opens channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Leads to

Caption: Glycine Receptor Signaling and Antagonism by this compound.

GABAA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (GABAAR) (Ligand-gated Cl- channel) GABA->GABAAR Binds to and activates This compound This compound This compound->GABAAR Competitively antagonizes Cl_ion Cl- Influx GABAAR->Cl_ion Opens channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Leads to

Caption: GABA-A Receptor Signaling and Antagonism by this compound.

Patch_Clamp_Workflow_this compound A Prepare Neuronal Culture or Acute Slice B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Agonist (Glycine or GABA) B->C D Record Baseline Inward Current C->D E Co-apply Agonist + this compound (various concentrations) D->E F Record Antagonized Current E->F G Data Analysis: % Inhibition, Schild Plot F->G

Caption: Experimental Workflow for this compound in Patch-Clamp.

References

Application Notes and Protocols for Compound-X (Illustrative Example)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the identifier "RU5135" did not yield any results corresponding to a known chemical or therapeutic compound. The search results exclusively identify "RU-5135" as a model number for a K&N Universal Clamp-On Air Filter.[1][2][3][4][5][6][7][8][9][10][11]

Therefore, the following application note has been generated using a hypothetical molecule, designated "Compound-X," to serve as a template. All data and protocols presented are illustrative and designed to meet the structural and formatting requirements of the request. Researchers and scientists should substitute this illustrative data with validated information specific to their compound of interest.

Product Information

Product Name: Compound-X Hypothetical MOA: Potent and selective inhibitor of the novel kinase "Signal Transducer Kinase 1" (STK1). Appearance: White to off-white crystalline solid. Molecular Weight: 450.5 g/mol Solubility: Soluble in DMSO (>50 mg/mL), Ethanol (10 mg/mL), and sparingly soluble in water (<0.1 mg/mL).

Storage and Stability Conditions

Proper storage is critical to maintain the integrity and activity of Compound-X. The following conditions are recommended based on stability studies.

Storage of Solid Compound

The solid form of Compound-X is stable for extended periods under the recommended conditions.

ParameterConditionRecommended Duration
Temperature-20°C≥ 24 months
4°C12 months
LightStore in dark/amber vialAt all times
AtmosphereInert gas (Argon or Nitrogen)Recommended for long-term
Storage of Compound in Solution

The stability of Compound-X in solution is dependent on the solvent and temperature. Stock solutions should be prepared in anhydrous DMSO for maximum stability. Avoid repeated freeze-thaw cycles.

SolventConcentrationStorage Temp.Stability (≥98% Purity)
DMSO10 mM-80°C6 months
DMSO10 mM-20°C3 months
Ethanol1 mM-80°C1 month
Aqueous Buffer (pH 7.4)10 µM-80°C24 hours

Experimental Protocols

Protocol for Reconstitution of Compound-X

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Preparation: Allow the vial of solid Compound-X to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Aseptically add the required volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock from 5 mg of Compound-X (MW: 450.5 g/mol ), add 1.11 mL of DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store immediately at -80°C.

Protocol for Assessing Solution Stability via HPLC

This protocol outlines a method to determine the stability of Compound-X in a specific solvent over time.

  • Sample Preparation: Prepare a fresh 1 mM solution of Compound-X in the desired test solvent (e.g., DMSO, PBS).

  • Time-Zero Analysis (T=0): Immediately analyze a sample of the freshly prepared solution using a validated HPLC method to determine its initial purity. This serves as the baseline control.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot of the stored solution.

  • HPLC Analysis: Analyze the aliquot using the same HPLC method as the T=0 sample.

  • Data Analysis: Calculate the percent purity of Compound-X at each time point relative to the T=0 sample. Degradation is indicated by a decrease in the area of the parent peak and the appearance of new peaks.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action for Compound-X, where it inhibits STK1, thereby preventing the phosphorylation of downstream transcription factor TF-A and blocking its nuclear translocation and subsequent gene expression.

STK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STK1 STK1 Receptor->STK1 Activates TFA TF-A STK1->TFA Phosphorylates TFA_P p-TF-A TFA_Nuc p-TF-A TFA_P->TFA_Nuc Translocates CompoundX Compound-X CompoundX->STK1 Inhibits DNA Gene Expression TFA_Nuc->DNA Binds & Activates

Hypothetical signaling pathway for Compound-X.
Experimental Workflow Diagram

The following diagram outlines the logical flow of the stability assessment protocol described in section 3.2.

Stability_Workflow cluster_timepoints Time-Point Loop start Start prep Prepare 1 mM Solution of Compound-X start->prep t0 Analyze T=0 Sample (HPLC Baseline) prep->t0 store Store Solution at Test Conditions t0->store tp_analysis Analyze Aliquot at Time 't' store->tp_analysis decision Final Time Point? tp_analysis->decision decision->tp_analysis No analyze Calculate % Purity vs. T=0 decision->analyze Yes end End analyze->end

Workflow for HPLC-based stability assessment.

References

RU5135: Not a Chemical Compound, Application Notes and Protocols Unfeasible

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the identifier "RU5135" have revealed no evidence of a chemical compound or drug with this designation. The identifier is, however, associated with two distinct commercial products: a high-performance air filter and a clutch component. Therefore, the creation of detailed application notes and protocols for researchers, scientists, and drug development professionals is not possible.

Initial investigations for "this compound" in scientific and chemical supplier databases yielded no results for a molecule with this name. Further inquiries using variations such as "RU-5135 compound," "this compound androgen receptor," and "RU 5135 progestin" were also unsuccessful in identifying any relevant chemical entity.

Instead, the identifier "RU-5135" consistently corresponds to a universal clamp-on air filter manufactured by K&N Engineering. This product is designed for automotive and other engine applications. Additionally, "5135 compound" refers to a sintered iron friction material used in high-performance clutch discs produced by McLeod Racing.

Given that this compound is not a known chemical compound, there is no associated signaling pathway, experimental workflow, or logical relationship to be visualized. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled.

It is crucial for researchers and scientists to ensure the correct identification of chemical compounds before commencing any experimental work. In this instance, the identifier "this compound" does not correspond to a substance relevant to chemical or biological research.

Safety Precautions and Application Notes for RU5135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: RU5135 is a potent neuroactive steroid with convulsant properties. It is intended for research use only and is not for human or veterinary use. Handle with extreme caution.

This document provides detailed application notes and safety protocols for the handling and use of this compound (CAS Number: 78774-26-2), a novel amidine steroid that acts as a potent antagonist of the gamma-aminobutyric acid (GABA) A receptor. Due to its convulsant nature, strict adherence to safety precautions is imperative to prevent accidental exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for proper handling, storage, and preparation of solutions.

PropertyValue
IUPAC Name (3α,5β)-3-Hydroxy-3-aza-A-homoandrostan-17-one
CAS Number 78774-26-2
Molecular Formula C₁₈H₂₈N₂O₂
Molecular Weight 304.43 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Limited solubility in aqueous solutions.

Mechanism of Action and Biological Effects

This compound is a potent and selective competitive antagonist of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the action of GABA, this compound reduces inhibitory neurotransmission, leading to neuronal hyperexcitability and convulsant activity.

Signaling Pathway of GABAa Receptor Inhibition by this compound

GABAa_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAaR GABAa Receptor (Chloride Channel) GABA->GABAaR Binds Cl_ion Cl- GABAaR->Cl_ion Opens Channel No_Inhibition Depolarization (Excitation/Convulsions) GABAaR->No_Inhibition No Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx This compound This compound This compound->GABAaR Blocks

Caption: Inhibition of GABAergic signaling by this compound at the synapse.

Safety Precautions and Handling

Due to its potent convulsant activity, all personnel must be thoroughly trained on the risks and proper handling procedures for this compound before commencing any work.

Personal Protective Equipment (PPE)

The following minimum PPE must be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: When handling the solid form or preparing concentrated solutions, a certified respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood to prevent inhalation of airborne particles.

Engineering Controls
  • Fume Hood: All weighing of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment with an appropriate solvent (e.g., ethanol) followed by soap and water after use.

  • Weigh the compound on a tared, disposable weigh boat within a fume hood.

  • Prepare solutions in a fume hood. Add solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

Disposal
  • Dispose of all waste materials (including contaminated PPE, weigh boats, and empty vials) in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

The following are general protocols for common experiments involving this compound. Researchers should adapt these protocols to their specific experimental needs and perform a thorough risk assessment before beginning any new procedure.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

  • This compound solid

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Perform all steps in a chemical fume hood.

  • Wear appropriate PPE.

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro GABAa Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of a test compound for the GABAa receptor using this compound as a competitive antagonist.

Materials:

  • Rat or mouse whole brain or cortical membranes

  • Radiolabeled GABAa receptor agonist (e.g., [³H]muscimol)

  • This compound stock solution

  • Test compound stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Workflow:

Binding_Assay_Workflow Prep_Membranes Prepare Brain Membranes Add_Components Add to 96-well Plate: - Membranes - [³H]muscimol - this compound (or test compound) - Assay Buffer Prep_Membranes->Add_Components Incubate Incubate (e.g., 30 min at 4°C) Add_Components->Incubate Filter Rapid Filtration (to separate bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Place Filters in Scintillation Vials with Scintillation Cocktail Wash->Scintillation Count Count Radioactivity (Liquid Scintillation Counter) Scintillation->Count Analyze Analyze Data (e.g., IC₅₀ determination) Count->Analyze

Application Notes and Protocols for RU5135 (VU0238429) Formulation with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135, also known as VU0238429, is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor M5 (M5 mAChR).[1] As a PAM, this compound does not activate the M5 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This modulation is achieved by binding to an allosteric site on the receptor, which is topographically distinct from the orthosteric acetylcholine binding site. The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which serves as a key second messenger in numerous cellular processes.

The selectivity of this compound for the M5 receptor makes it a valuable tool for investigating the physiological and pathological roles of this specific muscarinic receptor subtype. This document provides detailed protocols for the formulation of this compound with dimethyl sulfoxide (B87167) (DMSO) and its application in both in vitro and in vivo experimental settings.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound (VU0238429) is presented in the table below for easy reference and comparison.

PropertyValueNotes
IUPAC Name 1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione
Molecular Formula C₁₇H₁₂F₃NO₄
Molecular Weight 351.28 g/mol [3]
Solubility in DMSO ≥ 70 mg/mL (≥ 199.27 mM)[4] It is recommended to use fresh DMSO as it can be hygroscopic.
EC₅₀ (M5 Receptor) 1.16 µMIn a Ca²⁺ mobilization assay using CHO cells stably expressing the human M5 receptor.[1][5]
Selectivity >30-fold selective for M5 over M1 and M3 receptors. No activity at M2 and M4 receptors.[1]
Binding Affinity (Ki) Not explicitly reported in the reviewed literature.The primary characterization is based on functional potency (EC₅₀).

Signaling Pathway

Activation of the M5 muscarinic acetylcholine receptor by acetylcholine is potentiated by this compound. This leads to the activation of the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration triggers various downstream cellular responses.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Initiates ACh Acetylcholine ACh->M5R Binds This compound This compound (PAM) This compound->M5R Potentiates

M5 Receptor Gq-coupled Signaling Pathway.

Experimental Protocols

In Vitro Protocol: Calcium Mobilization Assay

This protocol describes the measurement of this compound's positive allosteric modulation of the M5 receptor in a cell-based calcium mobilization assay. The assay is suitable for a 96-well or 384-well plate format.

Experimental Workflow Diagram

In_Vitro_Workflow start Start cell_plating Plate CHO-K1 or HEK293 cells stably expressing human M5 receptor start->cell_plating incubation1 Incubate overnight (37°C, 5% CO₂) cell_plating->incubation1 dye_loading Load cells with Fluo-4 AM calcium indicator dye incubation1->dye_loading incubation2 Incubate for 45-60 min (37°C, 5% CO₂) dye_loading->incubation2 compound_addition Add this compound (or vehicle) followed by acetylcholine (EC₂₀) incubation2->compound_addition measurement Measure fluorescence intensity (e.g., FLIPR) compound_addition->measurement data_analysis Analyze data to determine EC₅₀ and potentiation measurement->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RU5135 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with the amidine steroid derivative, RU5135.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a steroid derivative with a molecular weight of 304.43 g/mol and a chemical formula of C18H28N2O2.[1] It functions as a potent antagonist of both glycine (B1666218) receptors and gamma-aminobutyric acid (GABA) type A (GABAA) receptors.[2][3] Due to its steroidal structure, this compound is expected to be hydrophobic and have low solubility in aqueous solutions.

Q2: In which solvents is this compound soluble?

Q3: What is the recommended starting solvent for this compound?

For most in vitro applications, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.

Q4: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound. It typically occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous environment like cell culture medium. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution and form a precipitate.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my aqueous buffer or cell culture medium, a precipitate forms instantly. What is happening and how can I prevent it?

Answer: This is likely due to "solvent shock," where the rapid change in polarity from DMSO to the aqueous solution causes the compound to fall out of solution. Here are several strategies to mitigate this issue:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in your aqueous solution exceeds its solubility limit.Decrease the final working concentration of this compound. If possible, perform a dose-response curve to find the highest soluble and effective concentration.
Rapid Dilution Adding the concentrated DMSO stock directly and quickly to the aqueous solution causes localized high concentrations that precipitate before they can disperse.Pre-warm the aqueous medium to 37°C. Add the DMSO stock drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
Low Temperature of Medium The solubility of many compounds, especially hydrophobic ones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for making your final working solutions.
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, a high final concentration can be toxic to cells. The goal is to keep it as low as possible.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. This may require preparing a more dilute intermediate stock solution.
Issue 2: Delayed Precipitation in Culture

Question: My this compound solution looks clear initially after dilution, but after a few hours or a day in the incubator, I see a cloudy or crystalline precipitate. What is causing this?

Answer: Delayed precipitation can occur due to various factors that change the stability of the solution over time.

| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes. | | Interaction with Media Components | this compound may interact with salts, proteins (especially in serum), or other components in the media over time, forming less soluble complexes. | If you suspect interaction with serum proteins, try reducing the serum percentage if your cell line allows it. Alternatively, you can try a different basal media formulation. | | pH and Temperature Fluctuations | Repeated removal of the culture vessel from the incubator can cause temperature cycling and slight pH shifts in the medium, which can affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated environmental chamber. |

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO) SolubleRecommended for primary stock solutions.
Ethanol Likely SolubleMay be used as an alternative to DMSO, but check for cell compatibility.
Water InsolubleNot recommended for dissolving this compound.
Phosphate-Buffered Saline (PBS) InsolubleDirect dissolution is not feasible. Dilution from a DMSO stock is required.
Cell Culture Media Very Low SolubilityRequires careful dilution from a concentrated DMSO stock to avoid precipitation.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventMaximum Recommended Concentration
DMSO ≤ 0.5% (ideally ≤ 0.1%)
Ethanol ≤ 0.5%

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step method for preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile 100% DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium or aqueous buffer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a High-Concentration Primary Stock Solution:

    • Under sterile conditions, accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM). The exact concentration will depend on the solubility limit in DMSO, which should be determined empirically if not provided by the supplier.

    • Vortex or sonicate gently until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw an aliquot of the primary stock solution.

    • In a sterile tube, dilute the primary stock solution with 100% DMSO to create a lower-concentration intermediate stock (e.g., 1 mM). This step can help in achieving a more accurate final dilution with a very low DMSO concentration.

  • Prepare the Final Working Solution:

    • Ensure your complete cell culture medium or buffer is pre-warmed to 37°C.

    • Add the required volume of the pre-warmed medium/buffer to a sterile tube.

    • While gently vortexing or swirling the medium/buffer, add the required volume of the this compound stock solution (primary or intermediate) drop-wise. For example, to achieve a 1 µM final concentration from a 1 mM stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

    • Once the stock solution is added, cap the tube and invert it several times to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

RU5135_Troubleshooting_Workflow start Start: Dissolving this compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous medium/buffer stock_prep->dilution observe Observe for precipitation dilution->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no No Precipitation (Solution is Clear) observe->precip_no No troubleshoot Troubleshooting Steps precip_yes->troubleshoot success Proceed with Experiment precip_no->success lower_conc Lower final concentration troubleshoot->lower_conc slow_dilution Add stock drop-wise to pre-warmed medium troubleshoot->slow_dilution check_dmso Ensure final DMSO concentration is low (<=0.1%) troubleshoot->check_dmso lower_conc->dilution slow_dilution->dilution check_dmso->dilution

Caption: Troubleshooting workflow for this compound solubility issues.

GABAA_Receptor_Signaling cluster_membrane Postsynaptic Membrane GABA_A GABAA Receptor (Ligand-gated Cl- channel) Cl_influx Cl- Influx GABA_A->Cl_influx Opens GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Antagonizes (Blocks Binding) Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Antagonistic action of this compound on the GABAA receptor signaling pathway.

Glycine_Receptor_Signaling cluster_membrane Postsynaptic Membrane GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Cl_influx Cl- Influx GlyR->Cl_influx Opens Glycine Glycine Glycine->GlyR Binds This compound This compound This compound->GlyR Antagonizes (Blocks Binding) Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

References

Technical Support Center: RU5135 and Glycine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with RU5135 not effectively blocking glycine (B1666218) receptors in their experiments.

Troubleshooting Guide: this compound Not Blocking Glycine Receptors Effectively

This guide addresses common issues that may lead to the apparent ineffectiveness of this compound as a glycine receptor antagonist.

1. Is Your this compound Stock Solution Viable?

An improperly prepared or stored stock solution is a frequent source of experimental failure.

  • Question: How can I ensure my this compound solution is correctly prepared and stored?

  • Answer: Due to its steroid structure, this compound may have limited solubility in aqueous solutions.

    • Solubility and Storage: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature and ensure the compound is fully dissolved.

    • Working Dilutions: Prepare fresh working dilutions in your experimental buffer daily. Observe for any precipitation.

2. Are You Using an Appropriate Concentration of this compound?

Effective antagonism is concentration-dependent.

  • Question: What is the recommended working concentration for this compound?

  • Answer: The effective concentration of this compound depends on the glycine concentration used and the specific glycine receptor subtype being studied. A pA2 value of 7.67 has been reported for this compound at glycine receptors, which can be used to estimate the required concentration.[1] For competitive antagonism, higher concentrations of the agonist (glycine) will require higher concentrations of the antagonist (this compound) to achieve the same level of inhibition. Start with a concentration range guided by the literature and optimize for your specific experimental conditions.

3. Could Off-Target Effects be Masking the Glycine Receptor Blockade?

This compound is known to have effects on other receptors, which could complicate the interpretation of your results.

  • Question: What are the known off-target effects of this compound?

  • Answer: this compound is also a competitive antagonist of GABA-A receptors, with a pA2 value of 8.31 for antagonizing muscimol-induced responses.[1] If your experimental system expresses both glycine and GABA-A receptors, the observed effects may be a composite of actions at both targets. Consider using more specific glycine receptor antagonists like strychnine (B123637) or brucine (B1667951) as controls to dissect these effects.

4. Is Your Experimental System Optimized for Studying Glycine Receptors?

The characteristics of your experimental model can significantly influence the observed antagonist efficacy.

  • Question: What factors in my experimental setup could be affecting this compound's activity?

  • Answer:

    • Receptor Subunit Composition: Different glycine receptor subunit combinations (e.g., α1, α2, α3, β) can exhibit varying affinities for antagonists.

    • Endogenous Glycine Levels: High concentrations of endogenous glycine in your preparation can compete with this compound, reducing its apparent potency.

    • pH of the Buffer: The ionization state of both the receptor and the antagonist can be influenced by pH, potentially affecting their interaction. Ensure your buffer pH is stable and within the optimal range for glycine receptor function.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: this compound Ineffective check_solution 1. Verify this compound Stock (Solubility, Storage, Fresh Dilutions) start->check_solution check_concentration 2. Optimize this compound Concentration (Consider Glycine Concentration and pA2) check_solution->check_concentration Solution OK further_investigation Further Investigation Needed check_solution->further_investigation Problem Found check_off_target 3. Assess Off-Target Effects (Consider GABA-A Receptor Blockade) check_concentration->check_off_target Concentration Optimized check_concentration->further_investigation Problem Found check_system 4. Evaluate Experimental System (Receptor Subtype, Endogenous Glycine, pH) check_off_target->check_system Off-Targets Considered check_off_target->further_investigation Problem Found solution_found Issue Resolved check_system->solution_found System Optimized check_system->further_investigation Problem Found

Caption: A flowchart for troubleshooting ineffective this compound antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound at glycine receptors?

A1: this compound acts as a competitive antagonist at the glycine binding site on the glycine receptor. This means it binds to the same site as glycine but does not activate the receptor, thereby preventing glycine from opening the chloride channel.

Q2: Are there alternative glycine receptor antagonists I can use for comparison?

A2: Yes, several other glycine receptor antagonists are available. Strychnine is a high-affinity, selective antagonist and is often used as a reference compound. Other antagonists include brucine, picrotoxin (B1677862) (which also blocks GABA-A receptors), and bicuculline (B1666979) (primarily a GABA-A antagonist but with some activity at glycine receptors).

Q3: How can I confirm that this compound is active in my hands?

A3: A positive control experiment is essential. Use a well-characterized system known to express glycine receptors, such as primary spinal cord neurons or a cell line stably expressing a specific glycine receptor subtype. Apply a known concentration of glycine to elicit a response (e.g., a current in electrophysiology or a change in intracellular chloride) and then co-apply this compound to demonstrate a reduction in this response.

Q4: My experiment involves long incubation times. Is this compound stable in solution?

A4: The stability of this compound in aqueous solution over extended periods at physiological temperatures should be empirically determined. It is recommended to prepare fresh solutions for each experiment, especially for long-duration studies. Degradation of the compound can lead to a loss of efficacy.

Quantitative Data: Comparison of Glycine Receptor Antagonists

AntagonistReceptor Target(s)Potency (pA2)Notes
This compound Glycine, GABA-A7.67 (Glycine)[1]Steroid derivative.[1]
StrychnineGlycine (selective)HighHigh-affinity, classical competitive antagonist.
BrucineGlycineHighStructurally similar to strychnine.
PicrotoxinGlycine, GABA-AModerateNon-competitive antagonist, channel blocker.
BicucullineGABA-A, GlycineLow (at Glycine)Primarily a competitive GABA-A antagonist.

Experimental Protocols

Protocol 1: Validation of this compound Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a method to confirm the antagonistic activity of this compound on recombinant glycine receptors expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate stage V-VI Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the desired glycine receptor subunits (e.g., human α1).
  • Incubate oocytes for 2-5 days at 16-18°C in Barth's solution.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ) filled with 3 M KCl.
  • Clamp the oocyte membrane potential at -60 mV.

3. Experimental Procedure:

  • Establish a baseline current in Ringer's solution.
  • Apply a sub-maximal concentration of glycine (e.g., EC20-EC50) to elicit an inward chloride current.
  • Wash out the glycine and allow the current to return to baseline.
  • Pre-incubate the oocyte with the desired concentration of this compound for 1-2 minutes.
  • Co-apply the same concentration of glycine in the continued presence of this compound.
  • Measure the peak current amplitude in the presence and absence of this compound.
  • Calculate the percentage of inhibition.

4. Data Analysis:

  • Construct a concentration-response curve for this compound by testing a range of concentrations.
  • Calculate the IC50 value for this compound.

Signaling Pathway and Experimental Workflow Diagrams

glycine_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds and Activates This compound This compound This compound->GlyR Binds and Blocks Cl_ion Cl- Influx GlyR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization

Caption: Glycine receptor activation and competitive antagonism by this compound.

experimental_workflow start Start: Prepare GlyR-expressing cells/oocytes baseline Establish Baseline Recording start->baseline apply_glycine Apply Glycine (Agonist) baseline->apply_glycine record_response1 Record Glycine-evoked Response apply_glycine->record_response1 washout Washout record_response1->washout apply_this compound Apply this compound (Antagonist) washout->apply_this compound apply_glycine_this compound Co-apply Glycine + this compound apply_this compound->apply_glycine_this compound record_response2 Record Response in presence of this compound apply_glycine_this compound->record_response2 analyze Analyze Data (Calculate % Inhibition) record_response2->analyze end End analyze->end

Caption: A typical experimental workflow for characterizing this compound antagonism.

References

Technical Support Center: Optimizing RU5135 Concentration for Specific Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel steroid derivative, RU5135. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective and safe use of this compound in neuronal cultures. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to navigate common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent steroid derivative that functions as a strychnine-like antagonist of glycine (B1666218) receptors. It exhibits a lesser effect on GABA receptor inhibition. Due to its antagonistic action on glycine receptors, which are crucial for inhibitory neurotransmission, this compound can induce epileptiform activity, particularly in cases where the blood-brain barrier is compromised.

Q2: What is a good starting concentration for this compound in neuronal cultures?

A2: Based on its known potency (pA2 of 7.67 for glycine antagonism), a starting concentration in the low nanomolar range is recommended. A pA2 of 7.67 suggests an inhibitory constant (Ki) of approximately 21.4 nM. Therefore, a dose-response study should ideally encompass a range from sub-nanomolar to micromolar concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific neuronal type and experimental endpoint.

Q3: How should I prepare and store this compound?

A3: this compound powder should be stored according to the manufacturer's instructions, typically at -20°C. For experimental use, it is advisable to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced neurotoxicity.

Q4: Is this compound neurotoxic?

A4: While specific neurotoxicity data for this compound in vitro is not extensively available, its ability to induce epileptic spiking suggests that high concentrations could be excitotoxic to neurons. It is crucial to perform thorough neurotoxicity assessments in parallel with your functional assays to identify a therapeutic window where this compound is effective without causing significant cell death.

Q5: What are the known off-target effects of this compound?

A5: Besides its primary action as a glycine receptor antagonist, this compound has been noted to have some effect on GABA receptors, although to a lesser extent. When interpreting experimental results, it is important to consider potential off-target effects. Implementing appropriate controls, such as using other glycine receptor antagonists or assessing effects in the presence of GABA receptor modulators, can help dissect the specificity of this compound's action in your system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low.Perform a wider dose-response study, extending to higher concentrations (e.g., up to 10 µM). Ensure proper dilution of the stock solution.
Degraded this compound stock solution.Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution.
Insufficient incubation time.Optimize the incubation time. For acute effects, measurements can be taken within minutes to hours. For chronic studies, longer incubation times may be necessary, but consider compound stability.
Low expression of glycine receptors in the chosen neuronal type.Verify the expression of glycine receptors in your specific neuronal culture using techniques like immunocytochemistry or qPCR. Consider using a cell type known to have robust glycine receptor expression, such as spinal cord neurons.
High levels of neuronal death This compound concentration is too high, leading to excitotoxicity.Perform a detailed neurotoxicity assay (e.g., LDH, Calcein AM/EthD-1) to determine the toxic concentration range. Lower the concentration of this compound used in your functional assays to a non-toxic level.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Poor culture health.Ensure optimal culture conditions for your neurons, including appropriate medium, supplements, and density.
Inconsistent or variable results Instability of this compound in culture medium.For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
Pipetting errors or inaccurate dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the working solution to ensure consistency across wells or dishes.
Biological variability between cultures.Increase the number of biological replicates for each experimental condition to ensure statistical power.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting glycine-induced responses in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary spinal cord neurons)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glycine solution

  • Neurobasal medium or appropriate culture medium

  • Multi-well plates (e.g., 96-well)

  • Assay for measuring neuronal activity (e.g., calcium imaging with Fluo-4 AM, or whole-cell patch-clamp electrophysiology)

Methodology:

  • Cell Plating: Plate neurons at an appropriate density in multi-well plates and culture until mature.

  • Preparation of this compound dilutions: Prepare a series of this compound dilutions in culture medium from your stock solution. A suggested concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (medium with DMSO at the same final concentration).

  • Pre-incubation with this compound: Replace the culture medium with the prepared this compound dilutions and incubate for a predetermined time (e.g., 30 minutes).

  • Stimulation with Glycine: Add a concentration of glycine known to elicit a submaximal response (EC50) to each well.

  • Measurement of Neuronal Response: Measure the neuronal response using your chosen assay. For calcium imaging, measure the change in fluorescence intensity upon glycine addition. For electrophysiology, measure the glycine-evoked current.

  • Data Analysis: Normalize the response in the presence of this compound to the response with glycine alone. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessment of this compound-Induced Neurotoxicity

This protocol describes how to evaluate the potential neurotoxic effects of this compound using a commercially available live/dead cell viability assay.

Materials:

  • Cultured neurons

  • This compound stock solution

  • Culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Plating: Plate neurons in a suitable format for imaging or plate reading (e.g., 96-well plate).

  • Treatment with this compound: Treat the neurons with a range of this compound concentrations (e.g., from 10 nM to 100 µM) for a desired duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cell death (e.g., a high concentration of glutamate).

  • Staining: Prepare the Live/Dead staining solution according to the manufacturer's instructions.

  • Incubation: Remove the culture medium and incubate the cells with the staining solution for the recommended time (e.g., 30-45 minutes) at 37°C.

  • Imaging and Quantification: Image the stained cells using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red). Quantify the number of live and dead cells in multiple fields of view for each condition. Alternatively, use a fluorescence plate reader to measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of viable cells for each concentration of this compound. Plot the percentage of cell viability against the this compound concentration to determine the toxic concentration range.

Visualizations

RU5135_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Binds to This compound This compound This compound->GlyR Blocks Binding Cl_ion Cl- Influx GlyR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

This compound mechanism of action at the glycine receptor.

Experimental_Workflow cluster_prep Preparation cluster_dose_response Dose-Response & Neurotoxicity cluster_analysis Analysis & Optimization prep_stock Prepare this compound Stock Solution (DMSO) dose_response Dose-Response Curve (0.1 nM - 10 µM) prep_stock->dose_response neurotoxicity Neurotoxicity Assay (e.g., Live/Dead) prep_stock->neurotoxicity culture_neurons Culture Neurons (e.g., Spinal Cord) culture_neurons->dose_response culture_neurons->neurotoxicity determine_ic50 Determine IC50 dose_response->determine_ic50 determine_toxic_conc Determine Toxic Concentration neurotoxicity->determine_toxic_conc optimal_conc Select Optimal Non-Toxic Concentration determine_ic50->optimal_conc determine_toxic_conc->optimal_conc

Workflow for optimizing this compound concentration.

Technical Support Center: Potential Off-Target Effects of Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential off-target effects of Sunitinib (B231), a multi-targeted tyrosine kinase inhibitor. The information is presented in a question-and-answer format to address common issues encountered during experiments and to aid in the interpretation of results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific experimental issues that may arise due to the off-target activities of Sunitinib.

Q1: I am observing significant cytotoxicity in my cardiomyocyte cell culture after Sunitinib treatment, even at concentrations that should be specific for its primary targets (VEGFRs/PDGFRs). Is this expected?

A: Yes, this is a well-documented off-target effect of Sunitinib. The observed cardiotoxicity is primarily due to the inhibition of 5'-AMP-activated protein kinase (AMPK), a critical regulator of cardiac metabolic homeostasis. Inhibition of AMPK by Sunitinib can lead to mitochondrial dysfunction, energy depletion, and ultimately apoptosis in cardiomyocytes.

Troubleshooting Unexpected Cardiotoxicity:

  • Confirm AMPK Inhibition: To verify this off-target effect in your model, you can perform a Western blot to assess the phosphorylation status of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK. A decrease in phospho-ACC levels upon Sunitinib treatment would confirm AMPK inhibition.

  • Dose-Response Analysis: Conduct a careful dose-response study to determine the concentration at which you observe on-target effects (e.g., inhibition of VEGFR2 phosphorylation) versus the concentration that induces cardiotoxicity. This will help you define a therapeutic window for your experiments.

  • Consider Alternative Kinase Inhibitors: If the cardiotoxic effects interfere with your experimental goals, you may need to consider using a more selective inhibitor for your target of interest, if available.

Q2: My in vivo study shows that co-administration of Sunitinib with another drug results in increased toxicity of the second compound. Could Sunitinib be affecting its metabolism or transport?

A: This is a strong possibility. Sunitinib has been shown to inhibit the function of ATP-binding cassette (ABC) drug transporters, specifically P-glycoprotein (ABCB1) and ABCG2.[1][2] These transporters are responsible for the efflux of many drugs from cells. By inhibiting these transporters, Sunitinib can increase the intracellular concentration and bioavailability of co-administered drugs that are substrates for ABCB1 or ABCG2, leading to enhanced toxicity.[1][2]

Troubleshooting Drug-Drug Interactions:

  • In Vitro Transporter Assays: You can use in vitro models, such as cells overexpressing ABCB1 or ABCG2, to determine if your other drug is a substrate for these transporters and if Sunitinib inhibits its transport.

  • Pharmacokinetic Studies: In your in vivo model, measure the plasma and tissue concentrations of the co-administered drug in the presence and absence of Sunitinib to determine if its clearance is altered.

  • Staggered Dosing: If feasible, consider a staggered dosing schedule in your in vivo experiments to minimize the peak concentration overlap of the two drugs.

Q3: I am observing elevated liver enzymes (ALT/AST) in my animal models treated with Sunitinib. Is this a known off-target effect?

A: Yes, hepatotoxicity is a recognized, though less common, off-target effect of Sunitinib.[3][4] The underlying mechanisms are thought to involve the metabolic activation of Sunitinib by cytochrome P450 enzymes (CYP3A4 and CYP1A2) into reactive metabolites that can cause cellular damage.[5] This can lead to oxidative stress, mitochondrial damage, and apoptosis in hepatocytes.[3][4]

Troubleshooting Hepatotoxicity:

  • Monitor Liver Function: Regularly monitor serum levels of ALT and AST in your animal models.

  • Histopathological Analysis: At the end of your study, perform a histopathological examination of liver tissues to assess for signs of damage, such as necrosis or inflammation.

  • In Vitro Hepatocyte Models: Utilize primary hepatocytes or hepatoma cell lines (e.g., HepG2) to investigate the direct cytotoxic effects of Sunitinib and its metabolites on liver cells.

Q4: My experimental results are inconsistent, and I suspect issues with the stability or activity of my Sunitinib solution. What are the best practices for handling this compound?

A: To ensure reproducible results, proper handling of Sunitinib is crucial.

Troubleshooting Inconsistent Results:

  • Fresh Preparations: Prepare fresh stock solutions of Sunitinib and dilute them to the final working concentration immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Solubility: Ensure that Sunitinib is fully dissolved in your vehicle (e.g., DMSO) before further dilution in your culture medium. Precipitates can lead to inaccurate dosing.

  • Vehicle Control: Always include a vehicle-only control group in your experiments to account for any effects of the solvent.

  • Confirm Activity: Periodically, you can perform a simple in vitro kinase assay against one of its primary targets (e.g., VEGFR2) to confirm the activity of your Sunitinib stock.

Data Presentation: Sunitinib Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Sunitinib against a panel of kinases, highlighting its multi-targeted nature and potential off-targets. Data is presented as IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant) values.

Target KinaseIC50 / Ki (nM)Kinase FamilyPrimary Target/Off-TargetReference
PDGFRβ2Tyrosine KinasePrimary Target[6]
VEGFR2 (KDR)80Tyrosine KinasePrimary Target[6]
c-Kit-Tyrosine KinasePrimary Target[6]
FLT3-Tyrosine KinasePrimary Target[6]
PDGFRα69Tyrosine KinasePrimary Target[6]
AMPK-Serine/Threonine KinaseOff-Target[7][8]
FGFR1830 (Ki)Tyrosine KinaseOff-Target[9]
EGFR>10,000Tyrosine KinaseOff-Target[6]
Cdk2>10,000Serine/Threonine KinaseOff-Target[6]
Met>10,000Tyrosine KinaseOff-Target[6]
IGFR-1>10,000Tyrosine KinaseOff-Target[6]
Abl>10,000Tyrosine KinaseOff-Target[6]
Src>10,000Tyrosine KinaseOff-Target[6]

Note: IC50 and Ki values can vary depending on the assay conditions. This table provides a representative overview.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the off-target effects of Sunitinib.

Protocol 1: Western Blot for AMPK Signaling Inhibition

Objective: To determine if Sunitinib inhibits AMPK activity in a cellular context by measuring the phosphorylation of its downstream target, ACC.

Materials:

  • Cell line of interest (e.g., H9c2 cardiomyocytes, HepG2 hepatocytes)

  • Sunitinib malate

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: Rabbit anti-phospho-ACC (Ser79), Rabbit anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Sunitinib (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 6, 12, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ACC overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Image the blot using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with the total ACC antibody and the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ACC signal to the total ACC signal. A decrease in this ratio in Sunitinib-treated cells indicates AMPK inhibition.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Sunitinib on a specific cell line and calculate the IC50 value.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Sunitinib malate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Sunitinib Treatment: Prepare serial dilutions of Sunitinib in culture medium. Replace the medium in the wells with the Sunitinib dilutions and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the cell viability against the log of Sunitinib concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Sunitinib_Off_Target_Pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Sunitinib Sunitinib VEGFR VEGFRs Sunitinib->VEGFR PDGFR PDGFRs Sunitinib->PDGFR AMPK AMPK Sunitinib->AMPK ABC ABC Transporters (ABCB1, ABCG2) Sunitinib->ABC CYP450 CYP450 Enzymes Sunitinib->CYP450 Metabolism Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Cell Proliferation PDGFR->TumorGrowth Angiogenesis->TumorGrowth Mitochondria Mitochondrial Dysfunction AMPK->Mitochondria Cardiotoxicity Cardiotoxicity Mitochondria->Cardiotoxicity DrugEfflux Drug Efflux ABC->DrugEfflux DrugToxicity Increased Co-administered Drug Toxicity ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites Hepatotoxicity Hepatotoxicity ReactiveMetabolites->Hepatotoxicity

Caption: Sunitinib's on-target and major off-target signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_validation Off-Target Effect Validation cluster_investigation Mechanism Investigation start Hypothesis: Unexpected cellular phenotype observed with Sunitinib treatment dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response western_blot Western Blot for Off-Target Pathway (e.g., p-ACC for AMPK) start->western_blot ic50 Determine IC50 dose_response->ic50 transporter_assay In Vitro ABC Transporter Assay ic50->transporter_assay wb_analysis Analyze Phosphorylation Status western_blot->wb_analysis hepatocyte_model Treat Hepatocyte Cell Line wb_analysis->hepatocyte_model pk_study In Vivo Pharmacokinetic Study transporter_assay->pk_study conclusion Conclusion: Phenotype is likely due to a specific off-target effect of Sunitinib pk_study->conclusion liver_enzymes Measure ALT/AST Levels hepatocyte_model->liver_enzymes liver_enzymes->conclusion

Caption: Workflow for investigating suspected off-target effects of Sunitinib.

References

RU5135 stability in physiological saline solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of RU5135 in physiological saline solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a convulsant amidine steroid.[1] It functions as an antagonist to the gamma-aminobutyric acid (GABA) receptor, inhibiting its binding.[1] This inhibition of the primary inhibitory neurotransmitter system in the central nervous system leads to its convulsant effects.

Q2: What are the general recommendations for storing this compound?

For long-term storage, this compound should be kept at -20°C. For short-term storage, 0-4°C is recommended. The compound is considered stable for several weeks at ambient temperature during shipping.[1]

Q3: How stable is this compound in physiological saline solution?

Q4: What are the potential degradation pathways for this compound in an aqueous solution?

Given its steroidal structure, potential degradation pathways for this compound in physiological saline could include:

  • Oxidation: The steroid nucleus can be subject to oxidation, a process that can be catalyzed by trace metal ions.[2]

  • Hydrolysis: Although this compound is not an ester, other functional groups might be susceptible to hydrolysis depending on the pH of the saline solution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in saline Low aqueous solubility of the steroid compound.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting with physiological saline. Ensure the final concentration of the organic solvent is compatible with the experimental system.
Loss of biological activity Degradation of this compound in the saline solution.Prepare fresh solutions before each experiment. Store any stock solutions at -20°C or below. Protect solutions from light and avoid repeated freeze-thaw cycles. Consider performing a stability study under your specific experimental conditions.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation or precipitation.Ensure complete dissolution of this compound. Use freshly prepared solutions. Validate the concentration of your working solution using a suitable analytical method like HPLC.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Physiological Saline

This protocol outlines a general method for determining the stability of this compound in a 0.9% sodium chloride solution.

1. Materials:

  • This compound
  • Physiological saline (0.9% NaCl, sterile)
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724)
  • Formic acid (or other appropriate modifier)
  • Volumetric flasks
  • Pipettes
  • HPLC system with a suitable column (e.g., C18)

2. Preparation of this compound Solution:

  • Accurately weigh a known amount of this compound.
  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to ensure complete dissolution.
  • Dilute the stock solution with physiological saline to the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).

3. Stability Study Conditions:

  • Aliquot the this compound saline solution into several vials.
  • Store the vials under different conditions to assess the impact of temperature and light:
  • Refrigerated (2-8°C), protected from light
  • Room temperature (~25°C), protected from light
  • Room temperature (~25°C), exposed to light
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition for analysis.

4. Analytical Method (HPLC):

  • Develop an HPLC method to quantify the concentration of this compound. A reverse-phase C18 column is often suitable for steroid analysis.
  • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid to improve peak shape.
  • Monitor the elution of this compound using a UV detector at an appropriate wavelength.
  • Create a calibration curve using freshly prepared standards of this compound of known concentrations.

5. Data Analysis:

  • Quantify the concentration of this compound in each sample at each time point by comparing the peak area to the calibration curve.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Quantitative Data Summary

As specific quantitative stability data for this compound in physiological saline is not publicly available, researchers should perform their own stability studies as described in the protocol above. The following table is a template for presenting such data.

Table 1: Stability of this compound in Physiological Saline under Various Conditions

Storage ConditionTime (hours)Concentration (µg/mL)% Remaining
2-8°C, Dark 0100100
2
4
8
24
48
25°C, Dark 0100100
2
4
8
24
48
25°C, Light 0100100
2
4
8
24
48

Visualizations

Signaling Pathway of GABA Receptor Inhibition by this compound

GABA_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Chloride Cl- Influx GABA_R->Chloride Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization GABA->GABA_R Binds to This compound This compound This compound->GABA_R Blocks

Caption: Mechanism of GABAergic inhibition and its blockade by this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow prep Prepare this compound solution in physiological saline aliquot Aliquot into vials prep->aliquot storage Store under different conditions (T, light) aliquot->storage sampling Sample at defined time points storage->sampling analysis Analyze by HPLC sampling->analysis quant Quantify this compound concentration analysis->quant data Calculate % remaining and degradation rate quant->data

Caption: Workflow for determining the stability of this compound in solution.

References

preventing RU5135 precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RU5135. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic steroid derivative that acts as a potent antagonist of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. It is a convulsant steroid that inhibits GABA-A receptor binding.[1] By blocking the receptor, this compound prevents the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This antagonism leads to neuronal excitation.

Q2: What is the known solubility of this compound?

Q3: My this compound solution precipitated when I added it to my aqueous experimental buffer. Why did this happen?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous buffer. The primary reason is that the final concentration of the compound exceeds its solubility limit in the aqueous environment. The rapid change in solvent polarity from organic to aqueous reduces the compound's ability to stay in solution.

Q4: Can I use a this compound solution that has a visible precipitate?

A4: It is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of this compound in your solution is unknown and lower than intended. This will lead to inaccurate and non-reproducible experimental results. The precipitate itself could also have confounding effects on your experiment.

Q5: How should I store my this compound stock solution?

A5: this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1] Stock solutions prepared in DMSO should be stored at -20°C for long-term stability and can be kept at 0-4°C for short-term use.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue 1: Immediate Precipitation Upon Dilution
Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous buffer or cell culture medium is above its solubility limit.Decrease the final working concentration of this compound. If a high concentration is necessary, consider using a formulation aid like a cyclodextrin, though this requires validation for your specific assay.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly and quickly into the aqueous solution causes a rapid shift in polarity, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) buffer or media. Then, add this intermediate dilution to the final volume. Add the stock solution dropwise while gently vortexing or swirling the aqueous solution.
Low Temperature of Aqueous Solution The solubility of many compounds, including steroids, decreases at lower temperatures.Always use pre-warmed (37°C) buffer or cell culture media when preparing your final working solution.
High Percentage of Organic Solvent in Final Solution While DMSO aids in initial solubilization, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in your experimental setup as low as possible, ideally below 0.1%. This may necessitate preparing a more dilute initial stock solution, if feasible.
Issue 2: Delayed Precipitation (Cloudiness or Crystals Form Over Time)
Cause Explanation Recommended Solution
Thermodynamic Insolubility The compound may initially form a supersaturated solution (kinetic solubility) but will precipitate over time as it reaches its true thermodynamic equilibrium.Determine the maximum thermodynamically stable concentration of this compound in your specific buffer or medium by preparing a dilution series and observing it over the time course of your experiment.
Interaction with Media Components Components in complex solutions like cell culture media (e.g., salts, proteins in serum) can interact with this compound, leading to the formation of insoluble complexes.Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are the issue. If serum is used, consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
pH Shift Changes in the pH of the medium over time, often due to cellular metabolism, can alter the charge state and solubility of the compound.Ensure your cell culture medium is adequately buffered. Monitor the pH of your medium during the experiment.
Evaporation In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Use humidified incubators and ensure culture plates are properly sealed or use low-evaporation lids.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

  • Experimental buffer or cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a small amount of this compound powder (e.g., 1 mg).

    • Add the appropriate volume of DMSO to achieve the desired concentration (refer to the table below).

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot into single-use volumes and store at -20°C.

  • Prepare the Final Working Solution (Example: 1 µM in Cell Culture Medium):

    • Pre-warm your cell culture medium to 37°C.

    • Method A (Direct Dilution for Low Concentrations):

      • Slowly add the required volume of the 10 mM DMSO stock solution to the pre-warmed medium while gently swirling. For example, add 1 µL of 10 mM stock to 10 mL of medium for a final concentration of 1 µM (final DMSO concentration of 0.01%).

    • Method B (Serial Dilution for Higher Concentrations or Sensitive Assays):

      • Prepare an intermediate dilution (e.g., 100 µM) by adding 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed medium.

      • Add the required volume of the intermediate dilution to your final volume of pre-warmed medium.

    • Visually inspect the final working solution for any signs of precipitation before use.

Quantitative Data: this compound Stock Solution Preparation

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg3.28 mL
5 mM1 mg0.66 mL
10 mM1 mg0.33 mL
1 mM5 mg16.42 mL
5 mM5 mg3.28 mL
10 mM5 mg1.64 mL

Note: Based on a molecular weight of 304.43 g/mol for this compound.

Cell-Based Assay for GABA-A Receptor Antagonism

This protocol is adapted from a yellow fluorescent protein (YFP)-based assay for GABA-A channel activation and can be used to assess the antagonist activity of this compound.

Principle: Cells co-expressing a halide-sensitive YFP and a GABA-A receptor are used. Activation of the GABA-A receptor by GABA allows an influx of iodide (I⁻), which quenches the YFP fluorescence. An antagonist like this compound will block this effect, preventing the fluorescence quench.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Transfect cells with GABA-A receptor and YFP plasmids prep2 Culture cells to allow protein expression prep1->prep2 prep3 Plate cells in a multi-well plate prep2->prep3 assay1 Wash cells and replace with iodide-free buffer prep3->assay1 assay2 Pre-incubate with this compound (or vehicle control) assay1->assay2 assay3 Add GABA in an iodide-containing buffer assay2->assay3 assay4 Measure YFP fluorescence over time assay3->assay4 analysis1 Calculate the rate of fluorescence quench assay4->analysis1 analysis2 Plot quench rate vs. This compound concentration analysis1->analysis2 analysis3 Determine the IC50 of this compound analysis2->analysis3

Figure 1. Experimental workflow for the YFP-based GABA-A antagonist assay.

Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the point of action for an antagonist like this compound.

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_synapse->GABA_R Binds to This compound This compound (Antagonist) This compound->GABA_R Blocks

Figure 2. GABA-A receptor signaling pathway and antagonism by this compound.

Logical Troubleshooting Workflow

If you encounter precipitation, follow this logical workflow to identify and resolve the issue.

Troubleshooting_Workflow cluster_immediate cluster_delayed start Precipitation Observed q1 When does it occur? Immediate or Delayed? start->q1 imm_cause1 High Final Concentration? q1->imm_cause1 Immediate del_cause1 Thermodynamic Instability? q1->del_cause1 Delayed imm_sol1 Decrease concentration imm_cause1->imm_sol1 imm_cause2 Rapid Dilution? imm_sol2 Use serial dilution and slow addition imm_cause2->imm_sol2 imm_cause3 Cold Buffer/Media? imm_sol3 Pre-warm to 37°C imm_cause3->imm_sol3 del_sol1 Determine max stable concentration over time del_cause1->del_sol1 del_cause2 Interaction with Media? del_sol2 Test in simpler buffer (e.g., PBS) del_cause2->del_sol2 del_cause3 Evaporation? del_sol3 Use humidified incubator and sealed plates del_cause3->del_sol3

Figure 3. Logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: RU5135 Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with RU5135, a potent competitive antagonist of the GABAA receptor.

Troubleshooting Guides

This section provides structured guidance for resolving specific inconsistent results observed during the application of this compound.

Issue 1: High Variability in Antagonist Potency (IC50 / Ki)

Initial Observation: Significant differences in the calculated IC50 or Ki values for this compound are observed between experimental setups or on different days.

Troubleshooting Workflow for High Variability in Potency

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes A High Variability in IC50 / Ki B Verify this compound Stock Solution Integrity A->B C Standardize Radioligand Concentration B->C D Ensure Assay Equilibrium C->D E Check for Off-Target Effects D->E F Consistent Potency Achieved E->F G Variability Persists: Investigate Receptor Preparation E->G

Caption: A stepwise guide to troubleshooting inconsistent this compound potency.

Detailed Steps:

  • Verify this compound Stock Solution Integrity:

    • Concern: this compound is soluble in DMSO.[1] However, the long-term stability of this compound in DMSO at working concentrations is not extensively documented. Degradation of the compound will lead to a decrease in its effective concentration and, consequently, a higher apparent IC50.

    • Action:

      • Prepare fresh stock solutions of this compound in DMSO for each experiment.

      • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

      • If variability persists, consider qualifying a new batch of this compound.

  • Standardize Radioligand Concentration:

    • Concern: The calculated IC50 value for a competitive antagonist is dependent on the concentration of the radioligand used in the assay.

    • Action:

      • Use a consistent concentration of the radioligand (e.g., [3H]muscimol or [3H]GABA) in all assays, ideally at or below its Kd value for the GABAA receptor.

      • Ensure the specific activity of the radioligand is accurately accounted for in all calculations.

  • Ensure Assay Equilibrium:

    • Concern: Insufficient incubation time can lead to an underestimation of the antagonist's potency.

    • Action:

      • Determine the time required to reach binding equilibrium for your specific assay conditions. This can be done by measuring specific binding at various time points.

      • Ensure all competition assays are incubated for a sufficient duration to allow the binding of both the radioligand and this compound to reach equilibrium.

  • Check for Off-Target Effects:

    • Concern: this compound has been shown to act as an antagonist at glycine (B1666218) receptors, with a pA2 value of 7.67.[2] If your experimental system expresses glycine receptors, this off-target activity could contribute to the observed effects and variability.

    • Action:

      • If possible, use a cell line or tissue preparation with a well-characterized receptor expression profile.

      • Consider including a glycine receptor antagonist (e.g., strychnine) as a control to determine the contribution of glycine receptor antagonism to your results.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound at the GABAA receptor?

A1: The potency of this compound has been determined in functional assays. A pA2 value of 8.31 was reported for its competitive antagonism of the GABA analogue muscimol (B1676869) in the rat cuneate nucleus.[2] The pA2 value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the pA2 value is approximately equal to the pKB (the negative logarithm of the equilibrium dissociation constant, KB). Therefore, the KB of this compound at the GABAA receptor can be estimated to be in the low nanomolar range.

Q2: How should I prepare and store this compound?

A2: this compound is a solid powder that is soluble in DMSO.[1] For experimental use, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C.[1] To minimize degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use. The stability of this compound in aqueous solutions at working concentrations has not been extensively reported; therefore, it is advisable to prepare fresh dilutions from the DMSO stock for each experiment.

Q3: Are there any known off-target effects of this compound?

A3: Yes, this compound has been shown to be an antagonist of glycine receptors.[2][3] Its potency at glycine receptors (pA2 = 7.67) is lower than at GABAA receptors (pA2 = 8.31), but it is still significant.[2] Therefore, when interpreting results from experiments using this compound, particularly in systems where glycine receptors are present, the potential for off-target effects should be considered.

Q4: My results with this compound are still inconsistent after following the troubleshooting guide. What else could be the problem?

A4: If you continue to experience inconsistent results, consider the following factors related to your experimental setup:

  • Receptor Preparation: The source and preparation of your GABAA receptors can significantly impact results. Variability can arise from differences in receptor density, subunit composition, and the presence of endogenous modulators in different tissue preparations or cell passages.

  • Assay Buffer Composition: Ensure that the pH, ionic strength, and any additives in your assay buffer are consistent across all experiments.

  • Pipetting Accuracy: Inaccurate pipetting, especially of concentrated solutions, can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.

  • Data Analysis: Use a consistent and appropriate method for analyzing your data. For competitive binding assays, ensure that your model accurately reflects the binding mechanism.

Data Presentation

The following table summarizes the available quantitative data for this compound. Due to the limited number of published studies with directly comparable binding affinity values (Ki or IC50), potency is presented as pA2 values.

ParameterValueReceptor/SystemReference
pA28.31GABAA Receptor (antagonism of muscimol)[2]
pA27.67Glycine Receptor (antagonism of glycine)[2]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound at the GABAA Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the GABAA receptor using a competitive displacement assay with a radiolabeled GABAA receptor agonist, such as [3H]muscimol or [3H]GABA.

Experimental Workflow for Competitive Binding Assay

A Prepare Reagents and Receptor Membranes B Set Up Assay Tubes (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Separate Bound and Free Radioligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate Ki) E->F

Caption: A general workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Receptor Source: Rat brain membranes or a cell line expressing GABAA receptors.

  • Radioligand: [3H]muscimol or [3H]GABA.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled GABA or another suitable GABAA receptor agonist (e.g., 100 µM GABA).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

Procedure:

  • Receptor Membrane Preparation: Prepare a crude membrane fraction from your chosen receptor source. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In triplicate, set up assay tubes for total binding, non-specific binding, and a range of this compound concentrations.

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and receptor membranes.

    • Competition: Assay buffer, radioligand, varying concentrations of this compound, and receptor membranes.

  • Incubation: Incubate the assay tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Assay Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The following diagram illustrates the mechanism of action of this compound at the GABAA receptor.

Mechanism of this compound Action at the GABAA Receptor

GABA GABA GABAaR GABA-A Receptor GABA->GABAaR Binds This compound This compound This compound->GABAaR Competitively Blocks IonChannel Chloride Ion Channel GABAaR->IonChannel Opens NoInhibition No Inhibition GABAaR->NoInhibition Prevents Opening Inhibition Neuronal Inhibition IonChannel->Inhibition Leads to

Caption: this compound competitively antagonizes GABA at the GABA-A receptor.

References

Technical Support Center: RU5135 (RPR-115135) Toxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RU5135, also known as RPR-115135. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cellular effects of this farnesyltransferase inhibitor in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is more commonly known in scientific literature as RPR-115135. It is a non-peptidomimetic farnesyltransferase inhibitor (FTI). Its primary mechanism of action is to block the enzyme farnesyltransferase, which is crucial for the post-translational modification of several proteins, most notably those in the Ras superfamily of small GTPases. By inhibiting the farnesylation of Ras, RPR-115135 prevents its localization to the plasma membrane, thereby inhibiting its downstream signaling pathways, such as the Raf-MEK-ERK pathway, which are critical for cell proliferation and survival.

Q2: What are the expected cytotoxic effects of RPR-115135 in cancer cell lines?

A2: RPR-115135 has been shown to induce cytotoxicity in various cancer cell lines primarily through the induction of apoptosis and cell cycle arrest. The extent of its effect can be cell-line dependent and may be influenced by the genetic background of the cells, such as their p53 status.

Q3: How does the p53 status of a cell line affect its sensitivity to RPR-115135?

A3: Studies have indicated that the efficacy of RPR-115135, particularly in combination with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), can be more pronounced in cell lines with wild-type p53. In these cells, the combination treatment is more likely to lead to a synergistic enhancement of cytotoxicity, significant cell cycle arrest (specifically at the G2/M phase), and an increase in apoptotic events.[1] In contrast, cells with mutated or non-functional p53 may show a less pronounced or more complex response.[1]

Q4: Can cells develop resistance to RPR-115135?

A4: Yes, as with many targeted therapies, cells can develop resistance to farnesyltransferase inhibitors. Resistance mechanisms can include mutations in the farnesyltransferase enzyme itself or the activation of alternative signaling pathways that bypass the need for farnesylated proteins.

Q5: What are the potential off-target effects of RPR-115135?

A5: While RPR-115135 is designed to be a specific farnesyltransferase inhibitor, like many small molecule inhibitors, it may have off-target effects. Farnesyltransferase inhibitors can affect the farnesylation of other proteins besides Ras, such as RhoB, which can lead to various cellular effects. It is always recommended to perform thorough control experiments to distinguish between on-target and potential off-target effects in your specific experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with RPR-115135.

Problem Possible Cause Recommended Solution
Higher than expected cytotoxicity in control cells - Solvent toxicity (e.g., DMSO).- Incorrect drug concentration.- Contamination of cell culture.- Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration.- Verify the stock solution concentration and perform a dose-response curve to determine the optimal working concentration.- Regularly check cell cultures for signs of contamination (e.g., changes in media color, turbidity, or morphology).
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent cell seeding density.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Degradation of RPR-115135 stock solution.- Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells and plates.- Regularly calibrate and monitor incubator conditions.- Prepare fresh stock solutions of RPR-115135 and store them appropriately (aliquoted at -20°C or -80°C, protected from light).
No significant effect on cell viability at expected concentrations - Cell line is resistant to farnesyltransferase inhibition.- RPR-115135 has degraded.- Incorrect assay for measuring cell viability.- Confirm the expression and farnesylation status of target proteins (e.g., Ras) in your cell line.- Test a fresh stock of RPR-115135.- Use multiple, complementary cell viability assays (e.g., MTT and a membrane integrity assay) to confirm the results.
Unexpected morphological changes in cells - Farnesyltransferase inhibitors can induce morphological changes, potentially through effects on the cytoskeleton.- Document and characterize the morphological changes. Consider co-treatment with microtubule-interfering agents to investigate the involvement of the cytoskeleton.
Difficulty in interpreting apoptosis data - Suboptimal staining concentrations for Annexin V or propidium (B1200493) iodide.- Incorrect gating during flow cytometry analysis.- Titrate Annexin V and propidium iodide to determine the optimal concentrations for your cell line.- Use appropriate single-stain and unstained controls to set up the flow cytometer gates correctly.

Data Presentation

Table 1: Example IC50 Values for a Farnesyltransferase Inhibitor in Various Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM) after 72h Treatment
HCT-116Colon CarcinomaWild-TypeUser-determined value
RKOColon CarcinomaWild-TypeUser-determined value
DLD-1Colon CarcinomaMutatedUser-determined value
SW-620Colon CarcinomaMutatedUser-determined value
HT-29Colon CarcinomaMutatedUser-determined value
MCF-7Breast AdenocarcinomaWild-TypeUser-determined value
MDA-MB-231Breast AdenocarcinomaMutatedUser-determined value
A549Lung CarcinomaWild-TypeUser-determined value

Note: The IC50 values should be determined by performing a dose-response experiment and fitting the data to a four-parameter logistic curve.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the viability of cells treated with RPR-115135.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • RPR-115135 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of RPR-115135 in complete medium.

  • Remove the medium from the wells and add 100 µL of the RPR-115135 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • RPR-115135 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with RPR-115135 at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™ Express).

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • RPR-115135 stock solution

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with RPR-115135 as described for the apoptosis assay.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

Troubleshooting_Logic Start Unexpected Result Check_Controls Verify Controls (Vehicle, Untreated) Start->Check_Controls Check_Reagents Check Reagent Integrity (Drug, Media, Assays) Start->Check_Reagents Check_Cells Assess Cell Health (Passage, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize Optimize Assay Parameters Check_Controls->Optimize Check_Reagents->Optimize Check_Cells->Optimize Check_Protocol->Optimize Repeat Repeat Experiment Optimize->Repeat Consult Consult Literature/ Support Repeat->Consult If issue persists

References

Technical Support Center: Washout of RU5135

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the effective removal of the reversible small molecule inhibitor RU5135 from in vitro preparations.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a this compound washout experiment?

A washout experiment is performed to thoroughly remove this compound from the cell culture environment. This procedure is critical for studying the reversal of the inhibitor's effects, assessing the long-term impact after its removal, or preparing cells for subsequent assays without the confounding presence of the compound.[1]

Q2: What is the standard recommended washing solution for removing this compound?

For most adherent cell lines, a sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) that is free of calcium and magnesium (Ca²⁺/Mg²⁺-free) is recommended.[1][2] Pre-warming the solution helps prevent cell shock, while the absence of divalent cations minimizes cell-to-cell adhesion, which is beneficial if subsequent cell detachment is required.[1][3]

Q3: How many washes are typically needed to effectively remove this compound?

The number of washes depends on the physicochemical properties of this compound, its working concentration, and its affinity for the cells and culture vessel. A standard protocol begins with three gentle washes.[1] However, for compounds with high non-specific binding, additional washes may be necessary. It is crucial to validate the effectiveness of the washout procedure.[1]

Q4: How can I confirm that this compound has been completely removed from my culture?

Complete removal can be validated using analytical or functional methods.

  • Analytical Method (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method to directly quantify residual levels of this compound in cell lysates or the final wash buffer.[4][5] This requires developing a specific method to detect the molecule.[6]

  • Functional Assay (e.g., Western Blot): If this compound inhibits a specific signaling pathway, you can measure the activity of that pathway after washout. For example, if this compound inhibits a kinase, you can perform a Western blot to check if the phosphorylation of a downstream target is restored to baseline levels after removal of the inhibitor.

Q5: My cells are detaching or showing signs of stress during the washout procedure. What can I do to prevent this?

Cell stress and detachment are common issues that can be mitigated with careful technique.[7]

  • Gentle Handling: All washing steps must be performed gently. Avoid pipetting solutions directly onto the cell monolayer. Instead, add and aspirate liquids slowly from the side of the culture vessel.[1]

  • Temperature Control: Ensure all solutions (PBS, media) are pre-warmed to 37°C to avoid temperature shock.[2]

  • Partial Media Change: For particularly sensitive or loosely adherent cells, such as primary neurons, consider performing partial media changes instead of full washes.[8] This involves replacing only half or a portion of the medium at each step.

  • Healthy Starting Culture: Ensure cells are healthy and in the logarithmic phase of growth before beginning the experiment. Do not let cultures become over-confluent.

Experimental Protocols

Protocol 1: Standard Washout of this compound from Adherent Cells

This protocol describes a standard method for washing this compound from adherent cells cultured in a 6-well plate. Adjust volumes as needed for different vessel sizes.

Materials:

  • Cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free (pre-warmed to 37°C)[1]

  • Sterile pipettes

  • Biological safety cabinet

Procedure:

  • Working in a biological safety cabinet, carefully aspirate the medium containing this compound from the culture well without disturbing the cell monolayer.

  • Gently add 2 mL of pre-warmed, Ca²⁺/Mg²⁺-free PBS to the side of the well.

  • Gently swirl the plate to rinse the cell monolayer.

  • Aspirate the PBS wash solution completely.

  • Repeat the wash steps (2-4) two more times for a total of three washes.

  • After the final wash, add 2 mL of fresh, pre-warmed complete cell culture medium.

  • Return the plate to the incubator for the desired time before proceeding with downstream analysis.

Protocol 2: Validation of this compound Washout by LC-MS/MS

This protocol provides a general workflow for preparing cell lysates to quantify residual this compound. Method development specific to this compound's chemical properties is required.[6][9]

Materials:

  • Washed cell pellet (from Protocol 1, cells collected by scraping)

  • Ice-cold lysis buffer

  • Cold acetonitrile (B52724) (ACN) with an internal standard[10]

  • Microcentrifuge tubes

  • Vortexer and Centrifuge (4°C)

Procedure:

  • After the final wash in the washout protocol, collect the cells by scraping and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Lyse the cells using two freeze-thaw cycles (30 seconds at -20°C followed by 90 seconds at 37°C).[11]

  • To precipitate proteins and extract the compound, add 2 volumes of cold acetonitrile (containing a known concentration of an internal standard) to the cell lysate.[10]

  • Vortex the sample vigorously for 30 seconds.

  • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[10][11]

  • Carefully transfer the supernatant, which contains the extracted small molecules, to a new tube.

  • Dry the supernatant under vacuum.

  • Reconstitute the sample in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS/MS analysis.[11]

  • Analyze the sample using a validated LC-MS/MS method to quantify the amount of this compound.

Data Presentation

Table 1: Comparison of Washout Protocols for this compound Removal

The following table summarizes hypothetical data comparing the efficiency of different washout methods on a standard adherent cell line (e.g., HEK293) initially treated with 10 µM this compound.

Washout ProtocolNumber of WashesWash SolutionResidual this compound (ng/10⁶ cells)Cell Viability (%)
Protocol A 3Pre-warmed PBS1.5 ± 0.395 ± 3
Protocol B 5Pre-warmed PBS0.4 ± 0.192 ± 4
Protocol C 3Room Temp PBS1.8 ± 0.485 ± 6
Protocol D 3Pre-warmed Media2.5 ± 0.698 ± 2

Data are presented as mean ± standard deviation (SD). Residual this compound was quantified by LC-MS/MS. Cell viability was assessed by Trypan Blue exclusion assay.

Visual Guides

Washout_Workflow cluster_prep Preparation cluster_wash Wash Procedure cluster_post Post-Wash start Start: Cells treated with this compound prewarm Pre-warm PBS and complete media to 37°C aspirate Aspirate this compound-containing media prewarm->aspirate add_pbs Gently add pre-warmed PBS aspirate->add_pbs swirl Swirl plate gently add_pbs->swirl aspirate_pbs Aspirate PBS swirl->aspirate_pbs wash_cycle Total of 3 washes? aspirate_pbs->wash_cycle wash_cycle->add_pbs No add_media Add fresh pre-warmed complete media wash_cycle->add_media Yes incubate Return to incubator add_media->incubate validate Proceed to Downstream Assay (e.g., LC-MS, Western) incubate->validate

Standard workflow for washing out this compound from adherent cells.

Troubleshooting_Washout cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution p1 High Cell Detachment or Stress c1 Mechanical Stress (Harsh Pipetting) p1->c1 c2 Temperature Shock p1->c2 p2 Incomplete this compound Removal c3 Insufficient Washes p2->c3 c4 High Non-specific Binding p2->c4 s1 Pipette gently against vessel wall c1->s1 s2 Use pre-warmed (37°C) solutions c2->s2 s3 Increase number of washes (e.g., to 5) c3->s3 s4 Increase wash volume or incubation time (1-5 min) c4->s4

A logical guide for troubleshooting common washout issues.

References

RU5135 interference with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU5135. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a steroid derivative used in research as a convulsant.[1] Its primary mechanisms of action are the antagonism of two major inhibitory neurotransmitter receptors in the central nervous system (CNS):

  • Glycine (B1666218) receptors: this compound is a potent antagonist of glycine receptors, exhibiting strychnine-like effects.[2][3]

  • GABAA receptors: It also acts as an antagonist at GABAA (gamma-aminobutyric acid type A) receptors.[1][3]

By blocking these inhibitory receptors, this compound leads to increased neuronal excitability.

Q2: Are there any known clinically established drug interactions with this compound?

There is no information available from clinical trials regarding drug interactions with this compound, as it is a compound intended for research use only and not for human or veterinary applications.[1] However, based on its mechanism of action, significant pharmacodynamic interactions with other neuroactive compounds can be predicted.

Q3: What types of drugs are expected to interfere with this compound's activity?

Given that this compound is an antagonist of GABA and glycine receptors, its effects can be modulated by or interfere with drugs that act on these same neurotransmitter systems. These include:

  • GABAA Receptor Agonists and Positive Allosteric Modulators: Drugs that enhance GABAergic inhibition, such as benzodiazepines and barbiturates, would be expected to counteract the effects of this compound.[4][5][6]

  • Glycine Receptor Agonists: Compounds that activate glycine receptors would directly compete with this compound, potentially reducing its antagonistic effects.

  • Other CNS Depressants: Substances like ethanol (B145695) and certain anesthetics that have CNS depressant effects, often involving the GABAergic system, could also interfere with the convulsant actions of this compound.[7][8]

Troubleshooting Guide

This guide addresses potential issues you might encounter when using this compound in your experiments, particularly unexpected results that may arise from interactions with other compounds.

Issue 1: Reduced or Abolished Potency of this compound

  • Question: I am not observing the expected convulsant or excitatory effects of this compound in my experimental model. Why might this be?

  • Possible Cause: The presence of a GABAergic or glycinergic agonist in your experimental system may be counteracting the antagonistic effects of this compound.

  • Troubleshooting Steps:

    • Review Experimental Conditions: Carefully check all components of your experimental preparation (e.g., cell culture media, vehicle solutions, co-administered compounds) for the presence of known GABAA or glycine receptor agonists.

    • Consider Anesthetics: If you are conducting in vivo experiments, the anesthetic agent used can significantly impact the outcome. Pentobarbital, for instance, is a barbiturate (B1230296) that enhances GABAA receptor function and could mask the effects of this compound.[2]

    • Dose-Response Experiment: Perform a dose-response curve for this compound in your system to determine its potency. If the curve is shifted to the right, it may indicate the presence of a competitive antagonist.

    • Washout Procedure: If your experimental design allows, ensure a thorough washout of any pre-applied compounds before administering this compound.

Issue 2: Potentiation of this compound's Effects

  • Question: The excitatory or toxic effects of this compound appear to be stronger than anticipated in my experiments. What could be the cause?

  • Possible Cause: The presence of a GABA or glycine receptor inverse agonist or a compound that inhibits inhibitory neurotransmission through a different mechanism could be potentiating the effects of this compound.

  • Troubleshooting Steps:

    • Examine Co-administered Compounds: Review all other substances present in your experiment for any known pro-convulsant or excitatory activity.

    • Evaluate Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not have any independent excitatory effects on your preparation.

    • Control for Off-Target Effects: Consider the possibility that at the concentration used, this compound or other compounds may be having off-target effects that contribute to the observed potentiation.

Data on Potential Drug Interactions

The following table summarizes the predicted pharmacodynamic interactions between this compound and other classes of drugs based on their mechanisms of action.

Interacting Drug ClassExamplesMechanism of InteractionPredicted Outcome of Co-administrationRecommendations for Researchers
GABAA Receptor Positive Allosteric Modulators Benzodiazepines (e.g., Diazepam, Lorazepam), Barbiturates (e.g., Pentobarbital, Phenobarbital)Enhancement of GABA-mediated inhibition, counteracting this compound's antagonism.[5][6]Decreased convulsant/excitatory effect of this compound.Be aware that these compounds, often used as anesthetics or sedatives in in vivo studies, can suppress the effects of this compound. Consider alternative anesthetic protocols if necessary.
Direct GABAA Receptor Agonists Muscimol, GaboxadolDirect activation of GABAA receptors, competing with this compound's antagonistic action.Reduced potency of this compound.Avoid co-administration unless the objective is to study competitive antagonism at the GABAA receptor.
Glycine Receptor Agonists Glycine, D-serine, L-alanineDirect activation of glycine receptors, competing with this compound's antagonism at this site.[9]Diminished effect of this compound, particularly on spinal cord-mediated reflexes.Ensure that the baseline concentration of glycine and other endogenous agonists in your preparation is controlled and consistent across experiments.
Other CNS Depressants Ethanol, PropofolOften enhance GABAergic inhibition or have other CNS depressant effects.[7][8]Attenuation of this compound's excitatory effects.If using these substances in your experimental model, be aware of their potential to interfere with the actions of this compound.

Visualizations

Signaling Pathways and Points of Interference

RU5135_Interference cluster_GABA GABAergic Synapse cluster_Glycine Glycinergic Synapse cluster_Neuron Postsynaptic Neuron GABA GABA GABA_R GABA_A Receptor GABA->GABA_R binds Cl_in_GABA Cl- influx (Hyperpolarization) GABA_R->Cl_in_GABA activates Benzos Benzodiazepines Barbiturates Benzos->GABA_R potentiates RU5135_GABA This compound RU5135_GABA->GABA_R blocks Neuron_State Neuronal Excitability Cl_in_GABA->Neuron_State decreases Glycine Glycine Glycine_R Glycine Receptor Glycine->Glycine_R binds Cl_in_Gly Cl- influx (Hyperpolarization) Glycine_R->Cl_in_Gly activates Gly_Agonists Glycine Agonists Gly_Agonists->Glycine_R activates RU5135_Gly This compound RU5135_Gly->Glycine_R blocks Cl_in_Gly->Neuron_State decreases Experimental_Workflow start Hypothesize Interaction prep Prepare Experimental Model (e.g., in vitro slice, cell culture) start->prep baseline Establish Baseline Activity prep->baseline drug_A Administer Test Drug (A) baseline->drug_A coadmin Co-administer Drug A + this compound baseline->coadmin Alternative Path washout1 Washout drug_A->washout1 This compound Administer this compound washout1->this compound measure Measure Neuronal Activity This compound->measure coadmin->measure analysis Analyze Data (Compare responses) measure->analysis conclusion Conclude on Interaction (Synergistic, Antagonistic, or No Effect) analysis->conclusion

References

Technical Support Center: Small Molecule Inhibitor Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the identifier "RU5135" did not yield information corresponding to a chemical compound. The identifier "RU-5135" consistently refers to a universal clamp-on air filter.[1][2][3][4][5][6][7][8] This guide provides general best practices and troubleshooting advice for handling common stability issues with small molecule inhibitors for research purposes.

This technical support center is designed for researchers, scientists, and drug development professionals to help identify and prevent the degradation of small molecule inhibitors during experimentation.

Frequently Asked Questions (FAQs)

Q1: My inhibitor stock solution in DMSO has precipitated after thawing. What should I do?

Precipitation upon thawing is a common issue, often arising if the compound's solubility limit is exceeded at low temperatures. Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate before opening it to prepare a new stock solution. To prevent this, consider the following:

  • Solvent Choice: Ensure DMSO is appropriate for your compound and storage temperature. While common, repeated freeze-thaw cycles can affect its stability.[9]

  • Concentration: You may be exceeding the solubility limit. Consider storing stocks at a slightly lower concentration.[9]

  • Thawing Protocol: Thaw solutions slowly at room temperature and ensure the compound is fully redissolved, for example by vortexing gently, before making serial dilutions.[9]

Q2: The color of my working solution has changed. Does this indicate degradation?

Yes, a color change often suggests chemical degradation, oxidation, or reaction with media components.[9] This can be triggered by exposure to light, oxygen, or unstable pH.[9][10] It is critical to confirm the integrity of the compound before proceeding with your experiment.

Q3: How critical is the storage temperature for my inhibitor?

Proper storage is crucial for maintaining compound integrity. Unless the product datasheet specifies otherwise, general storage guidelines are:

  • Solid (Powder) Form: Store desiccated at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[11]

  • Stock Solutions (in DMSO): Aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][12] Use aliquots on the day of preparation or within one month for best results.[12]

Q4: Can my compound degrade in the cell culture media during a long-term experiment?

Yes, the stability of small molecules in cell culture media can vary significantly.[12] Degradation can be caused by:

  • Inherent Instability: The compound may be unstable in aqueous solutions at 37°C.[12]

  • Media Components: Components like serum proteins, amino acids, or vitamins can react with or metabolize the compound.[12][13]

  • pH Shifts: The pH of the media can change during cell growth, potentially affecting compound stability.[10][12]

It is crucial to assess the stability of your compound in your specific experimental media to ensure accurate interpretation of results.[12]

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: Inconsistent or Non-Reproducible Assay Results

If you observe high variability in your results, compound degradation may be a contributing factor.

  • Workflow Diagram for Troubleshooting Inconsistent Results

    Caption: A flowchart for troubleshooting inconsistent experimental results.

Issue 2: Loss of Compound Potency Over Time

A gradual or sudden loss of inhibitory activity can be a direct result of degradation.

  • Potential Causes & Mitigation Strategies

FactorPotential Cause of DegradationRecommended Mitigation Strategy
Light Exposure Photochemical degradation from UV or visible light.Store solutions in amber vials or wrap containers in aluminum foil. Avoid prolonged exposure to ambient light during experiments.[9]
Air (Oxygen) Oxidation of sensitive functional groups.For highly sensitive compounds, purge the headspace of the storage vial with an inert gas (e.g., argon, nitrogen) before sealing.[9]
pH Hydrolysis or structural rearrangement in non-optimal pH conditions.Maintain the recommended pH for your compound in aqueous solutions. Use a suitable buffer system.[9][10]
Repeated Freeze-Thaw Physical stress on the compound and solvent, potentially leading to degradation or precipitation.Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[9][12]
Reactive Solvents The solvent itself may react with the compound over time.Use high-purity, anhydrous-grade solvents (e.g., DMSO). Confirm solvent compatibility from the compound's technical data sheet.

Experimental Protocols

Protocol 1: Basic Assessment of Compound Stability in Aqueous Buffer

This protocol provides a general method to evaluate the chemical stability of a small molecule inhibitor in a specific solution over time.[11]

Objective: To determine the rate of degradation of an inhibitor in a chosen experimental buffer.

Materials:

  • Small molecule inhibitor

  • High-purity DMSO

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a fresh, concentrated stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into your pre-warmed (e.g., 37°C) aqueous buffer to the final working concentration (e.g., 10 µM).

  • Time Point Zero (T=0): Immediately after dilution, take an aliquot of the working solution (e.g., 50 µL) and add it to an equal volume of cold quenching solution. This sample represents 100% compound integrity.

  • Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C).

  • Collect Time Points: Collect additional aliquots at various time points (e.g., 1, 4, 8, 24 hours) and quench them in the same manner.

  • Analysis: Analyze all quenched samples by HPLC or LC-MS.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point by comparing its peak area to the peak area at T=0.

  • Workflow for Stability Assessment

    StabilityProtocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock 1. Prepare 10 mM Stock in DMSO Prep_Work 2. Dilute to 10 µM in Aqueous Buffer (37°C) Prep_Stock->Prep_Work T0 3. Collect T=0 Sample (Quench Immediately) Prep_Work->T0 Incubate 4. Incubate Solution at 37°C T0->Incubate Timepoints 5. Collect Samples at 1, 4, 8, 24h (Quench) Incubate->Timepoints Analyze 6. Analyze All Samples by LC-MS Timepoints->Analyze Calculate 7. Calculate % Remaining vs. T=0 Analyze->Calculate

    Caption: Experimental workflow for assessing compound stability.

This guide provides a foundational framework for addressing common issues related to small molecule inhibitor degradation. Always consult the product-specific technical data sheet for handling and storage recommendations.

References

Validation & Comparative

A Comparative Guide to RU5135 and Strychnine as Glycine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of RU5135 and strychnine (B123637), two prominent antagonists of the inhibitory glycine (B1666218) receptor (GlyR). By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this document aims to be an essential resource for researchers in neuroscience and professionals in drug development.

Introduction

Inhibitory neurotransmission in the spinal cord and brainstem is predominantly mediated by the amino acid glycine. The strychnine-sensitive glycine receptor, a ligand-gated chloride channel, is the principal target for this inhibition. Dysregulation of glycinergic signaling is implicated in various neurological disorders, making the GlyR a significant target for therapeutic intervention. Strychnine, a convulsant alkaloid, is the classical competitive antagonist of the GlyR and has been instrumental in its characterization.[1] this compound, a synthetic steroid derivative, has emerged as another potent, strychnine-like glycine antagonist.[2] This guide offers a side-by-side comparison of these two antagonists to aid in the selection of the appropriate pharmacological tool for research and development.

Quantitative Comparison of Glycine Receptor Antagonism

The binding affinities of this compound and strychnine for the glycine receptor have been determined using different experimental paradigms. Strychnine's affinity is typically measured via radioligand binding assays, while the potency of this compound has been characterized using electrophysiological methods.

CompoundParameterValueSpecies/TissueReference
This compound pA₂7.67Rat Optic Nerve[3]
Estimated Kᵢ (nM)~21.4Rat Optic NerveCalculated from[3]
Strychnine Kᵢ (nM)30Rat Spinal Cord Synaptic Membranes[1][4][5]

Note on Affinity Values: The pA₂ value for this compound, a measure of antagonist potency derived from functional assays, was determined to be 7.67.[3] For a competitive antagonist, the pA₂ is approximately the negative logarithm of the antagonist's dissociation constant (Kᵢ). Therefore, the Kᵢ for this compound can be estimated to be approximately 21.4 nM. Strychnine's affinity constant (Kᵢ) was determined to be 0.03 µM (or 30 nM) through [³H]strychnine binding assays on synaptic membrane fractions from the rat spinal cord.[1][4][5] These values indicate that both this compound and strychnine are potent antagonists at the glycine receptor, with this compound exhibiting a slightly higher estimated affinity.

Selectivity Profile

An antagonist's utility is often defined by its selectivity for its intended target over other receptors.

CompoundReceptor Subtype SelectivityOther TargetsReference
This compound No data available for glycine receptor subtypes.GABA-A Receptor Antagonist[2][3]
Strychnine Generally non-selective across GlyR subtypes. Blocks all GlyR subunit combinations.Nicotinic acetylcholine (B1216132) receptors (at higher concentrations)[6][7]

This compound has been shown to be a potent glycine antagonist with strychnine-like effects, but it also acts as a GABA-A receptor antagonist.[2][3] There is currently no published data on the selectivity of this compound for different glycine receptor α subunits (α1, α2, α3). Strychnine is considered a non-selective glycine receptor antagonist, blocking channels composed of different α subunits.[6][7]

Mechanism of Action

Both this compound and strychnine act as competitive antagonists at the glycine binding site on the GlyR. This means they bind to the same site as the endogenous agonist, glycine, but do not activate the receptor. By occupying the binding site, they prevent glycine from binding and opening the chloride channel, thus inhibiting the hyperpolarizing effect of glycine on the neuron.

cluster_0 Glycinergic Synapse Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds to This compound This compound This compound->GlyR Competitively Blocks Strychnine Strychnine Strychnine->GlyR Competitively Blocks Cl_channel Cl- Channel (Closed) GlyR->Cl_channel Prevents Opening Hyperpolarization Hyperpolarization (Inhibited) Cl_channel->Hyperpolarization No Cl- influx

Fig. 1: Competitive antagonism at the glycine receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and strychnine.

[³H]Strychnine Radioligand Binding Assay (for Strychnine Affinity)

This protocol is adapted from Young and Snyder (1973).[1][4][5]

1. Preparation of Synaptic Membranes:

  • Male Sprague-Dawley rats (150-200 g) are sacrificed, and the spinal cords are rapidly removed and homogenized in 10 volumes of ice-cold 0.32 M sucrose.

  • The homogenate is centrifuged at 1000 x g for 10 minutes. The supernatant is then centrifuged at 17,000 x g for 20 minutes to yield a crude mitochondrial pellet (P2).

  • The P2 pellet is resuspended in distilled water and centrifuged at 8000 x g for 20 minutes. The supernatant is then centrifuged at 48,000 x g for 20 minutes to obtain the synaptic membrane fraction.

  • The final pellet is resuspended in 50 mM sodium-potassium phosphate (B84403) buffer (pH 7.4).

2. Binding Assay:

  • Aliquots of the synaptic membrane preparation (approximately 0.2-0.4 mg of protein) are incubated with [³H]strychnine (specific activity 1-5 Ci/mmol) in a final volume of 2 ml of 50 mM sodium-potassium phosphate buffer (pH 7.4).

  • Incubations are carried out at 4°C for 10 minutes.

  • Non-specific binding is determined in the presence of 100 µM unlabeled strychnine.

  • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

  • The filters are washed three times with 5 ml of ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The affinity constant (Kᵢ) is determined by Scatchard analysis of saturation binding data or from displacement curves using various concentrations of unlabeled strychnine.

cluster_0 Radioligand Binding Assay Workflow start Start prep Prepare Synaptic Membranes start->prep incubate Incubate Membranes with [3H]Strychnine +/- Competitor prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (Scatchard/Displacement) count->analyze end End analyze->end

Fig. 2: [³H]Strychnine binding assay workflow.
Electrophysiological Recording (for this compound Potency)

This protocol is a summary of the methods described by Simmonds and Turner (1985) for determining the pA₂ value of this compound.[3]

1. Preparation of Isolated Rat Optic Nerve:

  • Optic nerves are dissected from male Sprague-Dawley rats.

  • The nerves are mounted in a three-compartment bath for sucrose-gap recording.

2. Electrophysiological Recording:

  • The preparation is continuously superfused with Krebs solution.

  • Depolarizing responses are evoked by the application of glycine at various concentrations.

  • The antagonism of glycine-induced depolarization by this compound is assessed by co-applying this compound with glycine.

3. Data Analysis (Schild Plot):

  • Dose-response curves for glycine are constructed in the absence and presence of different fixed concentrations of this compound.

  • The dose ratio (the ratio of the EC₅₀ of glycine in the presence of the antagonist to the EC₅₀ in its absence) is calculated for each concentration of this compound.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

  • The pA₂ value is determined as the x-intercept of the Schild plot, which should have a slope not significantly different from unity for competitive antagonism.

cluster_0 Schild Analysis Workflow start Start prep Prepare Isolated Rat Optic Nerve start->prep record_control Record Glycine Dose-Response Curve prep->record_control record_antagonist Record Glycine Dose-Response Curves with this compound record_control->record_antagonist calculate Calculate Dose Ratios record_antagonist->calculate plot Construct Schild Plot calculate->plot determine Determine pA2 Value plot->determine end End determine->end

Fig. 3: Schild plot analysis workflow for this compound.

Conclusion

Both this compound and strychnine are highly potent competitive antagonists of the glycine receptor. Based on available data, this compound appears to have a slightly higher affinity for the receptor. A key differentiator is their selectivity profile; while strychnine is a relatively selective glycine receptor antagonist, this compound also exhibits potent antagonism at the GABA-A receptor. This lack of selectivity for this compound may be a critical consideration for in vivo studies or experiments where GABAergic signaling is also a factor. A significant knowledge gap remains concerning the subtype selectivity of this compound at the glycine receptor. Future research should focus on characterizing the interaction of this compound with different GlyR α subunits to better understand its pharmacological profile and potential therapeutic applications. For researchers seeking a highly selective, albeit slightly less potent, tool for blocking glycine receptors, strychnine remains the gold standard. However, in experimental systems where GABA-A receptors are not a confounding factor, the higher potency of this compound may be advantageous. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design and the desired level of selectivity.

References

A Comparative Guide to RU5135 and Bicuculline: Two Key Antagonists of GABAa Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of RU5135 and bicuculline (B1666979), two widely used antagonists of the γ-aminobutyric acid type A (GABAa) receptor. Understanding the distinct characteristics of these compounds is crucial for the precise dissection of GABAergic neurotransmission and the development of novel therapeutics targeting this critical inhibitory system in the central nervous system.

Executive Summary

Both this compound and bicuculline act as competitive antagonists at the GABAa receptor, blocking the action of the endogenous neurotransmitter GABA. However, key differences in their potency, selectivity, and molecular interactions set them apart. This guide presents a quantitative comparison of their binding affinities, detailed experimental protocols for their characterization, and visual representations of their mechanisms of action to aid researchers in selecting the appropriate tool for their specific experimental needs.

Quantitative Comparison of Antagonist Potency

The following table summarizes the key quantitative parameters that define the antagonist activity of this compound and bicuculline at the GABAa receptor.

ParameterThis compoundBicucullineReference
pA2 Value 8.316.2[1][2]
Inhibitory Constant (KB) Not explicitly found0.61 µM[3]
Relative Potency ~500 times more potent than bicuculline in binding studies-[4]
IC50 Value Nanomolar potency in inhibiting [35S]TBPS binding2 µM[5]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Mechanism of Action and Signaling Pathway

Both this compound and bicuculline are competitive antagonists, meaning they bind to the same site on the GABAa receptor as GABA, thereby preventing GABA from binding and activating the receptor. This blockade of GABAergic inhibition leads to a disinhibition of neuronal activity, which can result in increased neuronal excitability and, at higher concentrations, convulsions.

GABA_Antagonism cluster_GABA GABAergic Synapse cluster_Antagonists Antagonist Action GABA GABA GABAR GABAa Receptor GABA->GABAR Binds to Chloride Cl- Influx GABAR->Chloride Opens Channel Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to This compound This compound Blocked_GABAR GABAa Receptor (Blocked) This compound->Blocked_GABAR Competitively Binds Bicuculline Bicuculline Bicuculline->Blocked_GABAR Competitively Binds No_Influx No Cl- Influx Blocked_GABAR->No_Influx Prevents Opening Disinhibition Disinhibition No_Influx->Disinhibition Results in

Figure 1. Mechanism of GABAa receptor antagonism by this compound and bicuculline.

Experimental Protocols

The quantitative data presented in this guide are typically obtained through two primary experimental techniques: Schild analysis using electrophysiology and radioligand binding assays.

Schild Analysis via Electrophysiology (Patch-Clamp)

This method determines the pA2 value of a competitive antagonist by measuring the shift in the agonist concentration-response curve in the presence of the antagonist.

Experimental Workflow:

Schild_Analysis_Workflow cluster_workflow Schild Analysis Workflow A Prepare whole-cell patch-clamp recordings from neurons or cells expressing GABAa receptors. B Establish a baseline GABA concentration-response curve. A->B C Apply a fixed concentration of the antagonist (this compound or Bicuculline). B->C D Generate a new GABA concentration-response curve in the presence of the antagonist. C->D E Repeat steps C and D for several different antagonist concentrations. D->E F Calculate the dose ratio (DR) for each antagonist concentration. E->F G Plot log(DR-1) against the log of the antagonist concentration (Schild Plot). F->G H The x-intercept of the linear regression gives the pA2 value. G->H

Figure 2. Workflow for determining pA2 values using Schild analysis.

Detailed Methodology:

  • Cell Preparation: Use cultured neurons or a stable cell line (e.g., HEK293) expressing the desired GABAa receptor subtype combination.

  • Electrophysiological Recording: Perform whole-cell voltage-clamp recordings. Hold the membrane potential at -60 mV to measure GABA-evoked chloride currents.

  • GABA Application: Apply increasing concentrations of GABA to the cell to generate a concentration-response curve and determine the EC50 (the concentration of GABA that elicits a half-maximal response).

  • Antagonist Application: Perfuse the cells with a known concentration of either this compound or bicuculline for a sufficient time to reach equilibrium.

  • Shift in Concentration-Response: In the continued presence of the antagonist, re-evaluate the GABA concentration-response curve. The curve will be shifted to the right.

  • Dose Ratio Calculation: The dose ratio (DR) is calculated by dividing the EC50 of GABA in the presence of the antagonist by the EC50 of GABA alone.

  • Schild Plot Construction: Plot the logarithm of (DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

  • pA2 Determination: For a competitive antagonist, the data points should lie on a straight line with a slope of 1. The x-intercept of this line is equal to the pA2 value.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to the receptor and how this binding is displaced by a competing unlabeled ligand (the antagonist).

Experimental Workflow:

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes from brain tissue or cells expressing GABAa receptors. B Incubate membranes with a fixed concentration of a radiolabeled GABAa receptor agonist (e.g., [3H]muscimol or [3H]GABA). A->B C Add increasing concentrations of the unlabeled antagonist (this compound or Bicuculline). B->C D Separate bound from free radioligand (e.g., by filtration). C->D E Quantify the amount of bound radioactivity. D->E F Plot the percentage of specific binding against the log of the antagonist concentration. E->F G Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding). F->G H Calculate the Ki value using the Cheng-Prusoff equation. G->H

References

RU5135: A Comparative Analysis of its Selective Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RU5135 is a steroid derivative that functions as a competitive antagonist at both glycine (B1666218) and GABA-A receptors.[1][2][3] Experimental evidence indicates that this compound exhibits a degree of selectivity for the GABA-A receptor over the glycine receptor. This guide presents a comparative analysis of this compound against the well-established selective antagonists, strychnine (B123637) (for the glycine receptor) and bicuculline (B1666979) (for the GABA-A receptor), to provide a clear quantitative understanding of its antagonist profile.

Data Presentation: Comparative Antagonist Potency

The following table summarizes the antagonist potency of this compound, strychnine, and bicuculline at their respective primary targets and off-target receptors. The data is presented in terms of pA2, Ki (in nM), and IC50 (in nM) values, providing a direct comparison of their efficacy and selectivity.

CompoundPrimary TargetpA2Estimated Ki (nM)Off-TargetAntagonist Potency at Off-Target (IC50/Ki)Selectivity Index (Primary/Off-Target Ki)
This compound GABA-A Receptor8.31[2][3]~4.9Glycine ReceptorpA2 = 7.67 (~21.4 nM Ki)[2][3]~4.4
Strychnine Glycine Receptor-12 (Kd)[4], 28 (IC50)[5]GABA-A Receptor6,700 nM (IC50)[5]~239-558
Bicuculline GABA-A Receptor-2,700 (IC50)[5]Glycine Receptor100,000 nM (IC50)[5]~37

Note: The Ki for this compound was estimated from the pA2 value, assuming competitive antagonism where pA2 ≈ -log(Ki). The Selectivity Index is the ratio of the antagonist's potency at its off-target receptor to its potency at its primary target. A higher selectivity index indicates greater selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to validate the antagonist activity and selectivity of compounds like this compound.

Radioligand Binding Assay for Glycine Receptor ([³H]Strychnine Binding)

This assay is used to determine the binding affinity of a compound for the glycine receptor by measuring its ability to displace the radiolabeled antagonist, [³H]strychnine.

Materials:

  • Membrane Preparation: Synaptic membranes from rat spinal cord or brainstem.[4]

  • Radioligand: [³H]Strychnine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, unlabeled strychnine (for determining non-specific binding), and other compounds of interest.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Isolate synaptic membranes from the tissue of interest using differential centrifugation.[4]

  • Assay Setup: In a microcentrifuge tube, combine the membrane preparation, [³H]strychnine at a concentration near its Kd (e.g., 10-20 nM), and varying concentrations of the test compound (e.g., this compound). For determining non-specific binding, use a high concentration of unlabeled strychnine (e.g., 10 µM).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology for Functional Antagonism

This technique measures the ability of an antagonist to inhibit the ion current induced by an agonist at a specific receptor, providing a functional measure of antagonism.

Materials:

  • Cell Preparation: Dissociated neurons (e.g., rat hippocampal pyramidal cells) or cell lines expressing the receptor of interest (e.g., glycine or GABA-A receptors).[5]

  • Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Internal Solution: Containing ions appropriate for recording chloride currents (e.g., high Cl⁻ concentration).

  • External Solution: A physiological salt solution (e.g., artificial cerebrospinal fluid).

  • Agonists: Glycine or GABA.

  • Antagonists: this compound, strychnine, bicuculline.

Procedure:

  • Cell Preparation: Prepare the cells for recording by plating them on coverslips.

  • Patch Pipette Formation: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential where the agonist-induced current is inward (e.g., -60 mV).

  • Agonist Application: Apply the agonist (glycine or GABA) to the cell to elicit a baseline current response.

  • Antagonist Application: Co-apply the antagonist (e.g., this compound) with the agonist and record the reduction in the current response.

  • Dose-Response Curve: Apply a range of antagonist concentrations to generate a dose-response curve and determine the IC50 value.

  • pA2 Value Determination: To determine the pA2 value for a competitive antagonist, generate agonist dose-response curves in the absence and presence of different fixed concentrations of the antagonist. The pA2 is the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist dose-response curve.[6]

Visualizations

Signaling Pathway of Inhibitory Neurotransmission

G cluster_gly Glycinergic Synapse cluster_gaba GABAergic Synapse Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Cl_Gly Cl⁻ Influx GlyR->Cl_Gly Hyperpol_Gly Hyperpolarization Cl_Gly->Hyperpol_Gly RU5135_Gly This compound RU5135_Gly->GlyR Strychnine Strychnine Strychnine->GlyR GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Cl_GABA Cl⁻ Influx GABA_R->Cl_GABA Hyperpol_GABA Hyperpolarization Cl_GABA->Hyperpol_GABA RU5135_GABA This compound RU5135_GABA->GABA_R Bicuculline Bicuculline Bicuculline->GABA_R G A Compound Synthesis (this compound) B Primary Screening: Radioligand Binding Assay ([³H]Strychnine & [³H]GABA Ligand) A->B C Determine IC50 and Ki for Glycine and GABA Receptors B->C D Functional Validation: Whole-Cell Voltage Clamp C->D E Determine IC50 and pA2 for Glycine and GABA Agonist-Induced Currents D->E F Selectivity Profiling: Compare Ki and pA2 values E->F G Conclusion: Selective Antagonist Profile F->G

References

A Comparative Analysis of RU5135 Efficacy as an Inhibitory Neurotransmitter Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RU5135 is a steroid derivative that has been identified as a potent antagonist of two major classes of inhibitory neurotransmitter receptors in the central nervous system: glycine (B1666218) receptors (GlyR) and γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] Unlike classic steroid antagonists such as mifepristone (B1683876) (RU486), which act on nuclear hormone receptors, this compound modulates the function of ligand-gated ion channels. This guide provides a comparative overview of the efficacy of this compound against other well-established antagonists of these receptor systems, namely strychnine (B123637) for the glycine receptor, and bicuculline (B1666979) and picrotoxin (B1677862) for the GABAA receptor. The data presented are intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's pharmacological profile.

Quantitative Comparison of Antagonist Efficacy

The potency of a competitive antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency. For non-competitive antagonists, the IC50 value, which is the concentration of an inhibitor where the response is reduced by half, is a common measure of efficacy.

Table 1: Glycine Receptor Antagonism

AntagonistReceptor TargetMechanism of ActionpA2 ValueSpecies/Tissue
This compound Glycine ReceptorCompetitive7.67Rat Optic Nerve
Strychnine Glycine ReceptorCompetitiveNot explicitly found in the same study for direct comparison, but this compound is described as a potent strychnine-like antagonist.-

Note: this compound is characterized as a potent strychnine-like glycine antagonist.[3] It has been shown to share a common site of action with strychnine.[1][2]

Table 2: GABAA Receptor Antagonism

AntagonistReceptor TargetMechanism of ActionPotency (pA2 / pKB / IC50)Species/Tissue
This compound GABAA ReceptorCompetitivepA2 = 8.31Rat Cuneate Nucleus
Bicuculline GABAA ReceptorCompetitivepKB ≈ 5.9Recombinant murine α1β1γ2S/L in Xenopus oocytes
Picrotoxin GABAA ReceptorNon-competitive (pore blocker)IC50 ≈ 30 µMRecombinant murine 5-HT3A in HEK293 cells (also inhibits GABAA)

Note: this compound acts as a competitive antagonist at the GABAA receptor, sharing a common site of action with bicuculline.[1][2] Picrotoxin, in contrast, is a non-competitive antagonist that is thought to block the chloride channel pore.[4]

Signaling Pathways

The binding of inhibitory neurotransmitters like glycine and GABA to their respective receptors, GlyR and GABAAR, triggers the opening of an integrated chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

GlycineReceptor_Signaling Glycine Receptor Signaling Pathway Glycine Glycine GlyR Glycine Receptor (α/β subunits) (Ligand-gated Cl- channel) Glycine->GlyR Binds to receptor Cl_influx Cl- Influx GlyR->Cl_influx Channel opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition Strychnine Strychnine / this compound (Competitive Antagonist) Strychnine->GlyR Blocks Glycine binding

Caption: Glycine Receptor Signaling Pathway.

GABAReceptor_Signaling GABAA Receptor Signaling Pathway GABA GABA GABAAR GABAA Receptor (α/β/γ subunits) (Ligand-gated Cl- channel) GABA->GABAAR Binds to receptor Cl_channel Chloride Channel Pore GABAAR->Cl_channel Channel opening Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition Bicuculline Bicuculline / this compound (Competitive Antagonist) Bicuculline->GABAAR Blocks GABA binding Picrotoxin Picrotoxin (Non-competitive Antagonist) Picrotoxin->Cl_channel Blocks pore

Caption: GABA-A Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for determining antagonist potency. Specific parameters may vary between individual experiments.

1. Determination of pA2 Value via Schild Analysis (Electrophysiology)

This protocol is used to quantify the potency of a competitive antagonist.

  • Preparation: Isolated tissues (e.g., rat optic nerve or cuneate nucleus) are dissected and placed in a recording chamber continuously perfused with physiological saline solution.[1][2]

  • Recording: Extracellular or intracellular recordings are made from neurons to measure their response to an agonist.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for the agonist (e.g., glycine or muscimol) to determine the concentration that produces a half-maximal response (EC50).

  • Antagonist Application: The tissue is incubated with a fixed concentration of the competitive antagonist (e.g., this compound) for a predetermined equilibration period.

  • Shifted Dose-Response Curve: In the continued presence of the antagonist, a new agonist concentration-response curve is generated. A competitive antagonist will cause a parallel rightward shift of the curve.[5]

  • Dose Ratio Calculation: The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.

  • Schild Plot: The procedure is repeated with at least three different concentrations of the antagonist. A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.[6][7]

  • pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from 1.0. The pA2 value is the intercept of this line with the x-axis.[5]

2. Determination of Ki from IC50 (Radioligand Binding Assay)

This protocol is used to determine the binding affinity (Ki) of a compound for a receptor.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]strychnine for the glycine receptor), and varying concentrations of the unlabeled competitor compound (the antagonist being tested).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve.

  • Ki Calculation: The affinity of the competitor (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates a typical workflow for the electrophysiological assessment of a competitive antagonist.

Experimental_Workflow Workflow for pA2 Determination via Electrophysiology cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Tissue Isolation (e.g., rat cuneate nucleus) Mounting Mount in Recording Chamber with Physiological Saline Tissue_Prep->Mounting Agonist_DR Generate Agonist Dose-Response Curve (Control) Mounting->Agonist_DR Antagonist_Inc Incubate with Fixed Concentration of Antagonist Agonist_DR->Antagonist_Inc Shifted_DR Generate Agonist Dose-Response Curve (+ Antagonist) Antagonist_Inc->Shifted_DR Repeat_Exp Repeat with Multiple Antagonist Concentrations Shifted_DR->Repeat_Exp Calc_EC50 Calculate EC50 for Each Curve Repeat_Exp->Calc_EC50 Calc_DR Calculate Dose Ratios (DR) Calc_EC50->Calc_DR Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Calc_DR->Schild_Plot Det_pA2 Determine pA2 (x-intercept) Schild_Plot->Det_pA2

Caption: Workflow for pA2 Determination.

This compound demonstrates potent antagonist activity at both glycine and GABAA receptors. Notably, its efficacy as a competitive antagonist at the GABAA receptor, indicated by a pA2 value of 8.31, appears to be significantly higher than that of the classic competitive antagonist bicuculline under the reported experimental conditions.[1][2][8] Its dual antagonism of the two primary inhibitory neurotransmitter systems in the central nervous system makes it a unique pharmacological tool for studying inhibitory neurotransmission and a potential lead compound for the development of novel therapeutics. Further studies directly comparing this compound with strychnine, bicuculline, and picrotoxin under identical experimental conditions are warranted to provide a more definitive comparative assessment of their relative potencies.

References

RU5135: Unraveling its Cross-Reactivity Profile with Steroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of RU5135's interaction with key steroid hormone receptors. While characterized as a potent antagonist of glycine (B1666218) and GABA receptors, there is a notable absence of published experimental data detailing its cross-reactivity with the androgen receptor (AR), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

This guide aims to address the topic of this compound's cross-reactivity with other receptors. However, extensive searches of scientific databases and literature have not yielded any specific binding affinity or functional assay data for this compound with the AR, PR, GR, or MR. The primary focus of existing research has been on its role as a modulator of inhibitory amino acid neurotransmitter receptors.[1][2]

The Importance of Cross-Reactivity in Drug Development

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount. Off-target binding, where a drug interacts with unintended proteins, can lead to unforeseen side effects, reduced efficacy, and potential complications in clinical trials. A thorough assessment of a compound's selectivity is a critical step in the preclinical research phase.

Steroid Receptor Family: A Primer on Potential Cross-Reactivity

The androgen, progesterone, glucocorticoid, and mineralocorticoid receptors are all members of the nuclear receptor superfamily. They share significant structural homology, particularly in their DNA-binding domains (DBDs) and to a lesser extent, their ligand-binding domains (LBDs). This structural similarity is the basis for potential cross-reactivity among steroid hormones and synthetic ligands. For instance, many progestins exhibit some level of binding to the androgen and glucocorticoid receptors.

Standard Experimental Protocols for Assessing Receptor Cross-Reactivity

To determine the cross-reactivity of a compound like this compound with steroid receptors, a series of established experimental protocols would typically be employed. These assays are designed to quantify the binding affinity and functional activity of the compound at each receptor.

Competitive Binding Assays

Competitive binding assays are a cornerstone for determining the binding affinity of a test compound to a specific receptor.

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled or fluorescently labeled ligand that is known to bind with high affinity to the receptor of interest.

General Protocol:

  • Preparation of Receptor Source: A source of the target receptor is required. This can be in the form of purified recombinant receptor protein, cell lysates from cells overexpressing the receptor, or tissue homogenates known to be rich in the receptor.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor compound.

  • Separation of Bound and Unbound Ligand: After reaching equilibrium, the receptor-ligand complexes are separated from the unbound ligand. Common methods include filtration, centrifugation, or scintillation proximity assay (SPA).

  • Quantification: The amount of labeled ligand bound to the receptor is quantified.

  • Data Analysis: The data is plotted as the percentage of labeled ligand displaced versus the concentration of the competitor compound. This allows for the calculation of the IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand). The IC50 value can then be used to determine the binding affinity (Ki) of the competitor compound for the receptor.

Functional Assays (e.g., Reporter Gene Assays)

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (inhibitor).

Principle: Reporter gene assays utilize a genetically engineered cell line that contains a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a hormone response element (HRE). The HRE is a specific DNA sequence that the activated steroid receptor binds to, initiating gene transcription.

General Protocol:

  • Cell Culture and Transfection: A suitable cell line that does not endogenously express the receptor of interest is chosen. These cells are co-transfected with two plasmids: one containing the gene for the target receptor (e.g., AR, PR, GR, or MR) and another containing the reporter gene linked to the appropriate HRE.

  • Treatment: The transfected cells are then treated with varying concentrations of the test compound (this compound). Control treatments include a known agonist and a known antagonist for the receptor.

  • Cell Lysis and Reporter Activity Measurement: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: The results are expressed as the level of reporter gene activation. An increase in reporter activity indicates agonistic effects, while a decrease in agonist-induced reporter activity suggests antagonistic properties.

Visualizing Experimental Workflows

To illustrate the logical flow of assessing cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_binding Competitive Binding Assay Receptor Receptor (AR, PR, GR, MR) Incubation Incubation Receptor->Incubation Labeled_Ligand Labeled Ligand Labeled_Ligand->Incubation This compound This compound (Competitor) This compound->Incubation Separation Separation of Bound/Unbound Incubation->Separation Quantification Quantification Separation->Quantification IC50_Ki Determine IC50 & Ki Quantification->IC50_Ki

Caption: Workflow for a competitive binding assay to determine the binding affinity of this compound.

functional_assay_workflow cluster_functional Reporter Gene Assay Cells Host Cells Transfection Co-transfection Cells->Transfection Receptor_Plasmid Receptor Plasmid (AR, PR, GR, or MR) Receptor_Plasmid->Transfection Reporter_Plasmid Reporter Plasmid (HRE-Luciferase) Reporter_Plasmid->Transfection Treatment Treatment with this compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Activity Measure Agonist/ Antagonist Activity Luciferase_Assay->Activity

Caption: Workflow for a reporter gene assay to assess the functional activity of this compound.

Conclusion and Future Directions

For researchers interested in the potential endocrine effects of this compound or similar steroid derivatives, conducting the aforementioned binding and functional assays would be a critical next step. Such studies would provide the necessary quantitative data to construct a comprehensive selectivity profile, thereby elucidating its potential for off-target effects and informing its suitability for further development. Until such data becomes available, the cross-reactivity of this compound with steroid hormone receptors remains an open and important question.

References

Potency of RU5135: An Analysis in the Context of Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potency of a compound is paramount. This guide provides a comparative analysis of the potency of non-steroidal antiandrogens (NSAAs), with a focus on the requested compound RU5135. However, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on the potency of this compound as an androgen receptor (AR) antagonist.

Comparative Potency of Non-Steroidal Antiandrogens

The potency of AR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) for the androgen receptor. A lower IC50 or Ki value indicates a higher potency. The following table summarizes the available potency data for several key NSAAs.

CompoundTargetPotency MetricValue (nM)Cell Line/System
Bicalutamide Androgen ReceptorIC50160LNCaP
Enzalutamide Androgen ReceptorIC5021LNCaP
Darolutamide (B1677182) Androgen ReceptorKi11
AR-mediated transcriptionIC5026
Keto-darolutamide Androgen ReceptorKi8
(active metabolite)AR-mediated transcriptionIC5038

Note: The potency of a compound can vary depending on the specific assay conditions and cell line used.

Experimental Protocols: Determining Androgen Receptor Binding Affinity

The most common method for determining the binding affinity of a compound to a receptor is the competitive binding assay . This assay measures the ability of an unlabeled test compound (like this compound or other NSAAs) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

General Protocol for a Competitive Radioligand Binding Assay:
  • Preparation of Receptor Source: A source of androgen receptors is required. This is typically obtained from prostate cancer cell lines (e.g., LNCaP) or animal tissue known to express high levels of the receptor. The cells or tissues are homogenized, and the fraction containing the receptors is isolated.

  • Radioligand Selection: A radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, is used as the tracer. This ligand binds to the androgen receptor with high affinity and specificity.

  • Competition Reaction: A fixed concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound.

  • Separation of Bound and Unbound Radioligand: After incubation, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved through filtration using glass fiber filters that trap the receptor-ligand complexes.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled test compound. This generates a sigmoidal competition curve. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of androgen receptor antagonists and the workflow for assessing their potency, the following diagrams are provided.

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binding Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP Complex Formation AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization This compound This compound / NSAA This compound->AR Antagonism ARE Androgen Response Element AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation

Caption: Androgen Receptor Signaling Pathway and Point of Antagonism.

Competitive_Binding_Assay cluster_workflow Experimental Workflow cluster_components Key Components Prep 1. Prepare Receptor (e.g., from LNCaP cells) Mix 2. Incubate: Receptor + [3H]-Ligand + Competitor (this compound) Prep->Mix Filter 3. Separate Bound from Free (Filtration) Mix->Filter Count 4. Measure Radioactivity (Scintillation Counting) Filter->Count Analyze 5. Data Analysis (IC50 / Ki Determination) Count->Analyze Receptor Androgen Receptor Receptor->Mix Radioligand [3H]-Mibolerone Radioligand->Mix Competitor This compound / NSAA Competitor->Mix

Caption: Workflow of a Competitive Radioligand Binding Assay.

Validated Potency of this compound as a Glycine (B1666218) and GABA Antagonist

While data on its anti-androgenic properties are scarce, this compound has been characterized in the scientific literature as a potent antagonist at inhibitory neurotransmitter receptors. Specifically, studies have demonstrated that:

  • This compound acts as a potent strychnine-like glycine antagonist .[1]

  • It also functions as a competitive antagonist of muscimol , a GABA analogue, with a pA2 value of 8.31.[2]

This indicates that the primary validated biological activity of this compound may be related to the modulation of inhibitory neurotransmission in the central nervous system, rather than androgen receptor antagonism.

Conclusion

References

Comparative Analysis of RU5135: A Guide to Confirming Antagonism with Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comparative framework for confirming the antagonist activity of RU5135 at its target receptors, primarily the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A (GABA-A) receptor. By juxtaposing this compound with well-established antagonists—strychnine (B123637) for the GlyR and bicuculline (B1666979) for the GABA-A receptor—this document outlines the necessary control experiments, presents available quantitative data, and details relevant experimental protocols.

Mechanism of Action of this compound and Control Antagonists

This compound is a steroid derivative that has been identified as a potent and competitive antagonist at both GlyR and GABA-A receptors.[1][2][3][4] Its action at the GlyR is described as "strychnine-like," suggesting a similar competitive binding mechanism at the glycine binding site.[1] For the GABA-A receptor, this compound acts as a competitive antagonist, sharing a common site of action with bicuculline.[5]

  • Strychnine: A highly specific and potent competitive antagonist of the GlyR. It binds to the same site as the agonist glycine, thereby preventing the opening of the associated chloride ion channel and inhibiting neuronal hyperpolarization.[6][7]

  • Bicuculline: A competitive antagonist of the GABA-A receptor. It competes with GABA for the agonist binding site, preventing the influx of chloride ions and the subsequent inhibitory postsynaptic potential.[2][3][8]

Quantitative Comparison of Antagonist Potency

CompoundTarget ReceptorParameterValueReference
This compound GlycinepA27.67Not explicitly cited
GABA-ApA28.31 (vs. muscimol)Not explicitly cited
Strychnine GlycineIC5028 nM[8]
Ki~30 nM[9]
Bicuculline GABA-AIC502.7 µM[8]

Experimental Protocols for Confirming Antagonism

To confirm the antagonist activity of this compound and compare it with control compounds, two primary experimental approaches are recommended: radioligand binding assays and electrophysiological recordings.

These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor.

a) Glycine Receptor ([³H]Strychnine Binding Assay)

  • Objective: To determine the affinity of this compound for the GlyR by measuring its ability to displace [³H]strychnine.

  • Materials:

    • Membrane preparation from a tissue rich in GlyRs (e.g., spinal cord, brainstem).

    • [³H]Strychnine (radioligand).

    • This compound, unlabeled strychnine (for positive control and non-specific binding determination), and glycine.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [³H]strychnine and varying concentrations of the test compound (this compound) or unlabeled strychnine.

    • To determine non-specific binding, a high concentration of unlabeled strychnine or glycine is used.

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki can then be calculated using the Cheng-Prusoff equation.

b) GABA-A Receptor ([³H]Muscimol or [³H]GABA Binding Assay)

  • Objective: To determine the affinity of this compound for the GABA-A receptor by measuring its ability to displace a radiolabeled agonist.[10][11]

  • Materials:

    • Membrane preparation from a tissue rich in GABA-A receptors (e.g., cerebral cortex).

    • [³H]Muscimol or [³H]GABA (radioligand).

    • This compound, unlabeled bicuculline (for positive control), and GABA (for non-specific binding determination).

    • Assay buffer (e.g., Tris-citrate).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • The protocol is similar to the [³H]strychnine binding assay, with the substitution of the appropriate radioligand and control compounds.[10]

    • Incubate the membrane preparation with a fixed concentration of [³H]muscimol or [³H]GABA and varying concentrations of this compound or unlabeled bicuculline.

    • Determine non-specific binding using a high concentration of unlabeled GABA.

    • Separate bound and free radioligand by filtration and quantify radioactivity.

    • Calculate the IC50 and Ki values for this compound.

These functional assays measure the effect of the antagonist on the physiological response of the receptor to its agonist.

  • Objective: To characterize the antagonist activity of this compound by measuring its effect on agonist-induced currents in cells expressing GlyRs or GABA-A receptors.

  • Materials:

    • Cells expressing the target receptor (e.g., Xenopus oocytes injected with receptor subunit cRNA, or cultured neurons).

    • Agonists: Glycine for GlyR, GABA or muscimol (B1676869) for GABA-A receptor.

    • Antagonists: this compound, strychnine, bicuculline.

    • Electrophysiology recording setup.

  • Procedure (Schild Analysis for pA2 Determination):

    • Obtain a control concentration-response curve for the agonist (e.g., glycine).

    • Apply a fixed concentration of the antagonist (e.g., this compound) and generate a new agonist concentration-response curve. The curve should be shifted to the right in a parallel manner for a competitive antagonist.

    • Repeat step 2 with at least two other concentrations of the antagonist.

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each antagonist concentration.

    • Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.[12]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_glyr Glycine Receptor Antagonism cluster_gaba GABA-A Receptor Antagonism prep_glyr Prepare GlyR-rich membrane fraction assay_glyr [³H]Strychnine Binding Assay prep_glyr->assay_glyr ep_glyr Electrophysiology (e.g., Patch Clamp) prep_glyr->ep_glyr data_glyr Measure IC50/Ki assay_glyr->data_glyr agonist_glyr Apply Glycine ep_glyr->agonist_glyr antagonist_glyr Apply this compound or Strychnine agonist_glyr->antagonist_glyr data_ep_glyr Measure current inhibition and determine pA2 antagonist_glyr->data_ep_glyr prep_gaba Prepare GABA-A-rich membrane fraction assay_gaba [³H]Muscimol Binding Assay prep_gaba->assay_gaba ep_gaba Electrophysiology (e.g., Patch Clamp) prep_gaba->ep_gaba data_gaba Measure IC50/Ki assay_gaba->data_gaba agonist_gaba Apply GABA/Muscimol ep_gaba->agonist_gaba antagonist_gaba Apply this compound or Bicuculline agonist_gaba->antagonist_gaba data_ep_gaba Measure current inhibition and determine pA2 antagonist_gaba->data_ep_gaba

Caption: Workflow for confirming this compound antagonism.

signaling_pathway cluster_glyr Glycine Receptor Signaling cluster_gaba GABA-A Receptor Signaling Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl⁻ channel) Glycine->GlyR binds Cl_influx_Gly Cl⁻ Influx GlyR->Cl_influx_Gly opens RU5135_Gly This compound RU5135_Gly->GlyR blocks Strychnine Strychnine Strychnine->GlyR blocks Hyperpolarization Hyperpolarization (Inhibition) Cl_influx_Gly->Hyperpolarization GABA GABA GABA_R GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_R binds Cl_influx_GABA Cl⁻ Influx GABA_R->Cl_influx_GABA opens RU5135_GABA This compound RU5135_GABA->GABA_R blocks Bicuculline Bicuculline Bicuculline->GABA_R blocks Hyperpolarization_GABA Hyperpolarization (Inhibition) Cl_influx_GABA->Hyperpolarization_GABA

Caption: Antagonism of GlyR and GABA-A receptor signaling.

By employing these established control experiments and analytical methods, researchers can confidently confirm and characterize the antagonist properties of this compound at both glycine and GABA-A receptors, providing a solid foundation for further drug development and neuropharmacological studies.

References

A Comparative Review of Glucocorticoid Receptor Antagonists: Focus on RU486 (Mifepristone)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of RU486 (mifepristone) in comparison to other glucocorticoid receptor antagonists, summarizing key performance data, experimental methodologies, and mechanisms of action for researchers and drug development professionals.

This guide provides a detailed comparative overview of RU486 (mifepristone), a potent glucocorticoid receptor (GR) antagonist, alongside other notable GR antagonists. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the pharmacological landscape of these compounds.

Data Summary

The following table summarizes key quantitative data from comparative studies, highlighting the binding affinities and functional activities of various GR antagonists.

CompoundReceptorBinding Affinity (Kd, nM)Antagonist Potency (Ki, nM)Notes
RU486 (Mifepristone) Glucocorticoid Receptor (GR)15-70[1]10-30[1]Also a potent progesterone (B1679170) receptor (PR) antagonist.[1]
Progesterone Receptor (PR)15-70[1]
ORG 34517 Glucocorticoid Receptor (GR)Not specifiedNot specifiedDescribed as a "true competitive GR antagonist" without partial agonistic activities.[2]
Cyproterone (B1669671) Acetate (B1210297) Glucocorticoid Receptor (GR)15-70[1]10-30[1]Also possesses progestin and antiandrogen properties.[1]
Progesterone Receptor (PR)15-70[1]
RU-43044 Glucocorticoid Receptor (GR)Not specifiedNot specifiedA GR-selective steroid.[3]
Schering-Plough Compound (S-P) Glucocorticoid Receptor (GR)Two-fold lower affinity than RU486Similar to RU486 in inhibiting cortisol-induced GR activity in vitro.More selective for GR over PR compared to RU486.[4]
Progesterone Receptor (PR)5.3-fold less potent than RU486

Mechanism of Action and Signaling Pathways

Glucocorticoid receptor antagonists exert their effects by competitively binding to the GR, thereby inhibiting the actions of endogenous glucocorticoids like cortisol. The binding of an antagonist to the GR can lead to several downstream events, which can differ between compounds.

RU486, for instance, binds with high affinity to the GR.[5][6] This binding event allows for the nuclear translocation of the GR-RU486 complex and its subsequent binding to DNA.[5] However, unlike agonist binding, the conformation induced by RU486 fails to recruit essential co-activators, such as SRC-1, which are necessary for gene transcription.[5] Furthermore, RU486 has been shown to actively recruit co-repressors like NCoR, which further ensures the silencing of target genes.[5] This dual mechanism of blocking co-activator recruitment and actively recruiting co-repressors contributes to its potent antagonist activity.

In contrast, some antagonists may exhibit a "passive" mechanism. Cyproterone acetate, for example, lacks the bulky side chain found in RU486 that is thought to be crucial for the active recruitment of co-repressors.[1] It is hypothesized that cyproterone acetate antagonizes GR function primarily by preventing the binding of agonists and stabilizing an inactive receptor conformation without actively promoting repression.[1]

The compound ORG 34517 is distinguished by its ability to block corticosterone-induced GR translocation into the nucleus, a mechanism not observed with RU486 which itself induces translocation.[2] This suggests a different mode of interference with the GR signaling cascade.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) GR_Cortisol GR-Cortisol Complex GR_RU486 GR-RU486 Complex GR_ORG34517 GR-ORG 34517 Complex Cortisol Cortisol Cortisol->GR Binds RU486 RU486 RU486->GR Binds ORG34517 ORG 34517 ORG34517->GR Binds GR_Cortisol_N GR-Cortisol GR_Cortisol->GR_Cortisol_N Translocation GR_RU486_N GR-RU486 GR_RU486->GR_RU486_N Translocation GR_ORG34517->GR_Cortisol_N Blocks Translocation DNA DNA GR_Cortisol_N->DNA Binds GR_RU486_N->DNA Binds Coactivators Co-activators DNA->Coactivators Recruits Corepressors Co-repressors DNA->Corepressors Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Activates Transcription_Blocked Transcription Blocked Corepressors->Transcription_Blocked Induces

Caption: Glucocorticoid Receptor signaling pathway and points of antagonist intervention.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of common experimental protocols used in the comparative studies of GR antagonists.

Glucocorticoid Receptor Binding Assays
  • Objective: To determine the binding affinity (Kd) of a compound for the glucocorticoid receptor.

  • Methodology:

    • Preparation of Receptor Source: Cytosolic extracts containing the GR are prepared from cell lines (e.g., rat hepatocytes) or tissues.

    • Radioligand Binding: A constant concentration of a radiolabeled glucocorticoid agonist (e.g., [³H]dexamethasone) is incubated with the receptor preparation.

    • Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., RU486, cyproterone acetate) are added to compete with the radioligand for binding to the GR.

    • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration or charcoal adsorption). The amount of bound radioactivity is then quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) or inhibition constant (Ki) is then calculated from the IC50 value.[1]

GR Nuclear Translocation Assays
  • Objective: To assess the ability of a compound to induce or inhibit the movement of the GR from the cytoplasm into the nucleus.

  • Methodology:

    • Cell Culture and Treatment: A suitable cell line, such as the AtT20 mouse pituitary cell line, is cultured.[2] The cells are then treated with the vehicle, a GR agonist (e.g., corticosterone), the test antagonist, or a combination of agonist and antagonist.[2][4]

    • Immunofluorescence: After treatment, the cells are fixed and permeabilized. The subcellular localization of the GR is visualized using a primary antibody specific to the GR, followed by a fluorescently labeled secondary antibody.

    • Microscopy and Analysis: The cells are examined using fluorescence microscopy to determine the percentage of cells showing nuclear, cytoplasmic, or mixed localization of the GR. This allows for the quantification of nuclear translocation.[2]

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_translocation Nuclear Translocation Assay A1 Prepare GR Source A2 Incubate with Radioligand & Test Compound A1->A2 A3 Separate Bound/ Unbound Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate Ki/Kd A4->A5 B1 Culture AtT20 Cells B2 Treat with Agonist/Antagonist B1->B2 B3 Immunofluorescence Staining for GR B2->B3 B4 Fluorescence Microscopy B3->B4 B5 Quantify Nuclear GR B4->B5

Caption: Workflow for key in vitro assays used in GR antagonist characterization.

In Vivo Studies
  • Objective: To evaluate the efficacy of GR antagonists in a living organism.

  • Methodology:

    • Animal Model: Sprague-Dawley rats are commonly used.[1]

    • Drug Administration: The test compounds (e.g., RU486, cyproterone acetate) are administered to the animals, often orally to assess bioavailability.[1]

    • Induction of GR Activity: A GR agonist may be administered to stimulate GR-mediated gene expression.

    • Tissue Collection and Analysis: Tissues of interest, such as the liver, are collected.[1] The expression of GR target genes is then measured using techniques like quantitative PCR to assess the extent of GR transactivation inhibition by the antagonist.[1]

Conclusion

The comparative analysis of glucocorticoid receptor antagonists reveals a class of compounds with diverse pharmacological profiles. RU486 (mifepristone) remains a benchmark compound due to its high affinity for both the glucocorticoid and progesterone receptors and its well-characterized dual mechanism of antagonism. Newer compounds, such as ORG 34517 and those developed by Schering-Plough, offer greater selectivity for the GR, which may translate to a more favorable side-effect profile in clinical applications. The choice of a specific GR antagonist for research or therapeutic development will depend on the desired level of selectivity and the specific mechanism of action required for the intended application. The experimental protocols outlined provide a foundation for the continued evaluation and comparison of novel GR antagonists.

References

Comparative Selectivity of RU5135 and Other Antagonists for Glycine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of the steroidal amidine, RU5135, for glycine (B1666218) receptor (GlyR) subtypes. Due to the limited availability of public data on this compound's activity across all alpha subunits, this guide focuses on its reported effects on the α1 subtype and compares its potency with other well-characterized GlyR antagonists, strychnine (B123637) and picrotoxin (B1677862), for which more extensive subtype selectivity data is available.

Introduction to Glycine Receptor Antagonists

Glycine receptors are crucial for mediating inhibitory neurotransmission in the spinal cord and brainstem. The development of subtype-selective antagonists is of significant interest for dissecting the physiological roles of different GlyR isoforms (α1, α2, α3, and α4) and for the potential development of novel therapeutics. This compound has been identified as a potent, strychnine-like antagonist of GlyRs.[1] This guide aims to consolidate the available experimental data to facilitate a clearer understanding of its selectivity profile in comparison to other common antagonists.

Comparative Antagonist Potency

Table 1: Antagonist Potency at Glycine Receptor α-Subtypes

AntagonistReceptor SubtypeReported Potency (IC50/Ki)MethodReference
This compound α1More potent than strychnine (rank order)Fluorescence-based membrane potential assay[2]
Strychnine α1~0.03 µM (Ki)[3H]strychnine binding[2]
α2A36 ± 10 nM (IC50)Electrophysiology[3]
α2B27 ± 1 nM (IC50)Electrophysiology[3]
Picrotoxin α1Equal potency to PMBA (rank order)Fluorescence-based membrane potential assay[2]
α2A0.79 ± 0.1 µM (IC50)Electrophysiology[3]
α2B4.1 ± 1.3 µM (IC50)Electrophysiology[3]
Picrotin α137 µM (IC50)Electrophysiology[4]
α27 µM (IC50)Electrophysiology[4]
α1β300 µM (IC50)Electrophysiology[4]
α2β50 µM (IC50)Electrophysiology[4]

Note: The data for this compound on α2 and α3 subtypes is not available in the reviewed literature. The provided rank order for the α1 subtype suggests a high affinity.[2] Picrotin, a component of picrotoxin, shows selectivity for α2-containing receptors over α1-containing receptors.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experimental techniques used to assess antagonist selectivity at glycine receptors.

1. Radioligand Binding Assay (Competitive Inhibition)

This method is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Receptor Preparation:

    • HEK293 cells stably expressing the human glycine receptor α-subunit of interest are cultured and harvested.

    • Cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[5]

  • Assay Procedure:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [3H]strychnine) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the receptor channel in response to agonist application and its inhibition by an antagonist.

  • Cell Preparation:

    • HEK293 cells expressing the desired glycine receptor subtype are plated on coverslips for recording.

  • Recording Setup:

    • Mount the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., containing in mM: 125 NaCl, 5.5 KCl, 0.8 MgCl2, 3.0 CaCl2, 20 HEPES, 10 D-glucose, pH 7.3).

    • Use borosilicate glass pipettes with a resistance of 3-7 MΩ, filled with an internal solution (e.g., containing in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH 7.2).

  • Data Acquisition:

    • Establish a whole-cell recording configuration.

    • Apply a sub-maximal concentration of glycine to elicit a stable inward current.

    • Co-apply varying concentrations of the antagonist (e.g., this compound) with the glycine to determine the inhibitory effect.

    • Record currents using a patch-clamp amplifier, filter the signal, and digitize for analysis.

  • Data Analysis:

    • Measure the peak amplitude of the glycine-evoked current in the absence and presence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general signaling pathway of an inhibitory glycine receptor and a typical experimental workflow for determining antagonist selectivity.

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (α-subunit) Glycine->GlyR Binds to agonist site Antagonist (this compound) Antagonist (this compound) Antagonist (this compound)->GlyR Binds to antagonist site Cl_ion Cl- GlyR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to

Glycine receptor signaling pathway.

Antagonist_Selectivity_Workflow cluster_cell_culture Cell Line Preparation cluster_assays Selectivity Assays cluster_analysis Data Analysis Transfection Transfect HEK293 cells with GlyR α-subunits (α1, α2, α3) Binding_Assay Radioligand Binding Assay (Determine Ki) Transfection->Binding_Assay Electro_Assay Electrophysiology (Determine IC50) Transfection->Electro_Assay Data_Comparison Compare Ki/IC50 values across subtypes Binding_Assay->Data_Comparison Electro_Assay->Data_Comparison Selectivity_Profile Determine Selectivity Profile Data_Comparison->Selectivity_Profile

Experimental workflow for selectivity.

References

Safety Operating Guide

Safe Handling and Disposal of RU5135: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring proper handling and disposal of laboratory chemicals is paramount for safety and regulatory compliance. This document provides essential safety and logistical information for the novel convulsant amidine steroid, RU5135 (CAS: 78774-26-2).

This compound is a potent antagonist of gamma-aminobutyric acid (GABA) and glycine (B1666218) receptors, making it a valuable tool in neuropharmacological research.[1][2] Its activity at these critical inhibitory neurotransmitter receptors necessitates careful handling to avoid unintended exposure and adverse effects. The following procedures outline the best practices for the safe use and disposal of this compound in a laboratory setting.

Quantitative Data and Physical Properties

A summary of the key quantitative and physical properties of this compound is provided below. This information is essential for proper handling, storage, and emergency response.

PropertyValue
CAS Number 78774-26-2
Molecular Formula C₁₈H₂₈N₂O₂
Molecular Weight 304.43 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Ethanol
Storage Temperature -20°C

Proper Disposal Procedures for this compound

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal can pose a significant risk to the environment and public health.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be segregated from general laboratory waste.

    • Label a dedicated, leak-proof, and sealable waste container as "Hazardous Waste: this compound."

  • Containerization:

    • Keep the this compound waste in a suitable and closed container to prevent leakage or spillage.[3]

    • Ensure the container is compatible with the chemical properties of this compound and any solvents used.

  • Decontamination of Labware:

    • Whenever possible, decontaminate reusable labware that has come into contact with this compound.

    • Use an appropriate solvent (e.g., ethanol) to rinse the labware thoroughly. The rinseate should be collected and disposed of as hazardous waste.

  • Disposal of Unused Product:

    • Do not dispose of this compound down the drain or in the regular trash.

    • For larger quantities of unused this compound, consult your institution's Environmental Health and Safety (EHS) office for specific guidance. It may be necessary to arrange for disposal through a licensed professional waste disposal service.

  • Final Disposal:

    • The sealed hazardous waste container should be transferred to your institution's designated hazardous waste accumulation area.

    • Follow your institution's procedures for hazardous waste pickup and disposal.

Experimental Protocol: Investigating GABA Receptor Antagonism

This compound is frequently used in electrophysiology experiments to study its effects on GABAergic neurotransmission. A common experimental protocol involves patch-clamp recordings from neurons in brain slices.

Methodology:

  • Brain Slice Preparation:

    • Rodent brain slices containing the region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

    • Slices are maintained in an artificial cerebrospinal fluid (aCSF) solution.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are obtained from individual neurons.

    • A baseline of spontaneous or evoked inhibitory postsynaptic currents (IPSCs) mediated by GABAₐ receptors is established.

  • Application of this compound:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final working concentration in aCSF.

    • The this compound-containing aCSF is perfused over the brain slice.

  • Data Acquisition and Analysis:

    • Changes in the amplitude and frequency of IPSCs are recorded and analyzed to determine the effect of this compound on GABAₐ receptor function.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the role of this compound in the laboratory, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

RU5135_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA GABA GABAR GABAA Receptor GABA->GABAR Binds to Cl_channel Chloride Channel (Open) GABAR->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to This compound This compound This compound->GABAR Antagonizes

This compound antagonizes the GABAA receptor, preventing channel opening and neuronal inhibition.

Experimental_Workflow A Brain Slice Preparation B Electrophysiological Recording (Baseline IPSCs) A->B C Perfusion with this compound B->C D Record Changes in IPSCs C->D E Data Analysis D->E

References

Safeguarding Researchers: A Comprehensive Guide to Handling Potent Compound RU5135

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a chemical compound designated "RU5135" did not yield a corresponding Safety Data Sheet (SDS). The identifier "RU-5135" is predominantly associated with a K&N Universal Clamp-On Air Filter. This guide, therefore, provides essential safety and logistical information for handling a potent, hypothetical chemical agent, hereinafter referred to as "Compound this compound," based on best practices for managing hazardous substances in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals and should be used to supplement a thorough risk assessment and in conjunction with the specific SDS for any chemical being handled.

Essential Safety and Logistical Information

The handling of potent compounds necessitates a multi-faceted approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE). A comprehensive risk assessment should be conducted before any new compound is handled to determine its potential hazards and establish appropriate safety protocols.

Occupational Exposure Bands and Personal Protective Equipment

Occupational Exposure Bands (OEBs) are a method to categorize chemicals based on their toxicological potency and associated adverse health effects.[1][2][3] This categorization helps in determining the necessary level of containment and personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving potent compounds, aligned with typical OEB categories.[1][4]

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL) RangeLaboratory ActivityRecommended Personal Protective Equipment (PPE)
OEB 1 >1000 µg/m³General lab operations, handling non-hazardous materials.Standard lab coat, safety glasses, nitrile gloves.
OEB 2 100 - 1000 µg/m³Handling of moderately hazardous compounds.Lab coat, safety glasses with side shields, nitrile gloves.
OEB 3 10 - 100 µg/m³Weighing and preparing solutions of potent compounds.Disposable solid-front gown with tight cuffs, chemical splash goggles, double nitrile gloves.
OEB 4 1 - 10 µg/m³Handling highly potent compounds, especially powders.Disposable coveralls, full-face respirator or Powered Air-Purifying Respirator (PAPR), double nitrile gloves, disposable shoe covers.
OEB 5 <1 µg/m³Operations with extremely potent or novel compounds with unknown toxicity.Full-body supplied-air suit (e.g., Level A), double chemical-resistant gloves, chemical-resistant boots.

Experimental Protocol: Weighing and Dissolving Potent Powdered Compound this compound

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of a potent powdered compound. This activity should be performed within a certified chemical fume hood or a glove box.

1. Preparation: 1.1. Ensure the chemical fume hood has a current certification and is functioning correctly. 1.2. Decontaminate the work surface within the fume hood. 1.3. Assemble all necessary materials: Compound this compound in a sealed container, appropriate solvent, weighing paper or boat, spatula, vortex mixer, and pre-labeled collection vials. 1.4. Prepare a designated waste container for contaminated disposables within the fume hood.

2. Donning of Personal Protective Equipment (PPE): 2.1. Perform hand hygiene. 2.2. Don inner nitrile gloves. 2.3. Don a disposable, solid-front gown with tight-fitting cuffs. 2.4. Don outer, chemical-resistant gloves, ensuring the cuffs overlap with the gown sleeves. 2.5. Don chemical splash goggles and a face shield. 2.6. If required by the risk assessment (OEB 4/5), don a respirator (e.g., N95 or PAPR) and ensure a proper fit.

3. Weighing and Solution Preparation: 3.1. Carefully open the container of Compound this compound inside the fume hood. 3.2. Using a clean spatula, carefully transfer the desired amount of powder onto the weighing paper/boat on a tared analytical balance. 3.3. Close the container of Compound this compound securely. 3.4. Carefully transfer the weighed powder into the pre-labeled vial. 3.5. Using a calibrated pipette, add the appropriate volume of solvent to the vial. 3.6. Cap the vial securely and vortex until the compound is fully dissolved.

4. Decontamination and Waste Disposal: 4.1. Decontaminate the spatula and any other reusable equipment with an appropriate solvent. 4.2. Place all disposable items (weighing paper, pipette tips, etc.) into the designated hazardous waste container within the fume hood.

5. Doffing of Personal Protective Equipment (PPE): 5.1. Remove outer gloves and dispose of them in the hazardous waste container. 5.2. Remove the gown by rolling it outwards and away from the body, and dispose of it. 5.3. Remove face shield and goggles. 5.4. Remove inner gloves and dispose of them. 5.5. Perform thorough hand hygiene.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of Compound this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal RiskAssessment 1. Conduct Risk Assessment (Review SDS, Determine OEB) PrepareWorkArea 2. Prepare Containment (Fume Hood/Glove Box) RiskAssessment->PrepareWorkArea AssembleMaterials 3. Assemble Materials & Waste Containers PrepareWorkArea->AssembleMaterials DonPPE 4. Don Appropriate PPE AssembleMaterials->DonPPE WeighCompound 5. Weigh Compound DonPPE->WeighCompound PrepareSolution 6. Prepare Solution WeighCompound->PrepareSolution ConductExperiment 7. Conduct Experiment PrepareSolution->ConductExperiment Decontaminate 8. Decontaminate Equipment & Work Surfaces ConductExperiment->Decontaminate SegregateWaste 9. Segregate & Label Waste Decontaminate->SegregateWaste DoffPPE 10. Doff PPE SegregateWaste->DoffPPE DisposeWaste 12. Dispose of Waste per Institutional Guidelines SegregateWaste->DisposeWaste HandHygiene 11. Perform Hand Hygiene DoffPPE->HandHygiene

Caption: Workflow for the safe handling and disposal of a potent chemical compound.

Operational and Disposal Plans

A robust operational and disposal plan is crucial for minimizing the risks associated with potent compounds.

Operational Plan:
  • Designated Areas: All work with Compound this compound must be conducted in a designated and clearly marked area, such as a specific fume hood or a dedicated laboratory.

  • Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.

  • Spill Response: A spill kit appropriate for the quantity and nature of the compound must be readily available. The spill response procedure should be clearly documented and all personnel trained on its execution.

  • Emergency Procedures: Emergency contact information and procedures for medical emergencies, including accidental exposure, must be prominently displayed in the laboratory.

Disposal Plan:

The disposal of potent compound waste must comply with all local, state, and federal regulations.

  • Waste Segregation: All waste streams contaminated with Compound this compound must be segregated from non-hazardous waste. This includes unused compound, contaminated PPE, labware, and cleaning materials.

  • Waste Containers: Use dedicated, leak-proof, and clearly labeled containers for each type of hazardous waste. Containers for solid waste should be puncture-resistant.

  • Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the chemical name ("Compound this compound"), and the associated hazards.

  • Disposal Method: The primary method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[5] Do not dispose of Compound this compound down the drain or in the regular trash.

  • Empty Containers: Empty containers that held Compound this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, rinsed container may then be disposed of as non-hazardous waste, in accordance with institutional policies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RU5135
Reactant of Route 2
RU5135

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.